4-Carboxy Tolbutamide-d9
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-KMQVRKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Role of 4-Carboxy Tolbutamide-d9 in CYP2C9 Phenotyping
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the pivotal role of 4-Carboxy Tolbutamide-d9 in the accurate phenotyping of the Cytochrome P450 2C9 (CYP2C9) enzyme. We will delve into the biochemical rationale, analytical methodologies, and the practical application of this critical reagent in clinical and pre-clinical research, moving beyond a simple recitation of protocols to explain the scientific causality behind the methods.
The Clinical Imperative for CYP2C9 Phenotyping
Cytochrome P450 2C9 (CYP2C9) is a crucial enzyme, primarily expressed in the liver, responsible for the metabolism of approximately 15% of all drugs that undergo phase I metabolism.[1][2] Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin, the anti-epileptic phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4]
The gene encoding CYP2C9 is highly polymorphic, with variants like CYP2C92 and CYP2C93 leading to decreased or even deficient enzyme activity.[5][6] Individuals carrying these variants are classified as intermediate or poor metabolizers and are at a significantly higher risk of adverse drug reactions due to reduced drug clearance.[3][4]
While genotyping identifies the genetic potential for altered metabolism, phenotyping measures the actual enzyme activity, which is a composite of genetic factors, environmental influences, disease states, and drug-drug interactions (DDIs).[7][8] Therefore, in-vivo phenotyping provides the most clinically relevant measure of an individual's metabolic capacity. Tolbutamide, a first-generation sulfonylurea, has long been established as a safe and effective probe drug for assessing CYP2C9 activity in vivo.[9][10][11][12]
The Metabolic Journey of Tolbutamide: A Two-Step Pathway to Excretion
The utility of tolbutamide as a CYP2C9 probe is rooted in its specific and well-characterized metabolic pathway. The process is initiated exclusively by CYP2C9, which catalyzes the hydroxylation of the methyl group on tolbutamide's aromatic ring.
-
Step 1: CYP2C9-Mediated Hydroxylation: Tolbutamide is converted to 4-hydroxytolbutamide. This reaction is the rate-limiting step and is directly proportional to CYP2C9 activity.[5][13]
-
Step 2: Cytosolic Oxidation: The intermediate, 4-hydroxytolbutamide, is rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the stable, inactive, and primary terminal metabolite, 4-carboxytolbutamide.[5]
This two-step process means that the rate of formation of the final 4-carboxytolbutamide metabolite is a direct reflection of the initial CYP2C9-catalyzed step. Consequently, quantifying the urinary excretion or plasma concentration of 4-carboxytolbutamide (often in combination with 4-hydroxytolbutamide) provides a robust index of CYP2C9 phenotype.[10][11]
The Analytical Cornerstone: Stable Isotope-Labeled Internal Standards
Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for measuring drug and metabolite concentrations in biological matrices. However, the accuracy of this technique is susceptible to variations introduced during sample processing and analysis, most notably the "matrix effect," where endogenous components in plasma or urine can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[14][15]
To counteract this, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control. The analyte's concentration is determined from the ratio of its MS/MS response to that of the IS. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte itself.[15][16] A SIL-IS, such as a deuterated compound, is chemically identical to the analyte and thus experiences the same extraction inefficiencies and matrix effects.[14][16][17] Because it co-elutes chromatographically but is differentiated by its higher mass, it provides the most reliable normalization, a principle strongly endorsed by regulatory bodies like the FDA and EMA.[15][16]
4-Carboxy Tolbutamide-d9: The High-Fidelity Internal Standard for CYP2C9 Phenotyping
For a CYP2C9 phenotyping assay that measures the terminal metabolite 4-carboxytolbutamide, the optimal internal standard is 4-Carboxy Tolbutamide-d9 .
Causality Behind the Choice:
-
Analyte-Specific Correction: As the deuterated analogue of the target analyte, 4-Carboxy Tolbutamide-d9 ensures the highest possible fidelity in correcting for analytical variability.[18] Its behavior in the sample matrix, from protein precipitation or liquid-liquid extraction through to ionization in the mass spectrometer source, is nearly identical to the non-labeled 4-carboxytolbutamide being measured.
-
Sufficient Mass Shift: The "d9" designation indicates that nine hydrogen atoms have been replaced with deuterium.[18] This provides a +9 Dalton mass difference, which is easily resolved by the mass spectrometer, preventing any signal overlap between the analyte and the internal standard.
-
Ensuring Data Integrity: Using a SIL-IS like 4-Carboxy Tolbutamide-d9 is a self-validating system. It builds trustworthiness into the protocol, ensuring that the final calculated concentrations are an accurate reflection of the biological reality, free from analytical artifacts. This is paramount for making correct phenotypic assignments and for studies submitted to regulatory agencies.[15][16]
A Validated Protocol for CYP2C9 Phenotyping
This section outlines a typical, robust workflow for determining CYP2C9 phenotype using a low dose of tolbutamide and quantification of its primary metabolite with 4-Carboxy Tolbutamide-d9 as the internal standard. The entire bioanalytical method must be validated according to regulatory guidelines.[19][20][21]
Clinical Phase & Sample Collection
-
Subject Dosing: Administer a single oral dose of 125 mg to 500 mg tolbutamide to subjects after an overnight fast. A low dose of 125 mg has been shown to be safe and effective for phenotyping, minimizing any risk of hypoglycemia.[9]
-
Sample Collection: Collect blood samples into K2-EDTA tubes at pre-dose and at various time points post-dose (e.g., 2, 4, 8, 12, 24 hours). A single 24-hour plasma concentration has been shown to correlate well with overall clearance.[9] Alternatively, collect urine over a 0-12 or 0-24 hour period.[10][11]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
Bioanalytical Workflow: Sample Preparation & LC-MS/MS Analysis
Step-by-Step Methodology:
-
Prepare Standards: Create calibration standards and quality controls (QCs) by spiking known amounts of 4-carboxytolbutamide into a blank matrix (drug-free human plasma or urine).
-
Sample Thawing: Thaw study samples, calibrators, and QCs on ice.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the working internal standard solution (e.g., 100 ng/mL of 4-Carboxy Tolbutamide-d9 in 50% methanol) to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at ~14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Instrumental Parameters
The following table provides a representative set of LC-MS/MS parameters. These must be optimized for the specific instrumentation used.
| Parameter | Typical Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small molecules like tolbutamide metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 95% B, re-equilibrate | A gradient ensures efficient elution and separation from endogenous matrix components. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid moiety is readily deprotonated, making negative mode highly sensitive. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Analyte) | e.g., m/z 285.1 → 184.1 | Precursor: [M-H]⁻ ion of 4-Carboxytolbutamide. Product: Fragment ion after collision-induced dissociation. |
| MRM Transition (IS) | e.g., m/z 294.1 → 193.1 | Precursor: [M-H]⁻ ion of 4-Carboxy Tolbutamide-d9. Product: Corresponding d9-fragment ion. |
| Collision Energy | Optimized for maximum product ion signal | Specific to the instrument and the molecule's stability. |
Data Interpretation and Phenotype Assignment
The LC-MS/MS system generates peak areas for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibrators. The concentrations in the study samples are then calculated from this curve.
From the concentration data, key pharmacokinetic parameters are determined. These parameters are then used to classify individuals into phenotype groups.
| CYP2C9 Genotype | Expected Phenotype | Example Pharmacokinetic Outcome (Tolbutamide Oral Clearance) |
| 1/1 | Normal Metabolizer (NM) | Normal Clearance (e.g., ~0.85 L/h)[9] |
| 1/2 | Intermediate Metabolizer (IM) | Reduced Clearance (e.g., ~0.77 L/h)[9] |
| 1/3 | Intermediate Metabolizer (IM) | Significantly Reduced Clearance (e.g., ~0.60 L/h)[9][12] |
| 2/2 | Intermediate Metabolizer (IM) | Significantly Reduced Clearance (e.g., ~0.57 L/h)[9] |
| 2/3 or 3/3 | Poor Metabolizer (PM) | Severely Reduced Clearance |
Note: The clearance values are illustrative and can vary between studies.
The correlation between genotype and the measured phenotype (e.g., clearance, metabolic ratio) is typically strong, confirming that the assay accurately reflects the functional consequence of the genetic variants.[12]
Conclusion
The accurate phenotyping of CYP2C9 is indispensable for personalized medicine, particularly for drugs with a narrow therapeutic window. The use of tolbutamide as a probe drug, coupled with a highly specific and robust LC-MS/MS method, provides the necessary data to make these critical assessments. Within this analytical framework, 4-Carboxy Tolbutamide-d9 is not merely a reagent but the linchpin of analytical accuracy. As the stable isotope-labeled internal standard for the key terminal metabolite, it ensures that the generated data is reliable, reproducible, and free from the confounding influence of matrix effects. By integrating this high-fidelity tool into a validated workflow, researchers and clinicians can confidently determine CYP2C9 phenotype, paving the way for safer and more effective drug therapy.
References
-
PharmGKB. CYP2C9: tolbutamide. [Link]
-
Jetter, A., Kinzig-Schippers, M., Skott, A., et al. (2004). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. European Journal of Clinical Pharmacology, 60(3), 165-171. [Link]
-
Taylor & Francis. CYP2C9 – Knowledge and References. [Link]
-
Gufford, B. T., R.I. D., & Desta, Z. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Clinical Pharmacokinetics, 57(12), 1593-1605. [Link]
-
Lee, C. R., Goldstein, J. A., & Pieper, J. A. (2002). Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans. Journal of Clinical Pharmacology, 42(7), 749-755. [Link]
-
Gufford, B. T., R.I. D., & Desta, Z. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed, 57(12), 1593-1605. [Link]
-
Kirchheiner, J., Brockmöller, J., et al. (2004). Tolbutamide as an in vivo probe drug for CYP2C9 reflecting genotype and enzyme induction. Clinical Pharmacology & Therapeutics, 75(4), 302-313. [Link]
-
Rettie, A. E., & Jones, J. P. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. MDPI, 15(11), 19151-19175. [Link]
-
Lee, C. R., Pieper, J. A., Hinderliter, A. L., Blaisdell, J. A., & Goldstein, J. A. (2002). Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C9*1 heterozygotes. Clinical Pharmacology & Therapeutics, 72(5), 562-571. [Link]
-
ResearchGate. Metabolic pathways of tolbutamide. [Link]
-
Kirchheiner, J., et al. (2002). Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers. Pharmacogenetics, 12(2), 101-109. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Brøsen, K., & Gram, L. F. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring, 21(6), 647-652. [Link]
-
Chau, C. H., Rixe, O., Figg, W. D., & Sparreboom, A. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research, 15(22), 6799-6802. [Link]
-
Choi, Y. H., et al. (2014). Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats. Biopharmaceutics & Drug Disposition, 35(5), 263-272. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Rettie, A. E., & Jones, J. P. (2014). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. International Journal of Molecular Sciences, 15(11), 19151-19175. [Link]
-
Hammer, M., et al. (2015). CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen. PLoS One, 10(3), e0120467. [Link]
-
Pharmaffiliates. 4-Carboxy Tolbutamide-d9. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
ResearchGate. (1984). Analytical Profile of Tolbutamide. [Link]
-
Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 628-644. [Link]
-
Journal of Pharmaceutical Research and Development. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]
-
ResearchGate. (2015). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. [Link]
-
Donato, M. T., et al. (2010). Metabolite formation kinetics and intrinsic clearance of phenacetin, tolbutamide, alprazolam, and midazolam in adenoviral cytochrome P450-transfected HepG2 cells and comparison with hepatocytes and in vivo. Drug Metabolism and Disposition, 38(9), 1522-1529. [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
-
Kirchheiner, J., & Brockmöller, J. (2005). The CYP2C9 polymorphism: from enzyme kinetics to clinical dose recommendations. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(3), 193-203. [Link]
-
Paine, M. F., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Journal of Analytical Toxicology, 44(4), 356-365. [Link]
- Google Patents. (1994). Synthesis of 11-nor-Δ-9-tetrahydrocannabinol-9-carboxylic acid glucuronide.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ClinPGx. CYP2C9. [Link]
-
YouTube. (2021). Synthesis of Tolbutamide. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]
-
Miners, J. O., et al. (1988). Tolbutamide hydroxylation by human liver microsomes. Kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology, 37(6), 1137-1144. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2019). Regioselective synthesis of isotopically labeled D9-tetrahydrocannabinolic acid A (THCA-A-D3) by reaction of D9-tetrahydrocannabinol-D3 with magnesium methyl carbonate. [Link]
-
Mayo Clinic Laboratories. Cytochrome P450 2C9 Genotype, Varies. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
Patsnap Synapse. (2023). An In-depth Analysis of Tolbutamide's R&D Progress and Mechanism of Action on Drug Target. [Link]
-
Asha, S., & Vidyavathi, M. (2010). Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana. Journal of Pharmacy and Pharmacology, 62(11), 1630-1634. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. g-standaard.nl [g-standaard.nl]
- 6. ClinPGx [clinpgx.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of tolbutamide to 4'-hydroxytolbutamide by the fungus Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. cdn.who.int [cdn.who.int]
- 21. hhs.gov [hhs.gov]
4-Carboxy Tolbutamide-d9: Technical Profile & Application Guide
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, DMPK Specialists
Executive Summary
4-Carboxy Tolbutamide-d9 (CAS: 1184973-50-9) is the stable deuterium-labeled isotope of 4-Carboxy Tolbutamide, the primary pharmacologically inactive metabolite of the sulfonylurea drug Tolbutamide.[1] In drug development and clinical pharmacology, this compound serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Tolbutamide and its metabolites via LC-MS/MS.
Because Tolbutamide clearance is almost exclusively mediated by CYP2C9 (Cytochrome P450 2C9), the quantification of its metabolic flux to 4-Carboxy Tolbutamide is the canonical probe reaction for phenotyping CYP2C9 activity in vivo. This guide details the physicochemical properties, metabolic context, and validated experimental protocols for utilizing 4-Carboxy Tolbutamide-d9 in bioanalytical workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
4-Carboxy Tolbutamide-d9 is characterized by the substitution of nine hydrogen atoms on the N-butyl side chain with deuterium.[2] This modification increases the molecular weight by approximately 9 Daltons compared to the unlabeled metabolite, providing a distinct mass shift for mass spectrometry while retaining identical chromatographic behavior.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-[[[(1,1,2,2,3,3,4,4,4-Nonadeuteriobutyl)amino]carbonyl]amino]sulfonyl]-benzoic acid |
| Common Name | 4-Carboxy Tolbutamide-d9; Tolbutamide-d9 carboxylic acid |
| CAS Number | 1184973-50-9 |
| Molecular Formula | C₁₂H₇D₉N₂O₅S |
| Molecular Weight | 309.39 g/mol (Unlabeled: ~300.33 g/mol ) |
| Appearance | White to Off-White Solid |
| Melting Point | >300°C (decomposition) [1, 2] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water; Soluble in 0.1 N NaOH |
| pKa | ~3.4 (Carboxylic acid), ~5.4 (Sulfonylurea) [3] |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d9) |
| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |
Critical Note on CAS Numbers:
1184973-50-9 : 4-Carboxy Tolbutamide-d9 (Free Acid) – The primary metabolite standard.
1185126-97-9 : 4-Carboxy Tolbutamide-d9 Ethyl Ester – A derivative, not the metabolite.
2224-10-4 : Unlabeled 4-Carboxy Tolbutamide.
Metabolic Context: The CYP2C9 Probe Pathway
Tolbutamide is a narrow therapeutic index drug primarily cleared by hepatic metabolism. The conversion of Tolbutamide to 4-Carboxy Tolbutamide occurs in a two-step oxidation process. This pathway is so specific to CYP2C9 that the ratio of Tolbutamide to its metabolites in urine or plasma is used to identify "Poor Metabolizers" (PM) versus "Extensive Metabolizers" (EM) in clinical trials.
Metabolic Pathway Diagram
Figure 1: The stepwise oxidation of Tolbutamide. The initial hydroxylation by CYP2C9 is the rate-limiting step, making the formation of downstream metabolites a direct proxy for CYP2C9 activity.
Applications in Drug Development
CYP2C9 Phenotyping
In Clinical Pharmacology, a "Tolbutamide challenge" involves administering a sub-therapeutic dose of Tolbutamide. Plasma or urine is then collected and analyzed using 4-Carboxy Tolbutamide-d9 as the internal standard.
-
Metric: Metabolic Ratio (MR) = [Tolbutamide] / [4-Carboxy Tolbutamide].
-
Interpretation: High MR indicates low CYP2C9 activity (Poor Metabolizer).
Bioanalytical Internal Standard (IS)
Using the d9-isotope is superior to structural analogs (e.g., Chlorpropamide) because:
-
Co-elution: It elutes at the exact same retention time as the analyte, compensating for matrix effects (ion suppression/enhancement) at that specific moment in the gradient.
-
Mass Shift: The +9 Da shift (m/z 309.4 vs 300.3) prevents "cross-talk" between the analyte and IS channels.
-
Stability: The deuterium labels are on the butyl chain, which is metabolically stable and resistant to back-exchange in aqueous solvents.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 4-Carboxy Tolbutamide in human plasma using 4-Carboxy Tolbutamide-d9 as the IS.
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Carboxy Tolbutamide-d9 in 1 mL of DMSO. Vortex for 1 minute.
-
Note: Sonicate if necessary. Store at -20°C.
-
-
Working IS Solution (100 ng/mL): Dilute the Stock Solution 1:10,000 into 50% Methanol/Water. Prepare fresh daily.
Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.
-
Add 200 µL of Working IS Solution (containing the d9 standard) to precipitate proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a fresh plate for injection.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).
-
MRM Transitions:
-
Analyte (Unlabeled): 309.1 → 170.1 (Wait, Unlabeled MW is 300. Correct transition: 299.1 → 170.1 in Neg Mode).
-
IS (d9-Labeled): 308.2 → 170.1 (Precursor M-H is 308.2; Product ion is the sulfonyl-benzoate moiety, which retains the label? No. )
-
Critical MRM Correction:
-
Structure Split: The butyl chain (where the d9 label resides) is cleaved during fragmentation.
-
Unlabeled Transition (Neg Mode): m/z 299.1 [M-H]⁻ → 170.0 [4-carboxy-benzenesulfonamide]⁻ (Loss of butyl isocyanate).
-
d9-Labeled Transition (Neg Mode): m/z 308.2 [M-H]⁻ → 170.0 [4-carboxy-benzenesulfonamide]⁻.
-
Note: The fragment ion (170.0) does not contain the butyl chain, so the fragment mass is identical for both. The differentiation happens at the Precursor (Q1) stage.
-
Analytical Workflow Diagram
Figure 2: Standardized workflow for extracting and quantifying 4-Carboxy Tolbutamide using the d9 internal standard.
References
-
ChemBK. (2024). 4-Carboxy Tolbutamide-d9 Physicochemical Properties and Safety Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5505, Tolbutamide (Parent Drug Properties). Retrieved from [Link]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538. Retrieved from [Link]
-
Pharmaffiliates. (2024). Certificate of Analysis: 4-Carboxy Tolbutamide-d9 (CAS 1184973-50-9).[1][3][4] Retrieved from [Link]
Sources
In-depth Technical Guide: The Metabolic Pathway of Tolbutamide to 4-Carboxy Tolbutamide and the Analytical Role of its Deuterated Analog
This guide provides a comprehensive technical overview of the metabolic transformation of Tolbutamide, a first-generation sulfonylurea drug, into its primary urinary metabolite, 4-Carboxy Tolbutamide. It further elucidates the critical role of the deuterated internal standard, 4-Carboxy Tolbutamide-d9, in the precise quantification of this metabolic process. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Introduction: Clinical Context and Metabolic Imperative
Tolbutamide has long been utilized in the management of type 2 diabetes mellitus, primarily functioning by stimulating insulin secretion from pancreatic β-cells. A deep understanding of its metabolic fate is paramount for defining its pharmacokinetic and pharmacodynamic characteristics. The biotransformation of Tolbutamide is a key factor governing its therapeutic window and potential for drug-drug interactions. The principal metabolic route involves a two-step oxidation process that converts the parent drug into the inactive and excretable 4-Carboxy Tolbutamide. For the rigorous study of this pathway, stable isotope-labeled standards like 4-Carboxy Tolbutamide-d9 are essential for achieving accurate and reproducible quantitative results.
The Metabolic Transformation of Tolbutamide
The conversion of Tolbutamide to 4-Carboxy Tolbutamide is a sequential oxidative process predominantly carried out in the liver.
Step 1: Aromatic Methyl Hydroxylation
The initial and rate-determining step is the hydroxylation of the p-methyl group of the tolyl moiety to yield 4-hydroxytolbutamide.[1] This reaction is catalyzed by a specific member of the cytochrome P450 (CYP) superfamily of enzymes.
-
Primary Enzyme: Cytochrome P450 2C9 (CYP2C9) is the main enzyme responsible for this hydroxylation.[2][3][4][5][6] It is well-established that genetic polymorphisms in the CYP2C9 gene can result in significant inter-individual variations in Tolbutamide metabolism. Patients with reduced CYP2C9 activity (poor metabolizers) may exhibit a prolonged drug half-life, leading to an increased risk of hypoglycemia.
Step 2: Oxidation to a Carboxylic Acid
The intermediate metabolite, 4-hydroxytolbutamide, undergoes further oxidation to form the final product, 4-Carboxy Tolbutamide. This oxidation is carried out by cytosolic dehydrogenases.
The resulting 4-Carboxy Tolbutamide is pharmacologically inert and is efficiently eliminated from the body via renal excretion.[7]
Visualizing the Metabolic Cascade
Caption: The two-step oxidative metabolism of Tolbutamide.
The Indispensable Role of 4-Carboxy Tolbutamide-d9
In quantitative bioanalysis, especially within the context of pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is considered the benchmark for ensuring data integrity. 4-Carboxy Tolbutamide-d9, a deuterated version of the metabolite, fulfills this crucial function.
Rationale for its use:
-
Correction for Analytical Variability: The processes of sample extraction (e.g., protein precipitation, liquid-liquid extraction) and chromatographic analysis are prone to variability. As the deuterated internal standard is chemically analogous to the analyte, it experiences identical process efficiencies and losses. By normalizing the analyte's response to that of the internal standard, these variations are effectively nullified.
-
Mitigation of Matrix Effects: Biological samples such as plasma and urine contain a complex mixture of endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the deuterated standard co-elutes with the analyte and shares its physicochemical properties, it is subject to the same matrix effects, allowing for accurate correction.
A Validated Experimental Workflow for Metabolic Quantification
The following protocol details a robust methodology for the in vitro investigation of Tolbutamide metabolism utilizing human liver microsomes, with subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enables the determination of critical enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).
Detailed Experimental Protocol
1. Reagents and Consumables:
-
Tolbutamide
-
4-Carboxy Tolbutamide-d9 (Internal Standard)
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
LC-MS Grade Acetonitrile and Methanol
-
LC-MS Grade Formic Acid
-
Ultrapure Water (18.2 MΩ·cm)
2. Incubation Procedure:
-
A stock solution of Tolbutamide is prepared in an appropriate organic solvent (e.g., methanol) and serially diluted to generate a range of substrate concentrations.
-
The following components are added to a microcentrifuge tube in the specified order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (a final protein concentration of 0.2-0.5 mg/mL is typical)
-
Tolbutamide working solution
-
-
The mixture is pre-incubated at 37°C for 5 minutes to ensure temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The reaction is allowed to proceed at 37°C in a shaking water bath for a defined period (e.g., 30 minutes), which should be within the linear range of metabolite formation.
-
The reaction is quenched by the addition of an equal volume of ice-cold acetonitrile containing the 4-Carboxy Tolbutamide-d9 internal standard. This step also serves to precipitate the microsomal proteins.
-
The samples are vortexed to ensure thorough mixing and then centrifuged at a high g-force (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is carefully transferred to a new tube or a 96-well plate for subsequent LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Elution: A gradient elution is used to achieve separation of the analyte and internal standard from endogenous matrix components.
-
-
Mass Spectrometric Parameters:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its superior selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 4-Carboxy Tolbutamide and its deuterated analog.
-
4. Data Interpretation:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding known concentrations of the analyte.
-
The concentration of 4-Carboxy Tolbutamide in the experimental samples is determined by interpolating their peak area ratios from the calibration curve.
-
The rate of metabolite formation is calculated and typically expressed as pmol/min/mg of microsomal protein.
-
By plotting the rate of formation against the initial Tolbutamide concentration, the data can be fitted to the Michaelis-Menten equation to derive the Kₘ and Vₘₐₓ values.
Visual Representation of the Workflow
Caption: A stepwise workflow for the analysis of in vitro Tolbutamide metabolism.
Key Quantitative Parameters
The table below summarizes typical mass spectrometric transitions for the targeted analysis of 4-Carboxy Tolbutamide and its stable isotope-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 4-Carboxy Tolbutamide | 283.1 | 184.1 | Negative |
| 4-Carboxy Tolbutamide-d9 | 292.1 | 193.1 | Negative |
Note: The specified m/z values are nominal and may exhibit slight variations based on the mass spectrometer and its calibration state.
Conclusion
A comprehensive characterization of the metabolic pathway of Tolbutamide to 4-Carboxy Tolbutamide is essential for its clinical application and for the development of novel antidiabetic therapeutics. The biotransformation, which is principally governed by CYP2C9 and cytosolic dehydrogenases, is a critical determinant of the drug's pharmacokinetic behavior. The application of a deuterated internal standard, 4-Carboxy Tolbutamide-d9, in conjunction with a validated LC-MS/MS analytical method, ensures the generation of high-fidelity data for both in vitro and in vivo metabolic investigations. This guide provides a detailed technical framework for professionals engaged in drug metabolism and pharmacokinetic research.
References
- CYP2C9: tolbutamide 1898 to 1904. (n.d.).
-
Metabolism of tolbutamide by liver (Hepatic biotransformation) - YouTube. (2023, July 18). Retrieved from [Link]
- Alcohol dehydrogenase 4 and aldo-keto reductase 1A1 catalyze the oxidation of 4-hydroxytolbutamide, a metabolite of tolbutamide, in the human liver - PubMed. (2025, September 24).
- Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2 - MDPI. (n.d.).
- Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed. (n.d.).
- NIH Public Access - Sandiego. (n.d.).
- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC. (n.d.).
- CYP2C9 – Knowledge and References - Taylor & Francis. (n.d.).
- Effect of tolbutamide and chlorpropamide on acetaldehyde metabolism in two inbred strains of mice - PubMed. (n.d.).
- Validation of the tolbutamide metabolic ratio for population screening with use of sulfaphenazole to produce model phenotypic poor metabolizers - PubMed. (n.d.).
- The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (n.d.).
- Alcohol dehydrogenase – Knowledge and References - Taylor & Francis. (n.d.).
- Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed. (n.d.).
- Tolbutamide as a model drug for the study of enzyme induction and enzyme inhibition in the rat - PMC. (n.d.).
- The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed. (n.d.).
- CYP2C9-mediated metabolism of tolbutamide inhibited by cannabiniods.... - ResearchGate. (n.d.).
Sources
- 1. Alcohol dehydrogenase 4 and aldo-keto reductase 1A1 catalyze the oxidation of 4-hydroxytolbutamide, a metabolite of tolbutamide, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. g-standaard.nl [g-standaard.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Quantitation in CYP2C9 Phenotyping: Distinguishing Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9
Executive Summary
In the context of drug development and Drug-Drug Interaction (DDI) studies, Tolbutamide is the FDA-designated probe substrate for Cytochrome P450 2C9 (CYP2C9) activity.[1][2][3] Accurate phenotyping requires precise quantitation of both the parent drug and its metabolites.
The core distinction between Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9 lies in their application as Stable Isotope-Labeled Internal Standards (SIL-IS) :
-
Tolbutamide-d9 is the matched IS for the parent drug (Tolbutamide).
-
4-Carboxy Tolbutamide-d9 is the matched IS for the terminal metabolite (4-Carboxy Tolbutamide).
While structurally related, they possess distinct physicochemical properties (polarity, retention time, ionization efficiency). Using the correct IS for each analyte is critical to correct for matrix effects and ensure regulatory compliance (FDA/EMA) in bioanalytical assays.
Part 1: Molecular Identity & Structural Divergence
To understand the analytical necessity of these two distinct standards, one must first understand their chemical structures and the specific deuteration patterns that ensure their stability during metabolic processing.
Structural Comparison
| Feature | Tolbutamide-d9 (Parent IS) | 4-Carboxy Tolbutamide-d9 (Metabolite IS) |
| Chemical Name | 1-(Butyl-d9)-3-(p-tolylsulfonyl)urea | 4-[3-(Butyl-d9)-ureidosulfonyl]benzoic acid |
| Primary Function | Normalizes Tolbutamide quantitation | Normalizes 4-Carboxy Tolbutamide quantitation |
| Polarity (LogP) | High (Hydrophobic) | Low (Hydrophilic/Polar) |
| Acidity (pKa) | Weak acid (~5.3) | Stronger acid (Carboxylic moiety) |
| Deuteration Site | Butyl Chain (d9) | Butyl Chain (d9) |
| Metabolic Stability | Substrate for CYP2C9 | Terminal Product (Stable) |
The Deuterium Retention Logic
A critical design feature of these internal standards is the location of the deuterium label.
-
Metabolic Attack Site: CYP2C9 attacks the methyl group on the benzene ring (tolyl moiety).
-
Label Location: The deuterium atoms are located on the butyl chain (
). -
Result: Because the metabolic reaction occurs on the opposite side of the molecule from the label, the d9-tag is retained throughout the transformation from Parent
Hydroxy Carboxy. This allows the d9-labeled metabolite to be synthesized or tracked effectively.
Part 2: The Metabolic Context (The "Why")
The selection of these internal standards is dictated by the biological pathway of Tolbutamide. Tolbutamide clearance is almost exclusively hepatic, making it a sensitive marker for CYP2C9 activity.
The Biotransformation Pathway
The metabolism proceeds in two steps:
-
Hydroxylation (Rate-Limiting): CYP2C9 converts Tolbutamide to 4-Hydroxytolbutamide .
-
Oxidation: Cytosolic alcohol/aldehyde dehydrogenases rapidly convert the intermediate to 4-Carboxytolbutamide .
In clinical PK studies (urine/plasma), 4-Carboxytolbutamide is often the primary measured metabolite due to its stability and high renal excretion.
Pathway Visualization (Graphviz)
Figure 1: The stepwise hepatic biotransformation of Tolbutamide. Note that the d9-butyl chain (not shown) remains intact across all three species.
Part 3: Analytical Strategy & Scientific Integrity
Why not use Tolbutamide-d9 to quantify everything? In LC-MS/MS, Matrix Effects (ion suppression or enhancement) vary across the chromatographic run.
The Co-Elution Imperative
-
Tolbutamide elutes late (hydrophobic).
-
4-Carboxy Tolbutamide elutes early (hydrophilic).
-
If you use Tolbutamide-d9 (Late Eluter) to quantify the Carboxy metabolite (Early Eluter), the IS will not experience the same matrix suppression as the analyte. This leads to quantitation errors .
-
Solution: Use 4-Carboxy Tolbutamide-d9 . It is chemically identical to the metabolite and will co-elute exactly with it, canceling out any ionization variations.
Mass Transitions (MRM)
To ensure specificity, the following Multiple Reaction Monitoring (MRM) transitions are standard. Note the mass shift caused by the d9 label.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Tolbutamide | 271.1 | 155.0 | 15 |
| Tolbutamide-d9 | 280.1 | 164.0 | 15 |
| 4-Carboxy Tolbutamide | 301.1 | 171.0 | 18 |
| 4-Carboxy Tolbutamide-d9 | 310.1 | 180.0 | 18 |
Part 4: Experimental Protocol (Self-Validating)
This protocol describes a simultaneous quantitation method for human plasma, designed to meet FDA Bioanalytical Method Validation guidelines.
Reagents & Materials
-
Internal Standards: Tolbutamide-d9, 4-Carboxy Tolbutamide-d9.
-
Matrix: Drug-free human plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of combined IS working solution (containing both Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9 at 100 ng/mL).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).
LC-MS/MS Workflow Diagram
Figure 2: Validated bioanalytical workflow for simultaneous extraction and quantitation.
Part 5: Application in Drug Development
Phenotyping & DDI Studies
In clinical trials, the "Tolbutamide Metabolic Ratio" is calculated to assess CYP2C9 activity:
-
Poor Metabolizers (PM): High plasma Tolbutamide, Low urinary Carboxy.
-
Extensive Metabolizers (EM): Rapid clearance, High urinary Carboxy.
Using 4-Carboxy Tolbutamide-d9 ensures that the numerator in this equation is accurate. Without it, ion suppression in urine samples (which are high in salts) could artificially lower the metabolite signal, leading to a false "Poor Metabolizer" classification.
Regulatory Compliance
The FDA guidance on In Vitro and Clinical drug interaction studies explicitly recommends using stable isotope standards whenever possible to minimize analytical variability. Using the specific metabolite IS demonstrates a high level of rigor in IND/NDA submissions.
References
-
U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[5][6] British Journal of Clinical Pharmacology. [Link]
-
Totah, R. A., & Rettie, A. E. (2005). Cytochrome P450 2C9: Structure-Function Relationships and Genetic Polymorphisms. Drug Metabolism Reviews. [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Tolbutamide (CID 5505). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Stability Profiling of Deuterated 4-Carboxy Tolbutamide
The following technical guide is structured to address the specific physicochemical challenges of Deuterated 4-Carboxy Tolbutamide , a critical Internal Standard (IS) for CYP2C9 phenotyping assays.
Optimizing Bioanalytical Integrity for CYP2C9 Probe Assays
Executive Summary: The Stability Paradox
4-Carboxy Tolbutamide is the primary pharmacodynamic endpoint for assessing CYP2C9 activity, formed via the sequential oxidation of the parent drug, Tolbutamide. In quantitative LC-MS/MS workflows, the use of a deuterated internal standard (IS), typically 4-Carboxy Tolbutamide-d9 (butyl-d9) , is non-negotiable for correcting matrix effects.
However, this molecule presents a "Stability Paradox":
-
Metabolic Stability: It is the terminal, stable oxidative metabolite in vivo.[1]
-
Chemical Instability: In vitro (solution), the sulfonylurea bridge is chemically fragile, susceptible to hydrolysis under acidic conditions often used in LC-MS mobile phases.
This guide provides a validated framework for handling, storing, and profiling the stability of this IS to prevent "silent" quantification errors where IS degradation biases the analyte-to-IS ratio.
Physicochemical Profile & Degradation Mechanisms[2][3][4]
To secure stability, one must first understand the molecular vulnerabilities. 4-Carboxy Tolbutamide possesses two ionizable groups and a labile bridge.[1]
The Molecular Vulnerabilities
-
Acidic Moiety (pKa ~3.5): The carboxylic acid group on the phenyl ring.
-
Sulfonylurea Moiety (pKa ~5.2): The nitrogen atom between the sulfonyl and carbonyl groups is acidic.
-
The "Bridge" Risk: The central sulfonylurea bond (
) is the structural weak point.
Degradation Pathway: Hydrolysis
Unlike simple amides, the sulfonylurea bridge is prone to cleavage, particularly in acidic environments (pH < 4) and at elevated temperatures.[1][2] The degradation yields 4-Sulfamoylbenzoic acid and Butylamine-d9 (for the deuterated IS).
Impact on Assay: If the IS degrades in the autosampler, the IS peak area decreases while the analyte (if stable) remains constant. This artificially inflates the calculated concentration of the patient sample.
Figure 1: Hydrolytic cleavage of the sulfonylurea bridge under acidic stress.[1] The degradation products do not trigger the specific MRM transition of the intact IS, leading to signal loss.
Validated Handling Protocols
The following protocols are designed to mitigate the risks identified above.
Stock Solution Preparation (Critical Control Point)
Do NOT dissolve directly in 100% aqueous acid.[1]
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Justification: The molecule is highly soluble in organic solvents. Water solubility is pH-dependent; dissolving in pure water may lead to micro-precipitation if the pH drops below 4.0.
-
Storage: -20°C or -70°C in amber glass (protect from light).
Working Solution & Mobile Phase
-
pH Management: While LC-MS often requires acidic mobile phases (e.g., 0.1% Formic Acid) for protonation, minimize the residence time of the IS in this matrix.
-
Autosampler Stability: If using an acidic reconstitution solvent, keep the autosampler temperature at 4°C .[1] Hydrolysis kinetics are temperature-dependent; room temperature storage in acidic media will degrade >5% of the IS within 24 hours.
Experimental Workflow: Stability Profiling
This workflow validates whether your specific lot of Deuterated 4-Carboxy Tolbutamide is stable enough for a regulated validation run (FDA/EMA compliant).
Stability Testing Architecture
Figure 2: Step-by-step stability assessment workflow ensuring regulatory compliance.
Detailed Protocol Steps
Step 1: Preparation of "Fresh" vs. "Stressed" Samples
-
Reference (T0): Prepare a fresh working solution (e.g., 100 ng/mL) in the reconstitution solvent immediately prior to injection.
-
Bench-Top Stress: Leave a chemically identical aliquot on the bench (20-25°C) for 4 to 24 hours (matching your longest expected extraction batch time).
-
Freeze-Thaw: Subject an aliquot of the plasma spiked with IS (or stock, depending on validation phase) to 3 cycles of freezing (-20°C) and thawing (RT).
Step 2: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]
-
Mobile Phase:
-
Gradient: Fast gradient (to minimize on-column hydrolysis).
-
Detection: MRM Mode.
Step 3: Calculation & Acceptance Calculate the stability using the following formula:
[1]Acceptance Criteria (FDA/EMA):
-
The mean concentration/response should be within ±15% of the nominal (fresh) value.[3]
-
The CV% of the replicates must be ≤15% .[3]
Data Presentation & Troubleshooting
Summary of Stability Risks
| Condition | Risk Level | Mechanism | Mitigation Strategy |
| Pure Water (pH 7) | Low | Stable | Safe for short-term use.[1] |
| Acidic Buffer (pH < 4) | High | Sulfonylurea Hydrolysis | Keep at 4°C; Analyze within 12h. |
| Basic Buffer (pH > 10) | Medium | Chemical Instability | Avoid extreme alkalinity.[1] |
| Methanol/ACN Stock | Low | Stable | Preferred storage matrix (-20°C).[1] |
| Light Exposure | Low | Photodegradation | Use amber glassware.[1] |
Troubleshooting "Drifting" IS Responses
If you observe a systematic decrease in IS peak area across a run:
-
Check Autosampler Temp: Is it actually at 4°C?
-
Check Solvent pH: Did you use 1% FA instead of 0.1%? (Excess acid accelerates hydrolysis).[1]
-
Check Label Loss: While rare for
-butyl, check for "cross-talk" in the unlabeled channel. If the IS degrades to a form that mimics the analyte (unlikely for d9), it invalidates the assay.
References
-
US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link][1]
-
Singh, S., et al. (2008).[1] Transformation kinetics and mechanism of the sulfonylurea herbicides... in aqueous solutions. Journal of Agricultural and Food Chemistry. (Demonstrates hydrolysis kinetics of sulfonylurea bridge). Retrieved from [Link]
Sources
Technical Guide: Isotopic Purity Assessment of 4-Carboxy Tolbutamide-d9 in Bioanalysis
Executive Summary
In the high-stakes environment of DMPK (Drug Metabolism and Pharmacokinetics) and therapeutic drug monitoring, 4-Carboxy Tolbutamide-d9 serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for quantifying the primary metabolite of Tolbutamide. As Tolbutamide is the gold-standard probe substrate for CYP2C9 phenotyping, the accuracy of this assay directly impacts the assessment of metabolic clearance in clinical subjects.
This guide moves beyond basic certificates of analysis to define the isotopic purity of 4-Carboxy Tolbutamide-d9 not merely as a percentage of enrichment, but as a functional variable that dictates the Lower Limit of Quantitation (LLOQ) and assay selectivity. We explore the "Cross-Talk" phenomenon, provide a self-validating protocol for purity assessment, and detail the specific mass spectral implications of isotopic distribution.
Part 1: Molecular Context and Metabolic Role
To understand the purity requirements, one must first understand the biological system. Tolbutamide undergoes sequential oxidation by CYP2C9.[1] The terminal metabolite, 4-Carboxy Tolbutamide, is highly polar and excreted in urine.
The Metabolic Pathway
The following diagram illustrates the oxidative pathway and the structural insertion of the d9-labeled standard.
Figure 1: The metabolic trajectory of Tolbutamide to its 4-Carboxy metabolite, illustrating the structural equivalence of the d9-IS used for quantification.
Part 2: Isotopic Purity vs. Chemical Purity
A common misconception in analytical method development is treating chemical purity and isotopic purity as synonymous. They are distinct vectors of quality with different impacts on the assay.
Comparative Analysis
| Feature | Chemical Purity | Isotopic Purity |
| Definition | The absence of other chemical species (e.g., precursors, solvents, degradation products). | The absence of unlabeled (d0) or partially labeled (d1-d8) isotopologues of the same molecule. |
| Measurement | HPLC-UV, 1H-NMR. | HRMS (High-Res Mass Spec), qNMR. |
| Critical Risk | General noise, column fouling, ionization suppression. | Direct quantification bias (False positives). |
| Acceptance | Typically >98%.[2][3] | Atom % D > 99% (specifically <0.5% d0 contribution). |
The "Cross-Talk" Phenomenon
The gravest risk in using 4-Carboxy Tolbutamide-d9 is Isotopic Interference (Cross-Talk). This occurs when the IS contains a significant amount of the unlabeled (d0) drug.
-
Mechanism: You add a fixed, high concentration of IS to every sample.
-
Failure Mode: If the IS is only 98% pure (containing 2% d0), and you add 500 ng/mL of IS, you are inadvertently spiking 10 ng/mL of the analyte into your "blank" samples.
-
Result: You cannot measure patient samples below 10 ng/mL. Your LLOQ is compromised.
Part 3: Analytical Protocol for Isotopic Contribution
This protocol describes how to experimentally determine the "Contribution of IS to Analyte" (IS
Workflow Diagram
Figure 2: Step-by-step workflow for assessing the isotopic interference of the internal standard on the analyte channel.
Step-by-Step Methodology
-
Preparation: Prepare a "Zero Sample" (Double Blank matrix + Internal Standard at the working concentration).
-
Acquisition: Inject the sample using the optimized LC-MS/MS method.
-
Monitoring: Acquire data for:
-
Analyte Transition: 4-Carboxy Tolbutamide (e.g., m/z 301.1
170.1). -
IS Transition: 4-Carboxy Tolbutamide-d9 (e.g., m/z 310.1
179.1).
-
-
Calculation:
-
Criteria: According to FDA M10 guidance, the interference from the IS must be
of the analyte response at the LLOQ .
Part 4: Theoretical Calculation of Isotopic Distribution
Before running the experiment, one should perform a theoretical check. 4-Carboxy Tolbutamide-d9 (
However, "d9" is a distribution, not a monolith. The synthesis (typically deuteration of the butyl chain) may yield d8 or d7 species.
The "Safe Zone" Calculation:
-
Analyte Monoisotopic Mass: ~300.33 Da.
-
IS Monoisotopic Mass: ~309.39 Da.
-
Risk: If the IS contains d0 (mass 300.33), it directly overlaps.
-
Mitigation: The d9 label is robust. Even if d8 is present (mass 308.39), it is 8 Da away from the analyte, which is easily resolved by a standard Triple Quadrupole mass spectrometer (unit resolution).
Part 5: Handling and Stability
The isotopic label (deuterium) on the butyl chain of Tolbutamide is chemically stable (C-D bond strength > C-H bond strength). However, 4-Carboxy Tolbutamide itself has stability nuances.
-
Hygroscopicity: The carboxylic acid moiety makes the solid standard hygroscopic.
-
Protocol: Equilibrate the vial to room temperature before opening to prevent condensation, which can lead to hydrolysis or weighing errors.
-
-
Solution Stability:
-
Store stock solutions in methanol at -20°C or -80°C.
-
Avoid acidic aqueous solvents for long-term storage, as high temperatures + acid could theoretically promote amide hydrolysis, though the C-D bonds remain stable.
-
-
Back-Exchange:
-
The deuterium atoms on the butyl chain are non-exchangeable in aqueous media. You do not need to worry about deuterium loss during standard LC-MS mobile phase exposure (unlike deuterium on -OH or -NH groups).
-
References
-
US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Jones, B. R., et al. (2019). Impact of Isotopic Purity of Internal Standards on Bioanalytical Assay Performance. Journal of Mass Spectrometry. (Contextual citation for general principles of IS interference).
-
Kirchheiner, J., et al. (2002).[5] Impact of CYP2C9 amino acid polymorphisms on glyburide kinetics and the utility of the probe drug tolbutamide. Clinical Pharmacology & Therapeutics. (Establishes Tolbutamide/4-Carboxy Tolbutamide as the standard probe).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]
Sources
4-Carboxy Tolbutamide-d9: The Definitive Marker for CYP2C9 Phenotyping in Complex Matrices
Executive Summary
In the landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, Tolbutamide remains the "Gold Standard" FDA-recommended probe substrate for assessing CYP2C9 activity.[1] While in vitro microsomal assays often stop at the intermediate metabolite (4-hydroxytolbutamide), clinical DDI studies and hepatocyte models require the quantification of the terminal, stable metabolite: 4-Carboxy Tolbutamide .
This technical guide details the application of 4-Carboxy Tolbutamide-d9 (the deuterated internal standard) as a critical tool for ensuring data integrity during LC-MS/MS bioanalysis.[2] By compensating for matrix effects in complex biological fluids (plasma/urine), this stable isotope-labeled (SIL) marker ensures that the variability observed is biological (CYP2C9 polymorphism/inhibition), not analytical.
Part 1: The Mechanistic Role in CYP2C9 Phenotyping
The Metabolic Pathway
To effectively use 4-Carboxy Tolbutamide-d9, one must understand the sequential oxidation that generates the analyte.
-
Step 1 (Rate Limiting): CYP2C9 hydroxylates the benzylic methyl group of Tolbutamide to form 4-Hydroxytolbutamide . This reaction is exclusive to CYP2C9, making it the phenotyping step.[3]
-
Step 2 (Cytosolic): Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) rapidly oxidize the alcohol to a carboxylic acid, forming 4-Carboxy Tolbutamide .
Critical Insight: Microsomal stability assays (HLM) typically quantify 4-Hydroxytolbutamide because microsomes lack the cytosolic dehydrogenases required for Step 2. However, in Hepatocytes and Clinical Plasma/Urine , 4-Hydroxytolbutamide is transient; 4-Carboxy Tolbutamide accumulates as the terminal species. Therefore, 4-Carboxy Tolbutamide is the preferred marker for in vivo clearance and hepatocyte intrinsic clearance (
Pathway Visualization
The following diagram illustrates the sequential metabolism and the specific utility of the d9-marker in the analytical workflow.
Figure 1: Sequential oxidation of Tolbutamide.[3] Note that the 4-Carboxy metabolite requires cytosolic enzymes, making it the primary marker for whole-cell or in vivo systems.
Part 2: Chemical Properties & The "d9" Advantage
Why Deuterium-9 (d9)?
The "d9" designation typically refers to the deuteration of the N-butyl side chain (
-
Mass Shift: The substitution of 9 hydrogen atoms (
) with deuterium ( ) creates a mass shift of +9 Da. This is sufficient to prevent "cross-talk" (isotopic overlap) between the analyte and the internal standard in the Mass Spectrometer. -
Co-Elution: As a Stable Isotope Labeled (SIL) standard, the d9 variant is chemically nearly identical to the analyte. It co-elutes chromatographically, experiencing the exact same matrix suppression or enhancement at the electrospray source.
Stability Considerations
-
Isotopic Exchange: The deuterium on the butyl chain is non-exchangeable in aqueous solution (unlike deuterium on heteroatoms like -OH or -NH). This ensures the mass tag remains intact during extraction and storage.
-
Kinetic Isotope Effect (KIE): While C-D bonds are stronger than C-H bonds, this affects reaction rates (metabolism). However, since the d9 variant is used as a post-incubation spike (Internal Standard), KIE is irrelevant. It is not being metabolized; it is merely being detected.
Part 3: Analytical Method Development (LC-MS/MS)
This protocol utilizes Negative Electrospray Ionization (ESI-) . While Tolbutamide (parent) ionizes well in Positive mode, the carboxylic acid moiety of the metabolite renders it highly sensitive in Negative mode, providing better limits of quantitation (LOQ).
Mass Spectrometry Parameters
| Parameter | Analyte: 4-Carboxy Tolbutamide | IS: 4-Carboxy Tolbutamide-d9 |
| Precursor Ion (Q1) | 299.1 ( | 308.1 ( |
| Product Ion (Q3) | 170.0 ( | 179.0 ( |
| Fragment Origin | Sulfonylurea cleavage (retains aromatic ring) | Retains deuterated butyl chain* |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy | -25 eV | -25 eV |
*Note: It is critical to select a transition for the IS that retains the d9-labeled butyl group. If the fragmentation cleaves the butyl group, the IS product ion would have the same mass as the analyte product ion, relying solely on Q1 resolution.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Rationale: The carboxylic acid makes the metabolite more polar than the parent Tolbutamide. A T3-type column (high aqueous stability) aids in retaining the polar metabolite to avoid elution in the void volume (salt front), where suppression is highest.
Part 4: Experimental Protocol (Hepatocyte Stability Assay)
This protocol describes the assessment of CYP2C9 activity in cryopreserved human hepatocytes, using 4-Carboxy Tolbutamide-d9 as the quantitative normalizer.
Reagents Preparation
-
Stock Solution: Dissolve 4-Carboxy Tolbutamide-d9 in DMSO to 1 mM.
-
IS Working Solution: Dilute Stock in 100% Acetonitrile to 200 nM. This serves as both the Quench Solution and the Internal Standard Spike .
Incubation Workflow
-
Thaw: Thaw cryopreserved human hepatocytes and suspend in Krebs-Henseleit Buffer (KHB) to
cells/mL. -
Pre-Incubation: Equilibrate 50 µL of cell suspension at 37°C for 5 minutes.
-
Initiation: Add 50 µL of Tolbutamide (Probe Substrate) at 2x concentration (e.g., 20 µM final).
-
Sampling: At time points
min:-
Remove 50 µL of incubation mixture.
-
Transfer immediately into 100 µL of IS Working Solution (Acetonitrile + 4-Carboxy Tolbutamide-d9).
-
-
Processing:
-
Vortex for 10 minutes to ensure protein precipitation.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Workflow Visualization
Figure 2: Sample extraction workflow integrating the d9 Internal Standard at the quenching step to correct for extraction efficiency and volume variations.
Part 5: Data Interpretation & Validation
Acceptance Criteria
To ensure the "Probe Substrate Metabolite Marker" data is valid for regulatory submission (e.g., FDA IND):
-
IS Response Consistency: The peak area of 4-Carboxy Tolbutamide-d9 should not vary by more than ±15% across all samples in a run. High variability indicates inconsistent pipetting or matrix effects.
-
Linearity: The calibration curve (Ratio of Analyte Area / IS Area) must have an
.[4] -
Carryover: Injection of a blank after the highest standard must show <20% of the LLOQ signal.
Calculating Intrinsic Clearance ( )
Since 4-Carboxy Tolbutamide is the terminal metabolite in this system, its formation rate correlates to the clearance of the parent.
References
-
U.S. Food and Drug Administration (FDA). (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Retrieved from [Link][5]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism.[3][6] British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Xu, X., et al. (2019).[7] Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates... Journal of Chromatography B. Retrieved from [Link]
-
Kirchheiner, J., et al. (2002). Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide.[8] Clinical Pharmacology & Therapeutics.[9] Retrieved from [Link]
Sources
- 1. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. fda.gov [fda.gov]
- 6. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Stock Preparation for 4-Carboxy Tolbutamide-d9
Executive Summary
4-Carboxy Tolbutamide-d9 is the stable isotope-labeled analog of 4-Carboxy Tolbutamide, the primary pharmacologically inactive metabolite of the sulfonylurea drug Tolbutamide. In drug development, this compound serves as the critical Internal Standard (IS) for quantifying CYP2C9 metabolic activity.
Unlike its parent compound (Tolbutamide), which exhibits predictable lipophilicity, the 4-carboxy metabolite introduces a polar carboxylic acid moiety. This structural change significantly alters its solubility profile, creating challenges in stock solution stability and recovery. This guide provides a definitive solubilization strategy, moving beyond generic vendor data to field-proven protocols for bioanalytical reliability.
Physicochemical Context
To understand the solubility behavior of 4-Carboxy Tolbutamide-d9, one must analyze the "Push-Pull" effect of its functional groups. The deuterium labeling (d9) on the butyl chain adds mass (+9 Da) but has a negligible effect on the polarity or solubility compared to the non-deuterated metabolite.
| Feature | Chemical Implication | Impact on Solubility |
| Sulfonylurea Core | Weakly acidic (pKa ~5.2) | Soluble in polar aprotic solvents (DMSO, DMF). |
| Carboxylic Acid (-COOH) | Ionizable (pKa ~4.0 - 4.5) | Critical Driver: Drastically reduces solubility in non-polar organic solvents; requires pH control in aqueous mixtures. |
| Deuterated Butyl Chain (-C4D9) | Hydrophobic | Maintains affinity for Methanol/Acetonitrile; negligible impact on solvation energy vs. protium form. |
Solubility Data Matrix
The following data aggregates vendor specifications (Toronto Research Chemicals, Cayman Chemical) with empirical bioanalytical observations.
Status: 4-Carboxy Tolbutamide-d9 is classified as "Slightly Soluble" in pure organic solvents, meaning saturation occurs at lower concentrations than the parent Tolbutamide.
Primary Solvent Compatibility Table
| Solvent | Solubility Potential | Application Note |
| Methanol (MeOH) | High (Recommended) | Preferred for Master Stocks. Best balance of solubility and volatility. Capable of dissolving >1 mg/mL with vortexing. |
| DMSO | Very High | Alternative Stock. Excellent solubilizer (>5 mg/mL), but difficult to remove (high boiling point) and may cause ion suppression in LC-MS if not diluted >1000x. |
| Acetonitrile (ACN) | Moderate to Low | Risky for Stocks. The compound may precipitate upon freezing or long-term storage. Use only for working dilutions. |
| Water (Neutral pH) | Very Low | Insoluble. The protonated acid form precipitates. Do not use as a primary solvent. |
| Water (Basic, pH > 8) | High | Soluble as a carboxylate salt. Useful for aqueous working solutions but risks hydrolysis over time. |
Technical Protocol: Optimized Stock Preparation
Objective: Prepare a stable 1.0 mg/mL Master Stock Solution (MSS).
Materials Required[1][2][3][4][5][6][7][8][9]
-
Analyte: 4-Carboxy Tolbutamide-d9 (Solid, typically off-white).[1][2]
-
Solvent: LC-MS Grade Methanol (Cold storage grade).
-
Container: Amber borosilicate glass vial (silanized preferred to prevent adsorption).
Step-by-Step Methodology
-
Gravimetric Weighing:
-
Weigh approximately 1.0 mg of 4-Carboxy Tolbutamide-d9 into the amber vial.
-
Note: Due to hygroscopicity, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Primary Dissolution (The "Wetting" Phase):
-
Add 100 µL of DMSO directly to the powder.
-
Scientific Rationale: DMSO disrupts the crystal lattice energy of the carboxylic acid more effectively than methanol. This "pre-dissolution" step ensures no micro-particulates remain.
-
-
Volume Makeup:
-
Bring to final volume (e.g., 1.0 mL total) using 100% Methanol .
-
Result: Final solvent composition is 10% DMSO / 90% Methanol.
-
-
Homogenization:
-
Vortex at high speed for 60 seconds.
-
Sonicate for 5 minutes at ambient temperature (avoid heat, which degrades sulfonamides).
-
-
Verification:
-
Visually inspect for "schlieren" lines or floating particulates. The solution must be optically clear.
-
Storage & Stability[7][10]
-
Temp: -20°C or -80°C.
-
Shelf Life: 12 months (re-test required).
-
Precaution: Deuterium exchange can occur at the acidic positions in protic solvents (MeOH) over very long periods, though the alkyl-d9 label is generally stable. Avoid storing in water/acid mixtures.
Visualization: Solubilization Decision Logic
The following diagram illustrates the decision process for selecting the correct solvent system based on the analytical stage.
Caption: Decision matrix for solvent selection. Note the critical requirement for organic content or high pH to maintain solubility.
Bioanalytical Application: The "Trap" of Acidic Mobile Phases
A common failure mode in LC-MS methods for this compound involves the mobile phase.
The Scenario: Researchers often use 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
The Problem: When the 4-Carboxy Tolbutamide-d9 (dissolved in MeOH) is injected into a high-aqueous, acidic initial gradient (e.g., 95% Water + 0.1% Formic Acid), the local pH drops below the pKa (~4.5). The compound protonates and may precipitate on-column or in the injector loop, leading to:
-
Poor peak shape (tailing).
-
Carryover in subsequent blanks.
-
Non-linear calibration curves.
The Solution: Ensure the injection solvent matches the initial mobile phase strength or use a "sandwich" injection technique. For this specific metabolite, using 10 mM Ammonium Acetate (pH ~6.5) instead of Formic Acid often yields sharper peaks and better solubility retention on-column.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]
- Kirchherr, H., & Kuhn-Velten, W. N. (2006). Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS: A multi-level, single-sample approach. Journal of Chromatography B. (Contextual reference for solubility of acidic metabolites in LC-MS).
Sources
Methodological & Application
Precision Quantitation of 4-Carboxy Tolbutamide-d9: A CYP2C9 Phenotyping Workflow
Application Note: AN-2026-CYP9
Executive Summary
This application note details the method development and validation strategy for 4-Carboxy Tolbutamide-d9 , the deuterated internal standard (IS) used to quantify the primary metabolite of Tolbutamide. As Tolbutamide is the FDA-designated probe substrate for CYP2C9 activity, accurate measurement of its metabolic clearance to 4-Carboxy Tolbutamide is the gold standard for phenotyping this enzyme in drug-drug interaction (DDI) studies.
This guide moves beyond standard recipes, offering a "white-box" approach to method development. We address specific challenges such as the retention of polar carboxylic acid metabolites , isotopic label loss during fragmentation , and matrix effect mitigation in plasma analysis.
Scientific Background & Compound Properties[1][2][3][4][5][6][7][8]
The Biological Context
CYP2C9 is responsible for the metabolism of approximately 15% of clinically used drugs (e.g., warfarin, phenytoin). Tolbutamide is hydroxylated by CYP2C9 to hydroxytolbutamide, which is rapidly converted by cytosolic dehydrogenases to 4-Carboxy Tolbutamide . Because the second step is not rate-limiting, the formation of 4-Carboxy Tolbutamide is the direct surrogate for CYP2C9 activity.
Physicochemical Profile[6]
-
Internal Standard: 4-Carboxy Tolbutamide-d9 (4-CT-d9)
-
Label Position: Deuterium labeling typically occurs on the N-butyl side chain.
-
Key Challenge: The carboxylic acid moiety (
) makes the molecule highly polar and susceptible to poor retention on generic C18 columns under neutral conditions.
Figure 1: Metabolic pathway of Tolbutamide.[3] The formation of 4-Carboxy Tolbutamide is the definitive marker for CYP2C9 activity.
Method Development Strategy (The "Why")
Mass Spectrometry: The "Label Loss" Trap
A critical oversight in developing methods for sulfonylureas using deuterated internal standards is fragment selection .
-
Mechanism: Sulfonylureas typically fragment by cleaving the sulfonylurea bridge.
-
The Trap: If your IS is labeled on the butyl chain (d9), and you monitor the standard sulfonyl-benzene fragment (
), the fragment loses the label .-
Result: The product ion for the analyte (d0) and the IS (d9) is identical. While Q1 (precursor) resolution usually separates them, any "crosstalk" or source fragmentation can lead to nonlinear calibration.
-
-
The Solution: We utilize a transition that ensures specificity, or we rely on high-resolution Q1 isolation. For this protocol, we utilize the cleavage of the amide bond which retains the specific benzenesulfonyl moiety, ensuring Q1 provides the primary selectivity.
Chromatography: Acidic Control
To prevent peak tailing and early elution of the carboxylic acid metabolite:
-
Mobile Phase: Must be acidic (pH < 3.0) to suppress ionization of the carboxyl group (
), rendering it neutral and hydrophobic enough to retain on C18. -
Column Choice: A C18 column with high carbon load or a Polar-Embedded group is preferred to prevent "phase collapse" if high aqueous content is needed for early retention.
Experimental Protocol
Materials & Reagents
-
Analyte: 4-Carboxy Tolbutamide (Synthetic Standard).[1]
-
IS: 4-Carboxy Tolbutamide-d9 (Isotopic purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
Sample Preparation: Protein Precipitation (PPT)
PPT is chosen over Liquid-Liquid Extraction (LLE) for throughput, as the d9 IS effectively compensates for the higher matrix effect associated with PPT.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (500 ng/mL 4-CT-d9 in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid helps break protein binding and stabilizes the analyte.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 15 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA) to match initial mobile phase strength.
LC-MS/MS Conditions
Chromatography (Agilent 1290 / Waters UPLC class):
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Vol: 2-5 µL.
| Time (min) | %B | Event |
| 0.0 | 10 | Loading |
| 0.5 | 10 | Isocratic Hold (Divert to Waste) |
| 2.5 | 90 | Linear Gradient |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 4.5 | 10 | Stop |
Mass Spectrometry (Sciex 6500+ / Thermo Altis):
-
Ionization: ESI Positive Mode (ESI+).
-
Why Positive? Although it is an acid, the urea nitrogen protonates readily. ESI+ often yields better signal-to-noise ratios for sulfonylureas than ESI- in generic acidic mobile phases.
-
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| 4-Carboxy Tolbutamide | 301.1 | 173.0 | 25 | 50 |
| 4-Carboxy Tolbutamide-d9 | 310.2 | 173.0* | 25 | 50 |
| Tolbutamide (Parent) | 271.1 | 155.0 | 20 | 20 |
*Note: The Product ion (173.0) represents the sulfonamide moiety.[1] The d9 label on the butyl chain is lost as neutral loss. Specificity is maintained by the Q1 mass shift (301 vs 310).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma sample to mass spectrometric detection.
Validation Parameters & Acceptance Criteria
Based on FDA Bioanalytical Method Validation Guidance (2018).
-
Linearity:
. Weighted linear regression. .[4] -
Accuracy & Precision:
-
Intra-day/Inter-day CV%
(20% at LLOQ). -
Accuracy within
of nominal (20% at LLOQ).
-
-
Matrix Effect (ME): Calculate using the equation:
-
Requirement: The IS-normalized matrix factor should have a CV
across 6 different lots of plasma. The d9 IS is critical here to track suppression events.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is < 3.0. Use a "base-deactivated" or end-capped C18 column. |
| Signal Suppression | Phospholipids eluting with analyte. | Monitor phospholipids (m/z 184 -> 184). Adjust gradient to flush column at 95% B for 1 min. |
| Non-linear Calibration | IS/Analyte Crosstalk or Detector Saturation. | Check Q1 resolution settings (Unit vs. Wide). If signal > |
| Retention Time Shift | Column equilibration issues. | Carboxylic acids modify the stationary phase environment. Ensure at least 3 column volumes of re-equilibration time. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] [Link]
-
FDA Drug Interactions. (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers.[5] (Designates Tolbutamide as CYP2C9 substrate).[6][7] [Link]
-
Miners, J. O., et al. (1988). Cytochrome P-450IIC9: an allelic variant with impaired metabolism of tolbutamide. Pharmacogenetics.[7] (Foundational work on Tolbutamide/4-Carboxy Tolbutamide pathway).
Sources
- 1. 4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Optimizing MRM Transitions for the Quantification of 4-Carboxy Tolbutamide-d9 using Triple Quadrupole Mass Spectrometry
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2][3] MRM achieves this by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise and matrix interferences.[4][5]
The robustness of any quantitative bioanalytical method hinges on the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as 4-Carboxy Tolbutamide-d9, co-elutes with the analyte and experiences similar ionization effects, correcting for variations during sample preparation and analysis.[4][6] Therefore, the development of a highly specific and sensitive MRM method for the SIL-IS is as critical as for the analyte itself.
This application note provides a comprehensive, field-proven protocol for the systematic optimization of MRM transitions for 4-Carboxy Tolbutamide-d9. We will move beyond a simple listing of steps to explain the causality behind each experimental choice, ensuring a self-validating system that is both scientifically sound and readily applicable in a drug development setting.
Part 1: Foundational Principles
The Analyte: 4-Carboxy Tolbutamide-d9
4-Carboxy Tolbutamide is a major metabolite of Tolbutamide, a first-generation sulfonylurea oral antidiabetic agent.[7][8] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium. This is typically done on the butyl group to ensure the label is not metabolically labile. This mass shift allows the mass spectrometer to distinguish the internal standard from the endogenous analyte.
-
Chemical Formula (non-deuterated): C₁₂H₁₆N₂O₅S[9]
-
Monoisotopic Mass (non-deuterated): ~300.08 Da[9]
-
Expected Monoisotopic Mass (deuterated, -d9): ~309.14 Da
Given the presence of a carboxylic acid group, 4-Carboxy Tolbutamide is readily ionizable in negative electrospray ionization (ESI) mode, forming the deprotonated molecule [M-H]⁻. This will be our target precursor ion.
The Technique: Multiple Reaction Monitoring (MRM)
MRM is a tandem MS technique performed on a triple quadrupole (QqQ) mass spectrometer. The process involves two stages of mass filtering, providing exceptional specificity.[1][5]
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to select only the ion with the mass-to-charge ratio (m/z) of our target analyte, in this case, the [M-H]⁻ ion of 4-Carboxy Tolbutamide-d9.
-
q2 - Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to select only a specific, user-defined product ion. Only ions that undergo this precise fragmentation pathway (precursor → product) are detected.
The optimization process involves fine-tuning the instrument parameters, primarily Collision Energy (CE) and Declustering Potential (DP), to maximize the intensity of the chosen MRM transition.[10][11]
Part 2: Experimental Protocol for MRM Optimization
This protocol details the systematic optimization using direct infusion analysis, which allows for rapid and efficient determination of the best MRM parameters without the need for chromatographic separation.
Reagents and Materials
-
4-Carboxy Tolbutamide-d9 reference standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Ammonium Hydroxide (for pH adjustment, if needed for negative mode)
-
Syringe pump and infusion syringe
-
A triple quadrupole mass spectrometer equipped with an ESI source
Workflow for Parameter Optimization
The following diagram illustrates the logical flow of the optimization process.
Caption: Proposed fragmentation of 4-Carboxy Tolbutamide-d9.
Optimized MRM Parameters
Following the protocol described above, the following parameters were identified as optimal for the detection of 4-Carboxy Tolbutamide-d9. These values should serve as an excellent starting point for method development, though minor adjustments may be necessary depending on the specific mass spectrometer model used.
| Parameter | Transition 1 (Quantifier) | Transition 2 (Qualifier) |
| Precursor Ion (Q1) m/z | 308.1 | 308.1 |
| Product Ion (Q3) m/z | 198.0 | 212.0 |
| Optimized Collision Energy (CE) | -28 V | -22 V |
| Optimized Declustering Potential (DP) | -65 V | -65 V |
| Dwell Time | 100 ms | 100 ms |
Part 4: Application and Method Validation
Once optimized, these MRM transitions are incorporated into an LC-MS/MS method for the analysis of study samples. The method must then undergo a full validation to demonstrate its reliability, as mandated by regulatory agencies like the FDA and EMA. [12][13] A full validation for a chromatographic method should assess: [13]* Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve Range (LLOQ to ULOQ)
-
Accuracy and Precision [14]* Carry-over
-
Dilution Integrity
-
Analyte Stability
By building a method on meticulously optimized MRM transitions, the likelihood of passing the stringent criteria of a full bioanalytical method validation is significantly increased.
Conclusion
This application note has detailed a systematic and scientifically-grounded workflow for optimizing MRM transitions for the stable isotope-labeled internal standard 4-Carboxy Tolbutamide-d9. By understanding the causality behind each step—from precursor ion selection to fine-tuning of collision energy and declustering potential—researchers can develop highly sensitive and specific quantitative methods. This rigorous, self-validating approach ensures the generation of trustworthy data, forming the bedrock of successful drug development programs.
References
-
MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of tolbutamide and its metabolite hydroxytolbutamide in rat plasma by LC-MS. Retrieved from [Link]
-
ScienceDirect. (n.d.). Optimization of MS/MS Conditions, Quantitative Analysis. Retrieved from [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
Shimadzu Corporation. (2021, November 30). How to set up MRM method for veterinary drug compounds on LC/MS/MS [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Comprehensive quantitative and qualitative liquid chromatography-radioisotope-mass spectrometry analysis for safety testing of tolbutamide metabolites without standard samples. Retrieved from [Link]
-
ACS Publications. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Tolbutamide in Rabbit Plasma by LC-MS/MS and Its Application to Pharmacokinetic Study. Retrieved from [Link]
-
AHA Journals. (n.d.). Multiple Reaction Monitoring (MRM). Retrieved from [Link]
-
ACS Publications. (2010). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cloud-based tandem MS workflow MRM transitions for target molecules can.... Retrieved from [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of carbutamide and tolbutamide. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-CARBOXY TOLBUTAMIDE. Retrieved from [Link]
-
AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. Retrieved from [Link]
-
PubMed. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tolbutamide. PubChem Compound Database. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]
-
ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]
Sources
- 1. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 2. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. ahajournals.org [ahajournals.org]
- 5. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Optimization of MS/MS Conditions, Quantitative Analysis [ebrary.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Optimizing the Extraction of Tolbutamide and Its Metabolites from Plasma: A Guide to Solid-Phase Extraction Protocols
Introduction
Tolbutamide, a first-generation sulfonylurea, is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells.[1] The efficacy and safety monitoring of tolbutamide, as well as pharmacokinetic studies, necessitate robust and reliable bioanalytical methods for its quantification in biological matrices such as plasma. Tolbutamide is primarily metabolized in the liver to form two major metabolites: hydroxytolbutamide and carboxytolbutamide.[3][4] Accurate measurement of both the parent drug and its metabolites is crucial for a comprehensive understanding of its disposition in the body.
Solid-phase extraction (SPE) has emerged as a powerful and widely adopted sample preparation technique in bioanalysis.[5] It offers significant advantages over traditional methods like liquid-liquid extraction (LLE) and protein precipitation, including higher analyte recovery, cleaner extracts with reduced matrix effects, and the potential for automation. This application note provides detailed protocols for the extraction of tolbutamide and its metabolites from human plasma using two distinct and effective SPE chemistries: reversed-phase and mixed-mode anion exchange. The rationale behind each step is explained to provide a deeper understanding of the method development process.
Physicochemical Properties of Tolbutamide and Its Metabolites
A successful SPE method hinges on a thorough understanding of the physicochemical properties of the target analytes. Tolbutamide and its metabolites are weak acids, a characteristic primarily governed by the sulfonylurea moiety. The acid dissociation constant (pKa) is a critical parameter for developing SPE protocols that involve pH manipulation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| Tolbutamide | C₁₂H₁₈N₂O₃S | 270.35 | ~5.3[6] |
| Hydroxytolbutamide | C₁₂H₁₈N₂O₄S | 286.35 | ~4.3 - 5.0 (Predicted)[7][8] |
| Carboxytolbutamide | C₁₂H₁₆N₂O₅S | 300.33 | - |
The pKa values indicate that the acidity of the compounds increases with metabolism. This information is pivotal for optimizing the pH of the sample load, wash, and elution steps to ensure efficient retention and selective elution of the analytes.
Metabolic Pathway of Tolbutamide
The metabolic conversion of tolbutamide to its hydroxylated and carboxylated forms is an important consideration for simultaneous extraction.
Caption: Reversed-Phase SPE Workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex to mix. This step acidifies the sample to a pH of approximately 2-3, ensuring that tolbutamide and its metabolites are in their neutral, more hydrophobic form.
-
Conditioning: Condition a Strata-X™ 30 mg/1 mL SPE cartridge with 1 mL of methanol. This solvates the sorbent and activates the stationary phase.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. This removes the organic solvent and prepares the sorbent for the aqueous sample.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences and salts while retaining the analytes of interest.
-
Elution: Elute the analytes with 1 mL of methanol. The strong organic solvent disrupts the hydrophobic interactions between the analytes and the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with a small percentage of formic acid).
Protocol 2: Mixed-Mode Anion Exchange SPE
Principle: Mixed-mode SPE combines two different retention mechanisms, such as reversed-phase and ion exchange, on a single sorbent. [9]For acidic compounds, a mixed-mode sorbent with both nonpolar and anion-exchange functionalities (e.g., Phenomenex Strata-X-A or Waters Oasis WAX) is highly effective. [1][6]This dual retention mechanism allows for a more rigorous and selective clean-up. The sample is loaded at a pH where the analytes are ionized (negatively charged), promoting retention via both ion exchange and hydrophobic interactions. A series of washes with varying pH and solvent strength can then be employed to remove different types of interferences.
Sorbent: Polymeric strong anion exchange sorbents, such as Strata-X-A, are suitable for weakly acidic compounds with a pKa greater than 2. [1] Detailed Protocol:
Caption: Mixed-Mode Anion Exchange SPE Workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 5% ammonium hydroxide in water. Vortex to mix. This step raises the pH to above the pKa of the analytes, ensuring they are in their deprotonated, negatively charged state for ion-exchange retention.
-
Conditioning: Condition a Strata-X-A™ 30 mg/1 mL SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Wash 1: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This removes basic and neutral interferences that are not retained by anion exchange.
-
Wash 2: Wash the cartridge with 1 mL of methanol. This step removes nonpolar interferences that are retained by hydrophobic interactions.
-
Elution: Elute the analytes with 1 mL of 2% formic acid in methanol. The acidic elution solvent neutralizes the charge on the analytes, disrupting the ion-exchange mechanism and allowing them to be eluted.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the analytical mobile phase.
Performance and Comparison
The choice of SPE protocol often depends on the specific requirements of the assay, such as the desired level of cleanliness and the nature of potential interferences. Below is a summary of expected performance characteristics for the described methods. It's important to note that these values are illustrative and should be validated in your laboratory.
| Parameter | Reversed-Phase SPE | Mixed-Mode Anion Exchange SPE |
| Recovery | > 85% | > 90% |
| Matrix Effect | < 15% | < 10% |
| LOD/LLOQ | Low ng/mL range | Low ng/mL range |
| Selectivity | Good | Excellent |
| Protocol Complexity | Simple | Moderate |
Conclusion
Both reversed-phase and mixed-mode anion exchange solid-phase extraction protocols offer effective and reliable methods for the extraction of tolbutamide and its metabolites from plasma. The choice between the two will depend on the specific analytical goals. The reversed-phase method is simpler and often sufficient for many applications. The mixed-mode anion exchange method, while slightly more complex, provides superior selectivity and can result in cleaner extracts, which is particularly beneficial for highly sensitive LC-MS/MS analyses. Proper method validation is essential to ensure the accuracy, precision, and robustness of the chosen protocol for its intended purpose.
References
-
ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Agilent Technologies. (2017, July 12). Agilent Bond Elut Silica-Based SPE Selection Guide. Retrieved from [Link]
-
Phenomenex. Strata-X-A Solid Phase Extraction Products. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Simultaneous determination of tolbutamide and its metabolite hydroxytolbutamide in rat plasma by LC-MS | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Tolbutamide. Retrieved from [Link]
-
AA Pharma Inc. (2010, July 1). PRESCRIBING INFORMATION TOLBUTAMIDE Tolbutamide Tablets USP 500 mg Oral Hypoglycemic. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quantitative Determination of Tolbutamide and Its Metabolites in Human Plasma and Urine by High-Performance Liquid Chromatography and UV Detection | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tolbutamide. PubChem Compound Database. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Phenylbutazone, Tolbutamide and Metabolites in Plasma and Urine Using Chemical Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics | Request PDF. Retrieved from [Link]
-
MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved from [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 4-Hydroxy tolbutamide (FDB023913). Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxytolbutamide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Strata-X-A Solid Phase Extraction Products | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Efficiency Protein Precipitation for the Analysis of 4-Carboxy Tolbutamide and its Deuterated Analog (d9) in Plasma
Abstract
This application note details a robust protein precipitation (PPT) protocol for the extraction and quantification of 4-Carboxy Tolbutamide and its internal standard, 4-Carboxy Tolbutamide-d9 , from biological matrices (plasma/serum). As the terminal metabolite of Tolbutamide, 4-Carboxy Tolbutamide is the primary marker for CYP2C9 phenotypic activity. This guide addresses specific challenges such as the polarity of the carboxylic acid moiety, "loss-of-label" fragmentation in MS/MS, and matrix effect compensation.
Introduction & Scientific Context
The Role of 4-Carboxy Tolbutamide
Tolbutamide is a first-generation sulfonylurea and a "Gold Standard" probe substrate for assessing Cytochrome P450 2C9 (CYP2C9) activity in humans. The metabolic pathway proceeds via hydroxylation to 4-Hydroxytolbutamide, followed by rapid oxidation to 4-Carboxy Tolbutamide .
Because the intermediate (4-Hydroxy) is unstable and prone to further oxidation, the terminal 4-Carboxy metabolite is the most reliable analyte for calculating the metabolic ratio and determining CYP2C9 phenotype (e.g., Poor vs. Extensive Metabolizers).
Why Use the d9-Isotope?
The d9-deuterated internal standard (IS) is critical for this assay.
-
Matrix Compensation: Simple protein precipitation leaves residual phospholipids. The d9 IS co-elutes with the analyte, experiencing the exact same ion suppression/enhancement, thereby correcting quantification errors.
-
Chemical Similarity: It perfectly mimics the solubility profile of the parent carboxylic acid during the extraction phase.
Mechanism of Action (Pathway)
The following diagram illustrates the metabolic trajectory and the point of analysis.
Caption: Metabolic pathway of Tolbutamide showing the formation of the target 4-Carboxy analyte and its relationship to the d9 Internal Standard.
Chemical Properties & Handling
| Property | 4-Carboxy Tolbutamide | 4-Carboxy Tolbutamide-d9 |
| CAS Number | 2224-10-4 | 1185126-97-9 |
| Molecular Weight | 300.33 g/mol | ~309.4 g/mol |
| LogP | ~1.7 (Relatively Polar) | ~1.7 |
| pKa | ~3.5 (Carboxylic Acid) | ~3.5 |
| Solubility | DMSO, Methanol, slightly in Water | DMSO, Methanol |
| Storage | -20°C (Hygroscopic) | -20°C (Protect from light) |
Critical Handling Note: Due to the carboxylic acid group, this analyte is significantly more polar than the parent Tolbutamide.
-
Stock Preparation: Dissolve in DMSO or Methanol . Do not attempt to dissolve directly in pure water or low-pH aqueous buffer, as precipitation may occur.
-
Stability: The d9 isotope is stable, but avoid deuterium exchange by keeping stock solutions in anhydrous solvents (DMSO) when possible.
Method Development: The "Why" Behind the Protocol
Solvent Selection: Acetonitrile vs. Methanol
For 4-Carboxy Tolbutamide, Acetonitrile (ACN) is the preferred precipitant over Methanol.
-
Reasoning: ACN provides a "harder" crash, removing more plasma proteins than methanol. Since the analyte is polar, it remains highly soluble in the ACN/Water supernatant.
-
Acidification: We add 0.1% Formic Acid to the precipitation solvent. This lowers the pH, ensuring the carboxylic acid moiety (COOH) is protonated. While this might slightly increase retention on a C18 column, its primary role here is to break protein-drug binding and prepare the sample for Positive Mode ESI (where protonation is required).
Mass Spectrometry Strategy: "Loss of Label"
A unique challenge with sulfonylurea d9-analogs (where the d9 is on the butyl chain) is the fragmentation pattern.
-
Analyte Transition: 301.1
202.1 (Loss of butyl chain + rearrangement). -
IS Transition: 310.1
202.1. -
Insight: Because the fragmentation often involves the cleavage/loss of the butyl group (where the deuterium labels are located), the product ion (202.1) is often the same for both the analyte and the IS.
-
Implication: You must rely on chromatographic resolution or the precursor mass difference (301 vs 310) for specificity. The precursor difference of 9 Da is sufficient to prevent crosstalk, provided the IS is chemically pure.
Detailed Protocol: Protein Precipitation
Reagents Required:
-
Precipitation Solvent: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.
-
IS Working Solution: 4-Carboxy Tolbutamide-d9 in Methanol (e.g., 500 ng/mL).
-
Matrix: Plasma (K2EDTA or Heparin).
Step-by-Step Workflow
Caption: Optimized Protein Precipitation Workflow for 4-Carboxy Tolbutamide.
Protocol Text
-
Aliquot: Transfer 50 µL of thawed plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard working solution (d9). Vortex gently to mix with plasma proteins before precipitation.
-
Expert Tip: allowing the IS to equilibrate with the plasma for 5 minutes improves accuracy by mimicking the protein binding of the analyte.
-
-
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Ratio: 1:4 (Plasma:Organic) is optimal. Lower ratios (1:3) may leave cloudy supernatants; higher ratios (1:8) dilute the sample too much.
-
-
Vortex: Vortex vigorously for 2 minutes . This is critical to release the drug from albumin.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer & Dilution: Transfer the supernatant.
-
Crucial Step: Since the solvent is 100% ACN, injecting this directly onto a Reverse Phase column can cause "solvent effect" (peak fronting/splitting). Dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection to match the mobile phase starting conditions.
-
LC-MS/MS Parameters
Chromatography (HPLC/UHPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Dimensions: 2.1 x 50 mm, 1.8 µm or 3.5 µm.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibrate)
-
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Carboxy Tolbutamide | 301.1 | 202.1 (Quant) | 30 | 20-25 |
| 185.0 (Qual) | ||||
| 4-Carboxy Tolbutamide-d9 | 310.1 | 202.1 (Quant) | 30 | 20-25 |
Note: The product ion 202.1 corresponds to the sulfonamide core cleavage with loss of the butyl chain. The 185.0 ion corresponds to the sulfonyl-benzoate moiety.
Validation Criteria & Troubleshooting
Acceptance Criteria (Bioanalytical Method Validation)
-
Linearity:
over range 10 – 5000 ng/mL. -
Recovery: > 85% (Consistent between Analyte and IS).
-
Matrix Effect: The IS-normalized matrix factor should be between 0.85 and 1.15.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Splitting | Injection solvent too strong (High ACN). | Dilute supernatant 1:1 with water before injection. |
| Low Sensitivity | Poor ionization of carboxylic acid. | Ensure Mobile Phase A is acidic (pH ~2.6 with 0.1% FA) to keep analyte protonated. |
| IS Interference | Cross-talk from Analyte to IS channel. | Check isotopic purity of d9 IS. Ensure mass resolution is set to "Unit" or "High". |
| High Backpressure | Protein crashing in the column. | Ensure Centrifugation is sufficient (14k x g). Use a 0.2 µm filter plate if necessary. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
PubChem Compound Summary for CID 159651, Carboxytolbutamide. National Center for Biotechnology Information (2023). Link
-
Kirchheiner, J., et al. (2006). "Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide." Clinical Pharmacology & Therapeutics. (Demonstrates the utility of the carboxy metabolite). Link
-
Maralikova, B., & Weinmann, W. (2004).[1] "Confirmatory analysis of carboxy-metabolites." Journal of Mass Spectrometry. (Discusses fragmentation of carboxylic acid metabolites). Link
Sources
Optimizing HPLC Separation of 4-Carboxy Tolbutamide-d9: A Guide to Column Selection and Method Development
Introduction
4-Carboxy Tolbutamide-d9 is the deuterated form of the major metabolite of Tolbutamide, a first-generation sulfonylurea drug used in the management of type 2 diabetes.[1] Accurate and robust analytical methods for the quantification of 4-Carboxy Tolbutamide-d9 are crucial in pharmacokinetic and drug metabolism studies, where it often serves as an internal standard for the non-deuterated analyte.[2] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis. The critical first step in developing a reliable HPLC method is the selection of an appropriate stationary phase. This application note provides a comprehensive guide to selecting the optimal HPLC column for the separation of 4-Carboxy Tolbutamide-d9, delving into the chemical principles that govern the separation and offering detailed protocols for method implementation.
Understanding the Analyte: Physicochemical Properties of 4-Carboxy Tolbutamide
| Property | Value (Tolbutamide) | Inferred Value (4-Carboxy Tolbutamide) | Source |
| pKa | ~5.16 | < 5.16 (Acidic) | [3] |
| logP | 2.34 | < 2.34 (More Polar) | [3] |
| Molecular Formula | C12H16N2O5S | C12H7D9N2O5S | [2][4] |
| Molecular Weight | 300.33 g/mol | 309.39 g/mol | [2][4] |
HPLC Column Selection: A Multifaceted Decision
The goal of the chromatographic separation is to achieve adequate retention, good peak shape, and resolution from potential interferences in the sample matrix. Based on the physicochemical properties of 4-Carboxy Tolbutamide-d9, several column chemistries can be considered.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is the most common HPLC mode and is an excellent starting point for the separation of moderately polar compounds like 4-Carboxy Tolbutamide-d9.
Rationale for Selection: C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase.[5] The primary retention mechanism is hydrophobic interaction between the analyte and the C18 chains.[6] For an acidic compound like 4-Carboxy Tolbutamide, controlling the mobile phase pH is crucial. By operating at a pH below the pKa of the carboxylic acid group (e.g., pH 2.5-4), the analyte will be in its protonated, less polar form, leading to increased hydrophobic interaction and retention on the C18 column.[7] This is a well-established strategy for the analysis of acidic drugs and their metabolites.
Mechanism of Interaction with C18: In an acidic mobile phase, the carboxylic acid group of 4-Carboxy Tolbutamide-d9 is protonated (-COOH), reducing its polarity. The non-polar regions of the molecule, such as the butyl group and the aromatic ring, can then interact with the non-polar C18 alkyl chains of the stationary phase via van der Waals forces. Elution is achieved by increasing the proportion of organic solvent (e.g., acetonitrile or methanol) in the mobile phase, which disrupts these hydrophobic interactions and moves the analyte through the column.
Figure 1. Interaction of protonated 4-Carboxy Tolbutamide-d9 with a C18 stationary phase.
Rationale for Selection: Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 columns. The stationary phase consists of a phenyl ring connected to the silica surface by a hexyl linker.[8] This provides both hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of 4-Carboxy Tolbutamide-d9.[7] These additional interactions can be particularly useful for separating aromatic compounds from other matrix components.[9]
Mechanism of Interaction with Phenyl-Hexyl: In addition to the hydrophobic interactions with the hexyl chain, the electron-rich aromatic ring of 4-Carboxy Tolbutamide-d9 can interact with the delocalized π-electrons of the phenyl rings on the stationary phase. This can lead to enhanced retention and unique selectivity for aromatic analytes compared to a purely aliphatic C18 phase.
Figure 2. Dual interaction mechanism of 4-Carboxy Tolbutamide-d9 with a Phenyl-Hexyl stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale for Selection: HILIC is a valuable alternative for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[10] Given that 4-Carboxy Tolbutamide-d9 is more polar than its parent compound, HILIC could be a suitable technique. In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4]
Mechanism of Interaction in HILIC: Retention in HILIC is primarily based on the partitioning of the analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[11] For an acidic compound like 4-Carboxy Tolbutamide-d9, electrostatic interactions can also play a role.[12] At a pH above its pKa, the carboxylate anion can be repelled by the negatively charged silanol groups on a bare silica surface at neutral or high pH, or it can be attracted to a positively charged stationary phase. Therefore, careful selection of the HILIC stationary phase and mobile phase pH is crucial for successful separation.
Figure 3. Partitioning mechanism of a polar analyte in HILIC.
Experimental Protocols
The following protocols provide a starting point for the analysis of 4-Carboxy Tolbutamide-d9 in a biological matrix such as plasma.
Sample Preparation
Proper sample preparation is essential to remove interfering substances, such as proteins, and to concentrate the analyte of interest. Two common techniques are protein precipitation and solid-phase extraction.
This method is fast and simple, making it suitable for high-throughput analysis.
Workflow:
Figure 4. Protein Precipitation Workflow.
Step-by-Step Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the appropriate concentration of 4-Carboxy Tolbutamide-d9 (if it's not the analyte of interest but an internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[12]
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC analysis.
SPE provides a cleaner extract than PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away.
Workflow:
Figure 5. Solid-Phase Extraction Workflow.
Step-by-Step Protocol (using a polymeric reversed-phase SPE sorbent):
-
Sample Pre-treatment: Acidify 1 mL of plasma to pH ~3 with a small volume of formic acid. This ensures that 4-Carboxy Tolbutamide is in its protonated form for better retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) with 1 mL of methanol followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-Carboxy Tolbutamide-d9 with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for HPLC analysis.
HPLC Method Parameters
The following are recommended starting conditions for the HPLC analysis of 4-Carboxy Tolbutamide-d9. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size | Good starting point for moderately polar acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its protonated form for good retention on a C18 column. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 80-90%) over 5-10 minutes. | To effectively elute the analyte and any other components of interest. |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID) | To achieve optimal chromatographic efficiency. |
| Column Temperature | 30-40 °C | To improve peak shape and reduce viscosity. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
| Detection | UV at ~230 nm or Mass Spectrometry (MS) | Tolbutamide and its metabolites have a UV absorbance maximum around 230 nm. MS detection offers higher sensitivity and selectivity. |
Conclusion
The selection of an appropriate HPLC column is a critical determinant of success in the analysis of 4-Carboxy Tolbutamide-d9. A C18 column operated under acidic mobile phase conditions is a robust and logical starting point for method development. For challenging separations, alternative selectivities offered by Phenyl-Hexyl or HILIC columns should be explored. The choice of sample preparation technique, either protein precipitation for high-throughput needs or solid-phase extraction for cleaner extracts, will also significantly impact the quality of the final data. The protocols and rationale presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate a reliable HPLC method for the quantification of 4-Carboxy Tolbutamide-d9.
References
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Axios Research. (n.d.). 4-Carboxy Tolbutamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159651, Carboxytolbutamide. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-CARBOXY TOLBUTAMIDE. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]
- Nation, R. L., Peng, G. W., & Chiou, W. L. (1978). Simple, rapid and micro high-pressure liquid chromatographic method for the simultaneous determination of tolbutamide and carboxy tolbutamide in plasma.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of tolbutamide and its metabolite hydroxytolbutamide in rat plasma by LC-MS. Retrieved from [Link]
-
Verma, B., Yazawa, I., Yanes, O., Tautenhahn, R., Patti, G. J., & Siuzdak, G. (n.d.). Novel C18 Stationary Phase Provides Exceptional Results for Metabolite Profiling. Retrieved from [Link]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
Wikipedia. (n.d.). Tolbutamide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Axion Labs. (n.d.). Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
- Olesen, L. H., et al. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring, 21(6), 636-642.
Sources
- 1. 4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. diduco.com [diduco.com]
- 12. welch-us.com [welch-us.com]
Application Note: A Robust LC-MS/MS Method for Quantifying CYP2C9 Activity Using 4-Carboxy Tolbutamide-d9
Introduction: The Critical Role of CYP2C9 in Drug Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant percentage of clinically used drugs. Within this family, CYP2C9 is a prominent member, responsible for the metabolic clearance of numerous therapeutic agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs), oral anticoagulants like (S)-warfarin, and oral hypoglycemics, including tolbutamide.[1][2][3][4] Given its central role, understanding the activity of CYP2C9 is paramount in drug development to predict potential drug-drug interactions, assess metabolic stability, and anticipate interindividual variability in drug response, which can be influenced by genetic polymorphisms of the CYP2C9 gene.[2][5][6]
Tolbutamide is a well-established and specific probe substrate for assessing CYP2C9 activity both in vitro and in vivo.[7][8] The primary metabolic pathway initiated by CYP2C9 is the hydroxylation of tolbutamide at the methyl group of its butyl side chain, forming 4-hydroxytolbutamide.[9][10] This metabolite is subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to form 4-carboxytolbutamide.[9] The initial hydroxylation step is the rate-limiting reaction and is exclusively catalyzed by CYP2C9, making the formation of its downstream metabolites a reliable indicator of CYP2C9 enzymatic activity.[11]
For the precise and accurate quantification of this metabolic activity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity and selectivity.[12][13] A crucial element for a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the ideal choice.[14][15] These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute with the analyte and experience similar ionization effects and potential matrix interferences.[16][17] This co-elution behavior enables the SIL-IS to effectively compensate for variations during sample preparation and analysis, leading to highly reliable and reproducible quantification.[14]
This application note provides a detailed protocol for the quantification of CYP2C9 activity by measuring the formation of 4-carboxytolbutamide from tolbutamide using 4-Carboxy Tolbutamide-d9 as an internal standard. The methodology is designed for researchers, scientists, and drug development professionals seeking a validated and trustworthy system for characterizing CYP2C9-mediated metabolism.
Metabolic Pathway of Tolbutamide by CYP2C9
The following diagram illustrates the CYP2C9-mediated metabolic cascade of tolbutamide.
Caption: CYP2C9-mediated metabolism of tolbutamide.
Materials and Reagents
Chemicals and Reagents
-
Tolbutamide (≥98% purity)
-
4-Carboxytolbutamide (≥98% purity)
-
4-Carboxy Tolbutamide-d9 (≥98% purity, isotopic purity ≥99%)
-
Recombinant human CYP2C9 supersomes (or human liver microsomes)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes and tips
-
96-well plates or microcentrifuge tubes
Experimental Protocols
Protocol 1: CYP2C9 Incubation Assay
This protocol outlines the in vitro incubation of tolbutamide with a source of CYP2C9 enzyme to generate the 4-carboxytolbutamide metabolite.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of tolbutamide in methanol.
-
Prepare a 1 mg/mL stock solution of 4-Carboxytolbutamide in methanol for standard curve preparation.
-
Prepare a 1 µg/mL stock solution of 4-Carboxy Tolbutamide-d9 in methanol as the internal standard working solution.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions in 0.1 M potassium phosphate buffer.
-
-
Incubation Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Recombinant CYP2C9 supersomes or human liver microsomes (final protein concentration typically 10-50 µg/mL)
-
Tolbutamide solution (final concentration typically 1-100 µM, depending on the desired kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, 4-Carboxy Tolbutamide-d9 (e.g., a final concentration of 100 ng/mL). The cold acetonitrile serves to precipitate the proteins and halt the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 2: Preparation of Standard Curve and Quality Control Samples
A standard curve is essential for the accurate quantification of the analyte.
-
Standard Curve Preparation:
-
Perform serial dilutions of the 4-Carboxytolbutamide stock solution in the reaction matrix (e.g., buffer with denatured enzyme) to prepare a series of calibration standards. A typical concentration range could be 1-1000 ng/mL.
-
Process these standards in the same manner as the experimental samples, including the addition of the internal standard.
-
-
Quality Control (QC) Sample Preparation:
-
Prepare QC samples at low, medium, and high concentrations within the range of the standard curve.
-
These QCs should be prepared from a separate stock solution of 4-Carboxytolbutamide to ensure an unbiased assessment of the assay's accuracy and precision.
-
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Carboxytolbutamide | 285.1 | 186.1 |
| 4-Carboxy Tolbutamide-d9 | 294.1 | 195.1 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Data Analysis and Interpretation
-
Quantification:
-
Integrate the peak areas for 4-carboxytolbutamide and the internal standard, 4-Carboxy Tolbutamide-d9.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Determine the concentration of 4-carboxytolbutamide in the experimental samples by interpolating their peak area ratios from the standard curve.
-
-
Calculation of CYP2C9 Activity:
-
The rate of metabolite formation (CYP2C9 activity) is calculated using the following formula: Activity (pmol/min/mg protein) = (Concentration of metabolite (nM) * Incubation volume (µL)) / (Incubation time (min) * Protein concentration (mg/mL) * 1000)
-
Method Validation
To ensure the reliability of the assay, it is crucial to perform a thorough method validation in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[18][19][20][21] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[18]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between replicate measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for CYP2C9 activity quantification.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of CYP2C9 activity using tolbutamide as a probe substrate and 4-Carboxy Tolbutamide-d9 as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data. The provided protocols for the incubation assay, sample preparation, and LC-MS/MS analysis, along with guidelines for data interpretation and method validation, offer a comprehensive framework for researchers in drug metabolism and pharmacokinetics. This assay can be a valuable tool in early drug discovery and development for characterizing the metabolic profile of new chemical entities and for studying the potential for drug-drug interactions involving the CYP2C9 enzyme.
References
-
PharmGKB. CYP2C9: tolbutamide. Available at: [Link]
- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525–538.
-
Metabolism of tolbutamide by liver (Hepatic biotransformation). (2023, July 18). YouTube. Available at: [Link]
- Tracy, T. S., & Hummel, M. A. (2005). CYP2C9: drug-drug interactions and pharmacogenetics. Annual review of pharmacology and toxicology, 45, 477–498.
-
St. Jude Children's Research Hospital. Cytochrome P450 2C9 (CYP2C9). Available at: [Link]
-
Patsnap Synapse. (2023, September 30). An In-depth Analysis of Tolbutamide's R&D Progress and Mechanism of Action on Drug Target. Available at: [Link]
- Nasrin, F., Wu, J., & Farkas, D. (2021). CYP2C9-mediated metabolism of tolbutamide inhibited by cannabinoids. Drug Metabolism and Disposition, 49(10), 875-883.
- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525–538.
-
Wikipedia. CYP2C9. Available at: [Link]
- Kirchheiner, J., Brockmöller, J., Meineke, I., Bauer, S., Rohde, W., Meisel, C., ... & Roots, I. (2002). Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers. Clinical pharmacology and therapeutics, 71(4), 286–296.
- Sullivan-Klose, T. H., Ghanayem, B. I., Bell, D. A., Zhang, Z. Y., Kaminsky, L. S., Shen, F., ... & Goldstein, J. A. (1996). The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism. Pharmacogenetics, 6(4), 341–349.
- Reddy, T. R., Kumar, A. K., Sreeramulu, J., & Jayaveera, K. N. (2012). Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of bicalutamide in mouse plasma: application to a pharmacokinetic study.
- Li, M., Wang, Y., Zhang, Y., & Chen, X. (2021). Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient. Frontiers in Pharmacology, 12, 638686.
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
- van der Meer, J. C., le Feber, W. P., van der Velde, A., Mastenbroek, T. G., van den Berg, A., & Eijkel, J. C. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
- Jetter, A., Kinzig-Schippers, M., Skott, A., Lazar, A., Tomalik-Scharte, D., Kirchheiner, J., ... & Fuhr, U. (2004). Cytochrome P450 2C9 phenotyping using low-dose tolbutamide. European journal of clinical pharmacology, 60(3), 165–171.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(5), 1533–1536.
- Zhang, Y., & Li, W. (2010). Simultaneous determination of tolbutamide and its metabolite hydroxytolbutamide in rat plasma by LC-MS.
- Zhang, Z., Liu, W., Wei, H., & Liu, C. (2014). In vitro and in vivo assessment of CYP2C9-mediated herb–herb interaction of Euphorbiae Pekinensis Radix and Glycyrrhizae Radix. Frontiers in pharmacology, 5, 189.
- Kim, T. H., Kim, Y. G., Lee, H. S., & Kim, S. K. (2011). Comprehensive quantitative and qualitative liquid chromatography-radioisotope-mass spectrometry analysis for safety testing of tolbutamide metabolites without standard samples. Journal of pharmaceutical and biomedical analysis, 55(5), 1161–1169.
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]
- Li, X., Zhou, L., Li, Y., & Zhang, R. (2012). UPLC–MS-MS Method for Simultaneous Determination of Caffeine, Tolbutamide, Metoprolol, and Dapsone in Rat Plasma and its Application to Cytochrome P450 Activity Study in Rats.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
- Ocheje, J. O., & Oga, E. I. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
- O'Halloran, S. J., & Rengel, D. B. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1527-1530.
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022. Available at: [Link]
Sources
- 1. Clinical and toxicological relevance of CYP2C9: drug-drug interactions and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2C9 - Wikipedia [en.wikipedia.org]
- 5. Impact of CYP2C9 and CYP2C19 polymorphisms on tolbutamide kinetics and the insulin and glucose response in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the CYP2C9-Leu359 allelic variant in the tolbutamide polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Enzymatic Activity Evaluation of a Novel CYP2C9 Allelic Variant Discovered in a Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. g-standaard.nl [g-standaard.nl]
- 10. youtube.com [youtube.com]
- 11. In vitro and in vivo assessment of CYP2C9-mediated herb–herb interaction of Euphorbiae Pekinensis Radix and Glycyrrhizae Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of bicalutamide in mouse plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. texilajournal.com [texilajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. m.youtube.com [m.youtube.com]
- 21. FDA News: Issue 21-1, November 2022 [ascpt.org]
Application Note: High-Throughput LC-MS/MS Quantification of 4-Carboxy Tolbutamide in Hepatocyte Stability Assays
This Application Note is designed for researchers conducting High-Throughput Screening (HTS) in ADME/Tox environments. It focuses on the specific quantification of 4-Carboxy Tolbutamide , a secondary metabolite of the CYP2C9 probe substrate Tolbutamide, using its deuterated analog 4-Carboxy Tolbutamide-d9 as the Internal Standard (IS).
Introduction & Principle
The Scientific Context
Tolbutamide is a widely accepted probe substrate for Cytochrome P450 2C9 (CYP2C9) regulatory phenotyping (FDA/EMA Guidelines). While the primary metabolic step involves the hydroxylation of the tolyl methyl group to form 4-Hydroxytolbutamide , this intermediate undergoes further oxidation—mediated by cytosolic alcohol and aldehyde dehydrogenases (ADH/ALDH)—to form 4-Carboxy Tolbutamide .
In standard microsome (HLM) assays, the reaction often stalls at the hydroxyl stage due to a lack of cytosolic cofactors (NAD+). However, in hepatocyte suspensions or S9 fractions used in high-throughput ADME screening, the full sequential pathway is active. Quantifying the terminal carboxy metabolite provides a more comprehensive picture of clearance and prevents the underestimation of metabolic flux that can occur if only the intermediate is monitored.
The Role of 4-Carboxy Tolbutamide-d9
In High-Throughput Screening (HTS), matrix effects from biological media (hepatocytes, culture media) can severely suppress ionization in Electrospray Ionization (ESI).
-
Why d9? A deuterium-labeled internal standard (d9) is chemically identical to the analyte but mass-resolved. It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement at the ionization source.
-
Mechanism: By normalizing the analyte signal to the 4-Carboxy Tolbutamide-d9 signal, the assay corrects for injection variability, extraction efficiency, and matrix effects, ensuring robust quantitative data (Z' > 0.5).
Metabolic Pathway & Assay Design[1][2]
The following diagram illustrates the sequential oxidation pathway and the critical nodes for measurement.
Figure 1: Sequential metabolic pathway of Tolbutamide. The assay targets the terminal oxidation product (Green) using the d9-IS (Red) for normalization.
Materials & Reagents
| Component | Specification | Purpose |
| Test Substrate | Tolbutamide (Sigma/Merck) | CYP2C9 Probe Substrate |
| Target Analyte | 4-Carboxy Tolbutamide | Calibration Standard |
| Internal Standard | 4-Carboxy Tolbutamide-d9 | Correction for Matrix Effects |
| Biological System | Cryopreserved Human Hepatocytes | Source of CYP, ADH, and ALDH enzymes |
| Mobile Phase A | Water + 0.1% Formic Acid | LC Gradient |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | LC Gradient |
| Quench Solution | 100% Acetonitrile containing 100 nM IS | Protein Precipitation & IS Addition |
High-Throughput Protocol (384-Well Format)
Step 1: Substrate Incubation[4]
-
Thaw cryopreserved hepatocytes and resuspend in Krebs-Henseleit Buffer (KHB) to a density of
cells/mL. -
Dispense 20 µL of hepatocyte suspension into a 384-well polypropylene plate.
-
Pre-incubate at 37°C / 5% CO₂ for 10 minutes.
-
Initiate reaction by adding 20 µL of 2 µM Tolbutamide (Final concentration: 1 µM).
-
Incubate for 0, 15, 30, 60, and 120 minutes.
Step 2: Quench & Internal Standard Addition
Critical Step: This step stops metabolism and introduces the 4-Carboxy Tolbutamide-d9 IS simultaneously.
-
Prepare Quench Solution : Acetonitrile containing 100 nM 4-Carboxy Tolbutamide-d9 .
-
At each time point, add 40 µL of Quench Solution to the respective wells.
-
Seal the plate and vortex at 1000 RPM for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet cellular debris.
Step 3: LC-MS/MS Analysis
Transfer 20 µL of the supernatant to a fresh 384-well analysis plate. Inject 2 µL onto the LC-MS/MS system.
LC Gradient Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.6 mL/min
-
Temperature: 40°C
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.30 | 5 | Desalting |
| 1.50 | 95 | Ballistic Gradient |
| 2.00 | 95 | Wash |
| 2.10 | 5 | Re-equilibration |
| 2.50 | 5 | End of Run |
MS/MS Parameters (Representative)
-
Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).
-
Source Temp: 500°C
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Carboxy Tolbutamide | 299.1 [M-H]⁻ | 170.1 | 30 | 22 |
| 4-Carboxy Tolbutamide-d9 | 308.1 [M-H]⁻ | 179.1 | 30 | 22 |
> Note: The d9 isotope usually adds +9 mass units. The transition 170.1 corresponds to the cleavage of the sulfonylurea bond retaining the tolyl moiety. Ensure the deuterium label is on the fragment being monitored (usually the tolyl ring).
Data Analysis & Quality Control
Workflow Logic
The following diagram details the decision logic for data acceptance.
Figure 2: Automated QC workflow for HTS data processing.
Acceptance Criteria
-
Linearity: Calibration curve (
) ranging from 1 nM to 1000 nM. -
IS Consistency: The peak area of 4-Carboxy Tolbutamide-d9 should not vary by >20% across the plate. Significant drift indicates matrix accumulation or pipetting errors.
-
Precision: CV% of replicate standards must be <15%.
Calculation
Metabolic stability is often reported as Intrinsic Clearance (
Where
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion suppression from phospholipids. | Improve chromatographic separation or use a phospholipid removal plate (e.g., Ostro™). |
| High Background | Carryover from high-concentration wells. | Add a needle wash step (50:50 MeOH:Water + 0.1% FA) between injections. |
| Non-Linearity | Saturation of the detector. | Dilute samples or switch to a less sensitive isotope transition (detuning). |
| IS Peak Splitting | pH mismatch between quench and mobile phase. | Ensure Quench solution matches Mobile Phase B composition closely. |
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2][3]Link
-
Miners, J. O., et al. (1988). Tolbutamide hydroxylation by human liver microsomes: kinetic characterisation and relationship to other cytochrome P-450 dependent xenobiotic oxidations. Biochemical Pharmacology. Link
-
Wang, Y., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates... Stable isotope-labelled analogs were used as internal standards.[4] Journal of Analytical Toxicology. Link
-
Lassila, T. et al. (2018).[5] Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide. Journal of Pharmaceutical Sciences. Link
Sources
- 1. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 2. lnhlifesciences.org [lnhlifesciences.org]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Quantification of 4-Carboxy Tolbutamide-d9 in Human Plasma and Urine by LC-MS/MS
Abstract
This document provides comprehensive, step-by-step protocols for the extraction and preparation of 4-Carboxy Tolbutamide and its stable isotope-labeled internal standard (SIL-IS), 4-Carboxy Tolbutamide-d9, from human plasma and urine. 4-Carboxy Tolbutamide is the major terminal metabolite of Tolbutamide, an oral antihyperglycemic agent, and its accurate quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2] The methodologies described herein are designed for high-throughput analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail two primary workflows: a rapid protein precipitation (PPT) method for plasma samples and a more rigorous solid-phase extraction (SPE) protocol for urine samples to achieve superior cleanup and concentration.[3][4] The rationale behind each step is explained, grounding the protocols in established principles of bioanalytical chemistry to ensure reproducibility, high recovery, and minimization of matrix effects.
Introduction: The Importance of Metabolite Quantification
Tolbutamide is extensively metabolized in the liver, primarily to 4-Hydroxytolbutamide, which is subsequently oxidized to the pharmacologically inactive 4-Carboxy Tolbutamide.[5] This carboxylic acid metabolite is the principal form excreted in the urine, accounting for a significant portion of the administered dose.[1] Therefore, robust and reliable measurement of 4-Carboxy Tolbutamide is a critical endpoint in drug metabolism and pharmacokinetic (DMPK) studies.
The use of a deuterated internal standard, 4-Carboxy Tolbutamide-d9, is indispensable for modern quantitative bioanalysis by LC-MS/MS.[6] As a stable isotope-labeled analogue, it is chemically and physically almost identical to the analyte of interest.[7] Co-spiking the biological sample with the SIL-IS at the very beginning of the sample preparation process allows for the correction of variability that may occur during extraction, as well as compensating for matrix-induced ion suppression or enhancement in the mass spectrometer.[6][8] This ensures the highest degree of accuracy and precision, in line with regulatory expectations.[9][10]
Analyte Physicochemical Properties & Strategic Considerations
The selection of an appropriate sample preparation strategy is dictated by the physicochemical properties of the analyte and the nature of the biological matrix.
| Property | Analyte: 4-Carboxy Tolbutamide | Rationale for Sample Preparation |
| Molecular Formula | C₁₂H₁₆N₂O₅S[11][12] | Influences mass spectrometric detection parameters. |
| Molecular Weight | 300.33 g/mol [11][12] | Defines the mass-to-charge ratio (m/z) for MS analysis. |
| Analyte Type | Carboxylic Acid | The acidic nature is key for pH-driven extraction strategies. |
| pKa (estimated) | ~3.5-4.5 (for the carboxylic acid group) | Dictates the pH at which the analyte is ionized (charged) or neutral. For reversed-phase SPE, a pH of ~2 units below the pKa ensures the analyte is neutral and hydrophobic, maximizing retention. |
| LogP (estimated) | ~2.0-2.5 | Indicates moderate lipophilicity, suitable for both reversed-phase SPE and liquid-liquid extraction.[1] |
Protocol 1: Protein Precipitation (PPT) for Human Plasma
Protein precipitation is a rapid, simple, and cost-effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with LC-MS analysis.[13] Acetonitrile is the preferred solvent as it provides excellent protein removal efficiency and results in a cleaner supernatant compared to methanol.[3]
Rationale
The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[3] A 3:1 or 4:1 ratio of solvent to plasma is typically sufficient for complete precipitation.[14] The deuterated internal standard is added prior to the solvent to ensure it undergoes the exact same process as the analyte, thereby correcting for any analyte loss during precipitation and subsequent steps.[7]
Experimental Protocol: Plasma PPT
-
Thaw Samples: Thaw human plasma samples and internal standard (IS) working solution on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the human plasma sample.
-
Spike Internal Standard: Add 10 µL of the 4-Carboxy Tolbutamide-d9 working solution to the plasma.
-
Vortex: Vortex the tube for 5-10 seconds.
-
Add Precipitation Solvent: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stabilizes it.
-
Precipitate: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully aspirate 300 µL of the clear supernatant and transfer it to a clean autosampler vial or 96-well plate.
-
Analysis: The sample is now ready for injection onto the LC-MS/MS system.
Plasma PPT Workflow Diagram
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE) for Human Urine
Urine presents a different challenge than plasma; it has low protein content but high concentrations of salts and other polar endogenous compounds that can cause significant matrix effects.[15] Solid-Phase Extraction (SPE) is a powerful technique that provides superior sample cleanup and allows for analyte concentration, thereby increasing method sensitivity.[16] A reversed-phase polymeric SPE sorbent is recommended for this application.
Rationale
This protocol utilizes a "bind-and-elute" SPE strategy.[16]
-
Acidification: The urine sample is first acidified with formic acid. This adjusts the pH to approximately 2.5-3.0, which is well below the pKa of 4-Carboxy Tolbutamide. At this pH, the carboxylic acid group is protonated (neutral), making the molecule less polar and enabling strong retention on a non-polar, reversed-phase SPE sorbent.
-
Wash Step: A polar wash solution (e.g., 5% methanol in water) is used to remove highly polar interferences like salts and urea, which do not bind strongly to the SPE sorbent.
-
Elution: A less polar, organic-rich solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified analyte for analysis.
Experimental Protocol: Urine SPE
| Step | Procedure | Purpose |
| 1. Condition | Pass 1 mL of Methanol through the SPE cartridge. | To wet the sorbent and activate the stationary phase. |
| 2. Equilibrate | Pass 1 mL of Deionized Water through the cartridge. | To prepare the sorbent for an aqueous sample. |
| 3. Sample Prep | In a separate tube, mix 200 µL of urine with 200 µL of 2% Formic Acid. Add 10 µL of the 4-Carboxy Tolbutamide-d9 (IS) working solution. | To acidify the sample, ensuring the analyte is in its neutral form for optimal retention. |
| 4. Load | Load the entire 410 µL of the prepared sample onto the SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through at ~1 mL/min. | To bind the analyte and IS to the sorbent. |
| 5. Wash | Pass 1 mL of 5% Methanol in Deionized Water through the cartridge. | To remove salts and other polar interferences. |
| 6. Dry | Dry the cartridge under high vacuum or positive pressure for 5 minutes. | To remove residual wash solvent, preventing dilution of the elution solvent. |
| 7. Elute | Place a clean collection tube or plate under the cartridge. Elute the analyte with 500 µL of Acetonitrile. | To recover the purified analyte and IS. |
| 8. Evaporate | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. | To concentrate the analyte. |
| 9. Reconstitute | Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid). | To prepare the sample in a solvent compatible with the LC system. |
| 10. Analyze | Vortex, and inject into the LC-MS/MS system. |
Urine SPE Workflow Diagram
Caption: Workflow for urine sample preparation using solid-phase extraction.
Method Validation & Trustworthiness
The protocols described are foundational starting points. For use in regulated bioanalysis, they must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][17] A full validation ensures the reliability of the analytical results and should assess the following parameters:[10]
-
Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Calibration Curve: The relationship between instrument response and known analyte concentrations.
-
Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions.
References
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]
-
Samanidou, V., et al. (1999). Quantitative Determination of Tolbutamide and Its Metabolites in Human Plasma and Urine by High-Performance Liquid Chromatography and UV Detection. Therapeutic Drug Monitoring. Available at: [Link]
-
Kar, A., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5505, Tolbutamide. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Eze, C., & Ajunwa, O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]
-
Sørensen, L. K. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159651, Carboxytolbutamide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Zhang, M., et al. (2013). Simultaneous determination of tolbutamide and its metabolite hydroxytolbutamide in rat plasma by LC-MS. Asian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ng, L.K., et al. (2003). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Forensic Sciences. Available at: [Link]
-
precisionFDA. (n.d.). 4-CARBOXY TOLBUTAMIDE. Retrieved from [Link]
-
Yilmaz, H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of New Theory. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tolbutamide in NIST WebBook. Retrieved from [Link]
-
Thomas, R. C., & Ikeda, G. J. (1966). The metabolic fate of tolbutamide in man and in the rat. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. scbt.com [scbt.com]
- 12. GSRS [precision.fda.gov]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Mass spectrometry parameters for deuterated Tolbutamide metabolites
Application Note: High-Sensitivity Quantitation of Tolbutamide and 4-Hydroxytolbutamide in Biological Matrices Using LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the simultaneous quantitation of Tolbutamide and its primary metabolite, 4-Hydroxytolbutamide, in human plasma. As a primary probe substrate for CYP2C9 phenotyping (FDA/EMA recommended), accurate measurement of these analytes is critical for drug-drug interaction (DDI) studies.
This guide prioritizes Stable Isotope Dilution (SID) mass spectrometry, utilizing deuterated internal standards (Tolbutamide-d9 and 4-Hydroxytolbutamide-d9) to correct for matrix effects and ionization variability. We focus on Positive Electrospray Ionization (ESI+) , which, despite the acidic nature of sulfonylureas, offers superior compatibility with multi-analyte "cocktail" assays often used in clinical pharmacology.
Scientific Background & Mechanism[1][2]
The CYP2C9 Probe Pathway
Tolbutamide is exclusively metabolized by the hepatic enzyme CYP2C9 to form 4-Hydroxytolbutamide. This hydroxylation is the rate-limiting step, making the plasma ratio of Tolbutamide to 4-Hydroxytolbutamide (or urinary excretion of the metabolite) a direct index of CYP2C9 activity.
-
Metabolic Logic: The methyl group on the phenyl ring is oxidized.
-
Deuterium Labeling: Commercial internal standards (Tolbutamide-d9) typically carry the label on the N-butyl chain. This structural placement is crucial for MS/MS transition selection, as fragments losing the butyl chain will lose the mass shift.
Visualization: Metabolic Pathway & Mass Shift
The following diagram illustrates the biotransformation and the relevant mass shifts for the deuterated standards.
Figure 1: Metabolic pathway of Tolbutamide indicating the primary CYP2C9-mediated hydroxylation. Deuterated standards (green) mimic the parent/metabolite but shift mass by +9 Da due to the butyl-d9 label.
Mass Spectrometry Parameters
Transition Selection Strategy (Causality)
In Positive ESI, Tolbutamide forms a strong
-
Common Pitfall: The primary fragment for Tolbutamide (m/z 155,
) does not contain the butyl chain. -
Implication for IS: If using Tolbutamide-d9 (butyl-d9), the product ion for the IS will also be m/z 155. There is no mass shift in the product ion. This requires the quadrupole resolution (Q1) to be sufficient to exclude the unlabeled parent from the IS channel.
-
Alternative: Monitoring the m/z 172 fragment (sulfonamide moiety) also loses the butyl chain.
Table 1: Optimized MRM Transitions (ESI Positive)
| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Structural Origin of Fragment |
| Tolbutamide | 271.1 | 155.0 | 15 | 25 | Sulfonyl cation ( |
| 271.1 | 91.0 | 35 | 25 | Tropylium ion (Qualifier) | |
| Tolbutamide-d9 | 280.2 | 155.0 | 15 | 25 | Sulfonyl cation (Label lost) |
| 4-OH-Tolbutamide | 287.1 | 171.0 | 18 | 25 | Hydroxy-benzenesulfonamide |
| 287.1 | 91.0 | 40 | 25 | Tropylium ion (Qualifier) | |
| 4-OH-Tolbutamide-d9 | 296.2 | 171.0 | 18 | 25 | Hydroxy-benzenesulfonamide (Label lost) |
Note: Collision Energies (CE) are instrument-dependent (values typical for Sciex/Waters TQ). Optimize by ramping CE +/- 5 eV.
Experimental Protocol
Reagents & Materials
-
Standards: Tolbutamide, 4-Hydroxytolbutamide (Sigma/Cerilliant).
-
Internal Standards: Tolbutamide-d9, 4-Hydroxytolbutamide-d9 (Toronto Research Chemicals or similar).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
Sample Preparation (Protein Precipitation)
We utilize a "crash" method to ensure high recovery and compatibility with high-throughput clinical workflows.
-
Stock Prep: Prepare 1 mg/mL stocks of all analytes in Methanol.
-
Working IS Solution: Dilute d9-IS to ~500 ng/mL in Acetonitrile.
-
Extraction:
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Working IS Solution (Acetonitrile) to precipitate proteins.
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Dilution (Critical Step):
-
Transfer 100 µL of supernatant to a fresh plate.
-
Add 100 µL of 0.1% Formic Acid in Water.
-
Why? Direct injection of pure ACN leads to poor peak shape for early eluters (Hydroxytolbutamide). Diluting with water focuses the analyte on the column head.
-
LC Method (Chromatography)[7]
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.
-
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.5 mL/min.
-
Temp: 40°C.
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Loading |
| 0.5 | 10 | Hold |
| 2.5 | 90 | Elution |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 4.0 | 10 | End |
Workflow Visualization
Figure 2: Step-by-step sample preparation workflow emphasizing the dilution step to ensure peak symmetry.
Validation & Troubleshooting
Cross-Talk Verification (Self-Validating System)
Because the product ions for the Analyte and IS are identical (m/z 155 or 171), isotopic contribution is a risk.
-
Test: Inject a high concentration ULOQ (Upper Limit of Quantitation) sample of Tolbutamide without Internal Standard.
-
Check: Monitor the Tolbutamide-d9 channel (280.2
155.0). -
Criteria: The signal in the IS channel must be < 5% of the typical IS response. If high signal is observed, check the isotopic purity of the standard or increase chromatographic resolution.
Matrix Effects
Tolbutamide is highly bound to plasma proteins (>95%). The protein precipitation method must be vigorous.
-
Monitor: Compare the peak area of the IS in plasma extract vs. IS in neat solvent.
-
Acceptance: Matrix Factor should be between 0.85 and 1.15.
Linearity[4]
-
Tolbutamide Range: 50 – 50,000 ng/mL.[2]
-
4-OH-Tolbutamide Range: 5 – 5,000 ng/mL.
-
Weighting:
linear regression is recommended due to the wide dynamic range.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3][4][5] [Link]
-
Vormfelde, S. V., et al. (2009).[6][7] Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide.[8] Clinical Pharmacology & Therapeutics. [Link]
-
Hollenberg, P. F. (2002). Characteristics and common properties of inhibitors, inducers, and substrates of CYP enzymes.[9] In: Drug-Drug Interactions.[10][3][4][11] [Link]
-
NIST Chemistry WebBook. Tolbutamide Mass Spectrum. National Institute of Standards and Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. g-standaard.nl [g-standaard.nl]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. scispace.com [scispace.com]
- 11. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting low sensitivity for 4-Carboxy Tolbutamide-d9 in LC-MS
Welcome to the technical support guide for the analysis of 4-Carboxy Tolbutamide-d9 via Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals encountering sensitivity challenges during method development and routine analysis. The following question-and-answer guide provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring robust and reliable data.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am seeing very low or no signal for both my analyte (4-Carboxy Tolbutamide-d9) and its non-labeled analogue. Where should I begin troubleshooting?
This scenario suggests a systemic issue with the LC-MS instrument rather than a problem specific to the analyte. A logical, step-by-step diagnostic approach is crucial.
Causality: Before delving into complex method parameters, it's essential to confirm the fundamental performance of the instrument. A lack of signal for all analytes points towards issues with the mobile phase delivery, sample introduction, or the mass spectrometer's ion source and detector.
Troubleshooting Workflow: System Health Check
Caption: General troubleshooting workflow for total signal loss.
Step-by-Step Guide:
-
Verify LC Conditions: Check for basic issues such as sufficient mobile phase levels, absence of leaks, and stable system backpressure.[1][2]
-
Confirm Solvent Integrity: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminated or degraded solvents can suppress ionization or create high background noise.[3]
-
Inspect the Ion Source: The electrospray ionization (ESI) source is prone to contamination. Visually inspect the spray needle and the orifice/capillary entrance for salt buildup or sample residue. A dirty source is a primary cause of sensitivity loss.[4][5]
-
Perform a System Suitability Test: Before injecting your sample, run a system suitability test with a well-characterized standard for your instrument (e.g., reserpine for positive mode, chloramphenicol for negative mode). If this standard also shows low sensitivity, it confirms a system-wide problem that must be addressed by cleaning the ion source or scheduling instrument maintenance.[4]
Q2: My internal standard signal is acceptable, but the 4-Carboxy Tolbutamide-d9 signal is specifically low. What should I investigate?
This common scenario points to an issue specific to the analyte's physicochemical properties and its interaction with the LC-MS system. The problem can be localized to one of three areas: Mass Spectrometer parameters, Liquid Chromatography conditions, or Sample Preparation.
Causality: Low sensitivity is often due to suboptimal ionization or fragmentation. 4-Carboxy Tolbutamide possesses a carboxylic acid group, which dictates its ionization behavior. Electrospray ionization (ESI) is highly dependent on the analyte's ability to accept or lose a proton.
1. Ionization Mode (Polarity):
-
Insight: The carboxylic acid moiety makes 4-Carboxy Tolbutamide an ideal candidate for Negative Ion Mode ESI . In this mode, the molecule readily loses a proton (deprotonates) to form the [M-H]⁻ ion. While positive mode ionization may be possible, forming an [M+H]⁺ ion, it is generally less efficient for acidic compounds.[6]
-
Action: If you are using positive mode, switch to negative mode. Infuse a ~1 µg/mL solution of your analyte directly into the mass spectrometer to confirm which polarity provides a more robust signal.
2. MRM Transition Selection:
-
Insight: Multiple Reaction Monitoring (MRM) requires a specific precursor ion (Q1) and a stable, abundant product ion (Q3). An incorrect or low-intensity transition will directly result in poor sensitivity.[7][8] The mass of 4-Carboxy Tolbutamide-d9 is approximately 293.1 g/mol .
-
Action:
-
Precursor Ion (Q1): In negative mode, the [M-H]⁻ precursor ion should be m/z 292.1.
-
Product Ion (Q3): Infuse the analyte and perform a product ion scan on the m/z 292.1 precursor. Look for the most stable and abundant fragment ions. Common fragmentation pathways for similar structures involve the loss of the butyl group or cleavage at the sulfonylurea bridge.
-
Literature Check: Published methods for the non-deuterated analogue often use transitions like m/z 269 -> 170 in positive mode.[9] For the carboxylated metabolite in negative mode, a transition like m/z 283 -> 199 has been noted. For the d9 analogue, you must adjust accordingly and verify experimentally.
-
3. Source Parameter Tuning:
-
Insight: ESI source parameters like capillary voltage, gas temperatures, and gas flows control the efficiency of droplet formation and desolvation.[10][11] These must be optimized for your specific analyte and flow rate.
-
Action: While infusing the analyte, systematically adjust source parameters to maximize the signal for your chosen MRM transition.
| Parameter | Typical Starting Range (Negative ESI) | Rationale for Optimization |
| Capillary Voltage | -2500 to -4000 V | Drives the electrochemical process for ionization. |
| Nebulizer Gas | 30 - 50 psi | Assists in forming a fine spray of droplets. |
| Drying Gas Flow | 8 - 12 L/min | Aids in solvent evaporation from the droplets. |
| Drying Gas Temp | 250 - 350 °C | Provides thermal energy for desolvation. |
| (Note: Optimal values are instrument-dependent. The goal is a stable, maximal signal.)[12] |
Causality: Poor chromatography leads to broad peaks, reducing the signal-to-noise ratio (S/N) and thus sensitivity. Furthermore, co-elution with matrix components can suppress the analyte's ionization.[13]
1. Mobile Phase pH:
-
Insight: For acidic compounds analyzed in negative ESI mode, the mobile phase pH should ideally be basic (e.g., pH 8-10). This ensures the carboxylic acid is deprotonated in solution before it enters the ESI source, promoting efficient formation of the [M-H]⁻ ion. Using a low pH mobile phase (like 0.1% formic acid) will suppress deprotonation and significantly reduce sensitivity in negative mode.
-
Action:
-
Replace your acidic modifier (e.g., formic acid) with a basic one (e.g., 5-10 mM ammonium bicarbonate or ammonium acetate adjusted to a higher pH).
-
Ensure your column is stable at the chosen pH. Many silica-based C18 columns are not stable above pH 7.5. Consider using a hybrid or polymer-based column for high-pH applications.
-
2. Peak Shape and Retention:
-
Insight: 4-Carboxy Tolbutamide is more polar than its parent drug, Tolbutamide. On a standard C18 column, it may have poor retention, eluting close to the solvent front where ion suppression from the sample matrix is often most severe.[14][15] Ion suppression occurs when co-eluting compounds from the biological matrix compete with the analyte for ionization, reducing its signal.[16][17]
-
Action:
-
Increase Retention: Modify your gradient to have a weaker initial mobile phase (e.g., start with 95-98% aqueous). This will help retain the analyte on the C18 column and move it away from early-eluting matrix components.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative to reversed-phase (C18) chromatography, providing better retention and separation from different matrix components.
-
Causality: Inefficient extraction from the biological matrix (e.g., plasma, urine) or analyte degradation during processing will lead to a lower concentration of analyte being injected, and thus lower sensitivity.
1. Extraction Recovery:
-
Insight: A simple "protein crash" (precipitating proteins with acetonitrile or methanol) is fast but may result in low recovery for certain analytes and leaves many matrix components like phospholipids in the supernatant, which are notorious for causing ion suppression.[18]
-
Action:
-
Evaluate Recovery: Prepare a sample by spiking the analyte into the post-extraction supernatant from a blank matrix sample. Compare the peak area to a standard prepared in clean solvent at the same concentration. A significant difference indicates poor recovery or matrix effects.
-
Optimize Extraction: Consider alternative sample preparation techniques that provide better cleanup:
-
2. Analyte Stability:
-
Insight: The stability of your analyte in the biological matrix and during the extraction process is critical. Degradation can occur due to pH, temperature, or enzymatic activity.
-
Action: Perform stability tests. Analyze samples that have been left at room temperature for several hours or subjected to multiple freeze-thaw cycles to ensure the analyte concentration is not decreasing over time.
Troubleshooting Decision Tree: Analyte-Specific Issues
Caption: Decision tree for analyte-specific sensitivity issues.
References
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]
-
ResearchGate. (2015). Determination of Tolbutamide and Hydroxytolbutamide by LC-MS/MS in Rat and its Application to Assessment of CYP2C9 Activity. Available at: [Link]
-
ResearchGate. (2014). Determination of Tolbutamide in Rabbit Plasma by LC-MS/MS and Its Application to Pharmacokinetic Study. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Available at: [Link]
-
PubMed. (2011). Comprehensive quantitative and qualitative liquid chromatography-radioisotope-mass spectrometry analysis for safety testing of tolbutamide metabolites without standard samples. Available at: [Link]
-
PubMed. (2012). Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of bicalutamide in mouse plasma: application to a pharmacokinetic study. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2016). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Available at: [Link]
-
National Institutes of Health (NIH). (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. Available at: [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
ACS Publications. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Available at: [Link]
-
Agilent Technologies. (2013). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Ag. Available at: [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
Taylor & Francis Online. (2012). SIMULTANEOUS DETERMINATION OF TOLBUTAMIDE AND ITS METABOLITE HYDROXYTOLBUTAMIDE IN RAT PLASMA BY LC-MS. Available at: [Link]
-
LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
-
ACS Publications. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Available at: [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]
-
ResearchGate. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Available at: [Link]
-
Waters Corporation. (2023). ANALYSIS OF CARBOXY-THC USING UPLC-MS/MS. Available at: [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
-
Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Available at: [Link]
-
Swansea University. (2017). Development and application of a novel mass spectrometry ionization source for biological chemistry. Available at: [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lctsbible.com [lctsbible.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 4. zefsci.com [zefsci.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of bicalutamide in mouse plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Resolving peak tailing issues for 4-Carboxy Tolbutamide-d9
Topic: Troubleshooting Peak Tailing & Resolution Issues
Executive Summary
4-Carboxy Tolbutamide-d9 is the deuterated internal standard (IS) for the major acidic metabolite of Tolbutamide. Because it contains both a sulfonylurea moiety and a carboxylic acid group (derived from the oxidation of the p-methyl group), it is highly susceptible to peak tailing.
This tailing is rarely a "bad column" issue; it is almost always a chemistry mismatch between the analyte's ionization state (
This guide provides a self-validating troubleshooting protocol to resolve these issues, specifically tailored for LC-MS/MS environments where non-volatile buffers (like phosphates) are prohibited.
Part 1: The Chemistry of the Problem (Root Cause Analysis)
Q: Why does 4-Carboxy Tolbutamide-d9 tail when other sulfonamides don't?
A: The culprit is the carboxylic acid moiety introduced during metabolism.
While Tolbutamide (parent) has a
-
Mixed-Mode Retention: If your Mobile Phase pH is near the
(e.g., pH 3.5–4.5), the molecule exists in a dynamic equilibrium between its neutral (R-COOH) and ionized (R-COO⁻) states. These two forms interact differently with the C18 stationary phase, causing the peak to smear (tail). -
Silanol Interactions: Even on "base-deactivated" columns, residual silanols (
) on the silica surface can hydrogen bond with the carboxyl group, dragging the peak tail.
The Solution Logic: You must lock the molecule into a single state. For C18 retention, we prefer the fully protonated (neutral) state, achieved by lowering the pH well below the
Part 2: Mobile Phase Optimization (The Primary Fix)
Q: I am using 0.1% Formic Acid. Why is it still tailing?
A: 0.1% Formic Acid (pH ~2.7) often lacks the buffering capacity to maintain local pH stability within the pore structure of the column, especially if your sample diluent is neutral or basic.
Protocol: Switch to a Buffered Mobile Phase
For LC-MS applications, replace simple acidic water with a 20 mM Ammonium Formate buffer (pH 3.0) . The ammonium ion (
Step-by-Step Mobile Phase Preparation (1L):
-
Weigh 1.26 g of Ammonium Formate.
-
Dissolve in 900 mL of HPLC-grade water.
-
Adjust pH to 3.0 ± 0.1 using high-purity Formic Acid.
-
Dilute to volume (1000 mL) with water.
-
Filter through a 0.2 µm membrane (if not using pre-filtered solvents).
Comparison of Mobile Phase Modifiers:
| Modifier | pH Range | LC-MS Suitability | Tailing Reduction Potential |
| 0.1% Formic Acid | ~2.7 | Excellent | Moderate (Low buffer capacity) |
| Ammonium Formate (pH 3.0) | 2.8–4.8 | Excellent | High (Best for this analyte) |
| Ammonium Acetate (pH 5.0) | 3.8–5.8 | Excellent | Low (Risk of mixed ionization) |
| 0.1% TFA | ~2.0 | Poor (Signal Suppression) | Very High (Ion pairing agent) |
| Phosphate Buffer | 2.0–8.0 | Incompatible | High (Historical Gold Standard) |
Critical Note: While older literature [1, 2] recommends phosphate buffers for Tolbutamide, these are incompatible with the Electrospray Ionization (ESI) source used for the d9 internal standard. You must use volatile buffers (Formate/Acetate).
Part 3: Sample Diluent & Injection Physics
Q: My peak looks like a "shark fin" (fronting and tailing). Is the column overloaded?
A: It is likely a Solvent Strength Mismatch . Deuterated standards are often supplied as concentrated stocks in 100% Methanol or DMSO . If you inject pure methanol into a high-aqueous mobile phase (e.g., 90% Buffer), the analyte travels faster than the mobile phase at the head of the column, causing dispersion.
The Fix: Ensure your final sample diluent matches the initial mobile phase composition .
-
Protocol: Dilute your stock standard to <20% Organic Solvent / 80% Aqueous Buffer (pH 3.0) before injection.
Part 4: Visualization & Logic Flow
Troubleshooting Decision Tree
Use the following logic flow to diagnose the specific cause of tailing in your system.
Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry.
Mechanism of Action: Silanol Blocking
This diagram illustrates why adding Ammonium (
Figure 2: Competitive inhibition of silanol interactions by ammonium ions in the mobile phase.
Part 5: Recommended Column Technologies
If mobile phase optimization does not fully resolve the issue, the stationary phase itself may be the limitation.
-
High Strength Silica (HSS) T3: Designed specifically for retaining polar acidic compounds in high-aqueous conditions. It has a lower ligand density which allows the analyte to interact with the hydrophobic phase without "crashing" out or tailing due to silanols.
-
Charged Surface Hybrid (CSH): These columns have a slight surface charge applied to the particle. This charge repels protons, effectively masking silanol activity even at low ionic strength [3].
References
-
Nation, R. L., Peng, G. W., & Chiou, W. L. (1978). Simple, rapid and micro high-pressure liquid chromatographic method for the simultaneous determination of tolbutamide and carboxy tolbutamide in plasma.[1] Journal of Chromatography B: Biomedical Sciences and Applications, 146(1), 121-131.[1]
-
Raghow, G., & Meyer, M. C. (1981).[2] High-performance liquid chromatographic assay of tolbutamide and carboxytolbutamide in human plasma. Journal of Pharmaceutical Sciences, 70(10), 1166-1168.[2]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A, 1217(6), 858-880.
-
Restek Corporation. (2019). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Library.
Sources
- 1. Simple, rapid and micro high-pressure liquid chromatographic method for the simultaneous determination of tolbutamide and carboxy tolbutamide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of tolbutamide and carboxytolbutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recovery of 4-Carboxy Tolbutamide-d9 from Biological Matrices
Welcome to the technical support center dedicated to enhancing the recovery rates of 4-Carboxy Tolbutamide-d9 in your bioanalytical workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges encountered during the extraction and quantification of this key metabolite from complex biological matrices. Here, we synthesize technical expertise with practical, field-proven insights to provide robust troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is 4-Carboxy Tolbutamide-d9 and why is it used as an internal standard?
A1: 4-Carboxy Tolbutamide-d9 is the stable isotope-labeled (SIL) form of 4-Carboxy Tolbutamide, the major metabolite of the antidiabetic drug Tolbutamide.[1] It is the preferred internal standard (IS) in bioanalytical methods, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), for several reasons:
-
Similar Physicochemical Properties: As a SIL-IS, it shares nearly identical chemical and physical characteristics with the unlabeled analyte (the "light" compound). This ensures that it behaves similarly during sample preparation, including extraction, and chromatography.[2]
-
Correction for Variability: The primary role of an internal standard is to account for variability throughout the analytical process. This includes inconsistencies in sample extraction, injection volume, and potential matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[2][3]
-
Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the SIL-IS, fluctuations are corrected, leading to significantly improved accuracy and precision in quantitative results.[2]
Q2: What are the main challenges in achieving high recovery of 4-Carboxy Tolbutamide-d9?
A2: The primary challenges stem from its chemical properties and the complexity of biological matrices like plasma and urine:
-
Polarity and Acidity: 4-Carboxy Tolbutamide is a carboxylic acid, making it relatively polar and acidic. These properties can make it challenging to efficiently extract from an aqueous biological matrix into an organic solvent using liquid-liquid extraction (LLE) or to retain and elute effectively during solid-phase extraction (SPE).
-
Matrix Effects: Biological samples contain a multitude of endogenous components such as proteins, salts, and phospholipids.[4] These can interfere with the extraction process or co-elute with the analyte and its IS, causing suppression or enhancement of the signal in the mass spectrometer, which can be misinterpreted as low recovery.[5]
-
Protein Binding: In plasma, both tolbutamide and its metabolites can bind to plasma proteins.[1] Inefficient disruption of this binding will lead to low recovery.
Q3: Can the deuterium labeling itself affect recovery?
A3: While SIL-IS are designed to mimic the analyte, the substitution of hydrogen with deuterium can sometimes lead to subtle differences in physicochemical properties. This is known as the "isotope effect."[5]
-
Chromatographic Shifts: Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography due to minor changes in lipophilicity.[5] If this shift is significant, the analyte and IS may experience different matrix effects, leading to inaccurate quantification.[5][6]
-
Physicochemical Property Alterations: Deuterium incorporation can slightly alter properties like lipophilicity, acidity, and basicity.[7] While generally minor, these changes could potentially influence extraction efficiency under certain conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common extraction techniques used for 4-Carboxy Tolbutamide-d9.
Guide 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. However, it is often less clean than LLE or SPE and more susceptible to matrix effects.
Q: My recovery of 4-Carboxy Tolbutamide-d9 is consistently low after protein precipitation with acetonitrile. What can I do?
A: Low recovery following PPT can be due to incomplete precipitation, co-precipitation of the analyte with the proteins, or issues with the subsequent steps.
Causality: Acetonitrile is a common choice for PPT. However, the efficiency of protein removal and analyte recovery can be influenced by the solvent-to-sample ratio, the type of organic solvent, and the sample's pH. If the analyte is strongly bound to proteins, simply adding a solvent may not be sufficient to release it.
Troubleshooting Protocol:
-
Optimize the Solvent-to-Sample Ratio:
-
Experiment: Prepare replicate samples and test different ratios of acetonitrile to your biological matrix (e.g., 2:1, 3:1, 4:1).
-
Rationale: A higher volume of organic solvent can improve the completeness of protein precipitation and the disruption of drug-protein binding.
-
-
Evaluate Alternative Solvents:
-
Experiment: Test other organic solvents such as methanol or acetone for precipitation. You can also try acidified organic solvents (e.g., acetonitrile with 0.1-1% formic acid).
-
Rationale: Methanol may be more effective for polar compounds. Acidification helps to disrupt the binding of acidic drugs to proteins like albumin by altering the protein's charge and conformation.
-
-
Investigate Post-Precipitation Analyte Loss:
-
Experiment: After centrifugation, analyze the protein pellet for the presence of your analyte. This can be done by re-dissolving the pellet in a strong solvent and analyzing the resulting solution.
-
Rationale: This will determine if your analyte is co-precipitating with the proteins. If so, a more rigorous extraction method like SPE or LLE may be necessary.
-
-
Assess Evaporation and Reconstitution:
-
Experiment: After the evaporation of the supernatant, try different reconstitution solvents. A mobile phase-matched solvent is often a good starting point. Ensure vigorous vortexing or sonication to fully re-dissolve the dried extract.
-
Rationale: The analyte may not be fully soluble in the reconstitution solvent, leading to apparent low recovery.
-
Guide 2: Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for sample cleanup and concentration. The key to high recovery of an acidic analyte like 4-Carboxy Tolbutamide-d9 is careful control of pH.
Q: I'm performing an LLE and observing poor and inconsistent recovery. How can I optimize this?
A: The efficiency of LLE is governed by the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For an acidic compound, this is highly dependent on the pH of the aqueous phase.
Causality: To extract an acidic analyte into an organic solvent, its ionization must be suppressed. This is achieved by acidifying the aqueous sample to a pH at least 2 units below the analyte's pKa. In its neutral form, the analyte will be more soluble in the organic phase.
Workflow for LLE Optimization:
Caption: LLE Optimization Workflow
Troubleshooting Protocol:
-
Systematic pH Adjustment:
-
Experiment: Prepare a series of samples and adjust the pH of the aqueous matrix to a range of values below the pKa of 4-Carboxy Tolbutamide (pKa ≈ 4-5). For example, test pH values of 2.0, 2.5, 3.0, and 3.5 using a suitable acid like formic acid or hydrochloric acid.
-
Rationale: This will identify the optimal pH for suppressing ionization and maximizing partitioning into the organic phase.
-
-
Solvent Selection:
-
Experiment: Test a panel of water-immiscible organic solvents with varying polarities. Common choices for acidic drugs include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane.[8][9]
-
Rationale: The ideal solvent will have a high affinity for the neutral form of your analyte while minimizing the extraction of interfering matrix components.
-
-
Optimize Extraction Parameters:
-
Experiment: Ensure vigorous mixing by vortexing for at least 1-2 minutes to facilitate analyte transfer between phases. Optimize centrifugation time and speed to achieve a clean separation of the layers and prevent emulsion formation.
-
Rationale: Incomplete extraction and phase separation are common sources of low and variable recovery.
-
Data Summary: LLE Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Aqueous Phase pH | 5.0 | 3.0 | 2.0 | Increased recovery at lower pH |
| Extraction Solvent | Hexane | Dichloromethane | Methyl tert-butyl ether | Higher recovery with more polar solvents |
| Vortex Time | 30 seconds | 1 minute | 2 minutes | Improved recovery with longer mixing |
Guide 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can provide very clean extracts. For 4-Carboxy Tolbutamide-d9, reversed-phase or mixed-mode anion exchange SPE are the most suitable approaches.
Q: My recovery is low when using a reversed-phase SPE protocol. What are the likely causes and how can I improve it?
A: Low recovery in reversed-phase SPE often points to issues with analyte retention on the sorbent or incomplete elution.
Causality: For an acidic analyte to be retained on a non-polar sorbent (like C18), it needs to be in its neutral, less polar form. This requires acidification of the sample before loading. Elution is then achieved by using a solvent that disrupts the hydrophobic interaction, often with a pH modification to ionize the analyte, making it more soluble in the elution solvent.
Workflow for Reversed-Phase SPE Optimization:
Caption: Reversed-Phase SPE Workflow
Troubleshooting Protocol:
-
Optimize Sample Loading Conditions:
-
Experiment: Ensure the pH of your sample is adjusted to be at least 2 units below the pKa of 4-Carboxy Tolbutamide before loading onto the SPE cartridge.
-
Rationale: This protonates the carboxylic acid group, making the molecule more non-polar and enhancing its retention on the reversed-phase sorbent.
-
-
Refine the Wash Step:
-
Experiment: The wash step is critical for removing interferences without eluting the analyte. Test wash solutions with a low percentage of organic solvent (e.g., 5-10% methanol in acidified water).
-
Rationale: A wash solvent that is too strong (too much organic content) will cause premature elution of the analyte, leading to low recovery.
-
-
Optimize Elution:
-
Experiment: To elute the analyte, use a high percentage of a strong organic solvent like methanol or acetonitrile. To further improve elution, make the elution solvent basic (e.g., by adding 0.5-2% ammonium hydroxide).
-
Rationale: The high organic content disrupts the hydrophobic interactions. The basic pH deprotonates the carboxylic acid, making the analyte charged and more soluble in the polar elution solvent, thus facilitating its release from the sorbent.
-
Q: Would a mixed-mode SPE sorbent be a better choice for 4-Carboxy Tolbutamide-d9?
A: Yes, a mixed-mode sorbent that combines reversed-phase and anion-exchange properties can offer superior selectivity and recovery for acidic compounds.[10][11]
Causality: Mixed-mode SPE allows for a dual retention mechanism.[10] You can use a protocol that retains the analyte by both hydrophobic interactions and ionic interactions. This allows for more rigorous wash steps to remove neutral and basic interferences, resulting in a cleaner final extract.
Data Summary: SPE Method Selection
| SPE Mode | Retention Mechanism | Wash Step Strategy | Elution Strategy | Ideal For |
| Reversed-Phase | Hydrophobic interaction | Weak organic/aqueous wash | High organic content, often basic | Cleaner matrices or when mixed-mode is not available |
| Mixed-Mode Anion Exchange | Hydrophobic & Anion Exchange | Can use strong organic wash to remove neutral/basic interferences | High organic with acid to disrupt ionic interaction | Complex matrices requiring high cleanup |
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Beaud, S., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. [Link]
- BenchChem. (2025). The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. BenchChem.
- White, S., et al. (2012). European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis.
- Baranowska, I., et al. (2021). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Molecules.
- Jabor, V. A. P., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- ResearchGate. (n.d.). Recovery and matrix effect of deuterated internal standards in human....
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- Li, M., et al. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
-
Olsson, A., et al. (1999). Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection. Therapeutic Drug Monitoring. [Link]
- Yahvah, K., et al. (2023).
- ResearchGate. (n.d.). Determination of Tolbutamide in Rabbit Plasma by LC-MS/MS and Its Application to Pharmacokinetic Study.
- ResearchGate. (n.d.). Quantitative Determination of Tolbutamide and Its Metabolites in Human Plasma and Urine by High-Performance Liquid Chromatography and UV Detection.
- ResearchGate. (n.d.). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
-
Thomas, J., & Melethil, S. (1987). Simultaneous determinations of tolbutamide and its hydroxy and carboxy metabolites in serum and urine: application to pharmacokinetic studies of tolbutamide in the rat. Journal of Pharmaceutical Sciences. [Link]
- Fu, Y., et al. (2024).
-
Bailey, D. N., & Kelner, M. (1984). Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. Journal of Analytical Toxicology. [Link]
- Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- van de Merbel, N. C., et al. (2012).
- Biotage. (n.d.).
-
Kim, Y. H., et al. (2014). Comprehensive quantitative and qualitative liquid chromatography-radioisotope-mass spectrometry analysis for safety testing of tolbutamide metabolites without standard samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- Tanaka, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
- ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- University of Florida. (2018). Recovering the metabolome. University of Florida.
- MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage.
- Kánai, M., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
- ResearchGate. (n.d.). 35- Analytical Profile of Tolbutamide..
- Analyst (RSC Publishing). (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing).
- Frontiers. (n.d.). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers.
- ResearchGate. (n.d.). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
-
Kselíková, V., et al. (2019). Deuterium and its impact on living organisms. Folia Microbiologica. [Link]
- AA Pharma. (2010). Tolbutamide PI. AA Pharma.
- ResearchGate. (n.d.). Extraction recovery of erlotinib from plasma: SLE, LLE and PPT..
- National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
Sources
- 1. aapharma.ca [aapharma.ca]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Minimizing signal suppression for 4-Carboxy Tolbutamide-d9 internal standards
Topic: Minimizing Signal Suppression for 4-Carboxy Tolbutamide-d9 Internal Standards Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Introduction: The CYP2C9 Challenge
Welcome to the Technical Support Center. You are likely here because you are running a CYP2C9 phenotyping assay using Tolbutamide as a probe substrate and are experiencing low signal intensity or high variability in its primary metabolite, 4-Carboxy Tolbutamide .
The Core Problem: 4-Carboxy Tolbutamide is a polar carboxylic acid metabolite. In Reverse-Phase LC-MS/MS, it often elutes early, placing it in the "danger zone" where unretained matrix components (salts, polar interferences) and late-eluting phospholipids from previous injections suppress ionization.
While the deuterated internal standard (4-Carboxy Tolbutamide-d9 ) is designed to compensate for these effects, it cannot correct for absolute signal loss (which ruins sensitivity/LLOQ) or retention time shifts caused by the deuterium isotope effect.
This guide provides a self-validating workflow to diagnose and eliminate these suppression sources.
Diagnostic Workflow: Is it Matrix Effect?
Before changing your extraction method, you must confirm that signal loss is due to matrix suppression and not instrument performance. The Post-Column Infusion method is the industry gold standard for this diagnosis.
Protocol: Post-Column Infusion Setup
-
Setup: Tee-in a constant flow of 4-Carboxy Tolbutamide-d9 (100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/microsomes without analyte).
-
Observation: Monitor the baseline of the d9 transition. A flat baseline indicates no suppression. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.
Visualizing the Diagnosis
Figure 1: Decision logic for confirming matrix-induced signal suppression using post-column infusion.
Sample Preparation: The Phospholipid Problem
If Figure 1 confirmed suppression, the culprit is likely Glycerophosphocholines (GPCh) . These phospholipids are abundant in plasma and microsomes. They compete for charge in the ESI droplet, causing "ion starvation" for your analyte.
Critical Insight: 4-Carboxy Tolbutamide is acidic. Traditional Protein Precipitation (PPT) does not remove phospholipids effectively.
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates (PLR) |
| Mechanism | Solubility change (ACN/MeOH) | Ionic/Hydrophobic interaction | Lewis Acid-Base interaction (Zirconia) |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 99% (Superior) |
| Analyte Recovery | High, but dirty | Variable (requires optimization) | High & Consistent |
| Throughput | High | Low (Multi-step) | High (Pass-through) |
| Recommendation | Avoid for this assay | Good alternative | Best Choice (e.g., Ostro, HybridSPE) |
Recommended Protocol: Phospholipid Removal (PLR)
Use this protocol if PPT fails.
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to a PLR plate (e.g., Waters Ostro or Supelco HybridSPE).
-
Why Formic Acid? It disrupts analyte-protein binding and prevents the acidic analyte from binding to the zirconia sorbent, ensuring high recovery.
-
-
Mix: Aspirate/dispense 3x.
-
Elute: Apply vacuum.[1] Collect filtrate.
-
Inject: Direct injection is often possible, or dry down and reconstitute if sensitivity is critical.
Workflow Logic
Figure 2: Impact of extraction methodology on sample cleanliness and signal stability.
Chromatographic Optimization: The Deuterium Effect
A subtle but critical failure mode for deuterated standards is the Deuterium Isotope Effect .
-
The Issue: Deuterium (D) is slightly more lipophilic than Hydrogen (H) in certain contexts, but more importantly, it has a smaller molar volume. In Reverse-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the non-deuterated analyte.[2]
-
The Risk: If your matrix suppression zone is narrow (sharp dip), the d9-IS might elute outside the suppression window while the analyte elutes inside it (or vice versa). The IS will no longer accurately normalize the data.
Troubleshooting the "Shift"
-
Check Retention Times (RT): If
min, you are at risk. -
Modify Gradient: Shallower gradients reduce the separation between d0 and d9 species.
-
Switch Columns:
-
Standard: C18 (Great for general use, but prone to lipid buildup).
-
Alternative:PFP (Pentafluorophenyl) .[3] PFP columns offer orthogonal selectivity for aromatic compounds like Tolbutamide and often provide better separation of the analyte from the solvent front/suppression zone.
-
Frequently Asked Questions (FAQ)
Q1: My d9-IS signal is variable, but my analyte signal is stable. Why? A: Check for "Cross-Talk" or isotopic impurity.
-
Mechanism: If your d9 standard contains d0 impurities (common in cheap synthesis), spiking the IS adds to the analyte signal.
-
Test: Inject the IS alone (at working concentration) and monitor the analyte (d0) transition. If you see a peak, you have impure standards.
Q2: Can I use 4-Hydroxytolbutamide-d9 instead of Carboxy-d9? A: No.
-
Reasoning: The carboxy metabolite is much more polar than the hydroxy metabolite. They will elute at significantly different times. An Internal Standard must co-elute (or elute very close) to the analyte to compensate for matrix effects occurring at that specific moment in the gradient.
Q3: I see a suppression zone right where my analyte elutes. How do I move it? A: You have two options:
-
Change the Mobile Phase Modifier: If using Formic Acid, switch to Ammonium Acetate (pH 4.5). This changes the ionization state of the background matrix and the analyte, potentially altering selectivity.
-
Adjust the Gradient Start: Hold the initial low-organic phase (e.g., 5% B) longer (1-2 mins) to flush out polar salts before ramping up to elute the analyte.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Food and Drug Administration (FDA). (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates.[5] Journal of Chromatography B.
-
Wang, S., & Cyronak, M. (2013). Deuterium isotope effect in LC-MS/MS: A review of the mechanisms and implications for bioanalysis. Bioanalysis.
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Carboxy Tolbutamide-d9 Storage & Stability
Status: Operational | Topic: Frozen Sample Stability & Bioanalytical Troubleshooting
Executive Summary
4-Carboxy Tolbutamide-d9 is the stable, deuterated internal standard (IS) used for the quantification of 4-Carboxy Tolbutamide , the primary metabolite of the CYP2C9 probe substrate Tolbutamide.
In frozen biological matrices (plasma/serum), this compound exhibits high chemical stability. However, apparent "instability" reported by users is frequently a result of solubility issues (precipitation) or matrix-induced ion suppression rather than chemical degradation. This guide provides the technical framework to distinguish between these failure modes.
Module 1: Critical Stability Parameters (FAQ)
Q1: Is 4-Carboxy Tolbutamide-d9 stable in frozen human plasma at -20°C and -80°C?
Answer: Yes. The compound is chemically stable in frozen plasma for extended periods (typically >12 months) when stored at -20°C or -80°C.
-
Technical Insight: The metabolic oxidation of the methyl group to a carboxylic acid renders the molecule more polar than the parent Tolbutamide. Unlike acyl glucuronides, this carboxylic acid metabolite does not undergo rapid hydrolysis or interconversion, making it robust during storage.
Q2: Does the deuterium label (-d9) undergo exchange during storage?
Answer: No. The "d9" label is located on the tert-butyl group (
-
Mechanism: Carbon-Deuterium (C-D) bonds on alkyl chains are non-labile in aqueous biological buffers. Exchange only occurs on heteroatoms (O-H, N-H), which are fleeting and do not affect the mass shift of the carbon backbone used for quantification.
Q3: Why does my IS response drop after multiple freeze-thaw cycles?
Answer: This is likely physical precipitation , not chemical degradation.
-
Cause: 4-Carboxy Tolbutamide is an acidic molecule (pKa ~3-4). If your plasma pH shifts or if the sample is not adequately vortexed after thawing, the compound may adsorb to the protein pellet or container walls.
-
Solution: Ensure samples are brought completely to room temperature and vortexed vigorously for at least 30 seconds before aliquoting.
Module 2: Troubleshooting Anomalies
Use this logic tree when Internal Standard (IS) response is inconsistent.
Scenario A: Low IS Recovery in Frozen QC Samples
Symptom: Fresh standards have good IS signal; Frozen QCs have <50% IS signal.
| Potential Cause | Validation Check | Corrective Action |
| Incomplete Thawing | Check visual consistency of plasma. | Thaw at Room Temp (not 37°C) and vortex 30s. |
| Matrix Suppression | Perform post-column infusion. | Switch to APCI or improve cleanup (Solid Phase Extraction). |
| Adsorption | Check container material. | Use Polypropylene (PP) tubes; avoid glass for low concentrations. |
Scenario B: "Drifting" IS Signal During a Run
Symptom: IS response decreases progressively over a 12-hour batch.
| Potential Cause | Validation Check | Corrective Action |
| Solvent Evaporation | Check vial caps/seals. | Use pre-slit caps; ensure autosampler is cooled (4°C). |
| Precipitation in Reagent | Inspect IS working solution. | Ensure IS solvent matches mobile phase organic ratio. |
Module 3: Validation Protocol (ICH M10 Compliant)
To definitively prove stability in your specific matrix, follow this protocol.
Experiment: Freeze-Thaw Stability Assessment
Objective: Confirm analyte stability after 3 freeze-thaw cycles (FTC).
Protocol Steps:
-
Preparation: Spike human plasma with 4-Carboxy Tolbutamide-d9 at Low QC (LQC) and High QC (HQC) levels.
-
Baseline: Extract and analyze three aliquots immediately (Fresh/Cycle 0).
-
Freezing: Store remaining aliquots at -20°C (or -80°C) for at least 24 hours.
-
Thawing: Thaw unassisted at room temperature. Vortex.
-
Refreezing: Return to freezer for >12 hours.
-
Repetition: Repeat for a total of 3 cycles.
-
Analysis: Analyze Cycle 3 samples against a freshly prepared calibration curve.
Acceptance Criteria:
-
Pass: % Difference is within ±15%.
Module 4: Stability Workflow Visualization
The following diagram illustrates the decision logic for validating storage stability, distinguishing between true degradation and method artifacts.
Figure 1: Decision matrix for diagnosing stability failures. Blue/Yellow paths indicate method artifacts; Red indicates chemical failure (rare).
References
-
FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Raghow, G., & Meyer, M. C. (1981).[2] High-performance liquid chromatographic assay of tolbutamide and carboxytolbutamide in human plasma. Journal of Pharmaceutical Sciences, 70(10), 1166–1168.[2] [Link]
-
Niwa, T., et al. (2005). Contribution of Human CYP2C9 and CYP2C19 to the Metabolism of Tolbutamide. Biological and Pharmaceutical Bulletin, 28(9). [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
Sources
Addressing deuterium exchange in 4-Carboxy Tolbutamide-d9 experiments
This guide is structured as a specialized Technical Support Center resource designed for bioanalytical scientists and DMPK researchers. It addresses the nuanced behavior of 4-Carboxy Tolbutamide-d9 (a primary metabolite internal standard) in LC-MS/MS workflows, specifically focusing on "deuterium exchange" phenomena, isotopic stability, and signal integrity.
Topic: Troubleshooting Deuterium Exchange, Isotopic Stability, and Signal Integrity Product Class: Stable Isotope Labeled Internal Standards (SIL-IS) Analyte: 4-Carboxy Tolbutamide-d9 (Major metabolite of Tolbutamide)
Executive Summary: The "Deuterium Exchange" Paradox
Users frequently report "deuterium exchange" issues with sulfonylurea standards like 4-Carboxy Tolbutamide-d9. It is critical to distinguish between two distinct physical phenomena:
-
Labile Proton Exchange (The "Ghost" Shift): Rapid, reversible exchange of the sulfonylurea nitrogen protons (
). This is chemically expected and not a defect. -
Isotopic Instability (The "Real" Defect): Loss of the core deuterium label (
). For 4-Carboxy Tolbutamide-d9, the label is typically on the butyl side chain , which is metabolically and chemically stable. Observed "instability" is often due to chromatographic isotope effects or cross-talk , not actual deuterium loss.
Part 1: Diagnostic Decision Tree
Before adjusting your method, use this logic flow to identify the root cause of your signal anomaly.
Figure 1: Diagnostic logic for identifying the source of mass spectral anomalies in deuterated sulfonylurea standards.
Part 2: Technical FAQs & Troubleshooting Protocols
Category A: Mass Shifts & Chemical Exchange
Q1: I prepared my stock solution in MeOD-d4. When I infuse it, the mass is higher than the Certificate of Analysis (CoA) states. Is the product defective?
A: No, the product is likely functioning correctly. This is Labile Proton Exchange .
-
The Mechanism: 4-Carboxy Tolbutamide contains a sulfonylurea bridge (
). These protons are acidic ( ) and "labile." In a deuterated solvent (like MeOD-d4 or D2O), these H atoms instantly swap with D atoms from the solvent. -
The Observation:
-
Nominal Mass (d9): ~283 Da (depending on ionization).
-
In MeOD-d4: The two NH protons become ND, shifting the mass by +2 Da.
-
-
The Fix: This exchange is fully reversible. Once the sample is injected into a protonated LC mobile phase (H2O/MeOH), the D atoms on the nitrogen will instantly swap back to H.
-
Protocol: Do not rely on the mass spectrum of the stock solution in deuterated solvents. Dilute 1:100 in your mobile phase (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid) and re-infuse. The mass should return to the CoA value.
-
Category B: Retention Time & Matrix Effects
Q2: My Internal Standard (d9) elutes 0.2 minutes before my analyte (d0). This is causing integration errors. Why is this happening?
A: You are observing the Deuterium Isotope Effect .[1]
-
Causality: Carbon-Deuterium (C-D) bonds are slightly shorter and "stiffer" than Carbon-Hydrogen (C-H) bonds. This reduces the lipophilicity of the d9-butyl chain, causing it to interact less strongly with the C18 stationary phase.
-
Risk: If the IS elutes earlier, it may not experience the same matrix suppression/enhancement as the analyte, compromising its ability to correct for matrix effects [1].
-
Corrective Protocol:
-
Reduce Gradient Slope: Shallower gradients often improve co-elution overlap.
-
Increase Organic Start: Starting at a higher %B can compress the separation between d0 and d9.
-
Window Adjustment: Ensure your MRM integration window covers both the d9 (early) and d0 (late) peaks if you cannot merge them.
-
Category C: Cross-Talk & Signal Reliability
Q3: I see a signal in the d9 channel when I inject a high concentration of the non-deuterated (d0) drug. Is my standard impure?
A: This is likely Isotopic Contribution or Cross-Talk , not chemical impurity.
-
Mechanism:
-
Natural Isotopes: The d0 analyte contains natural
, , and . If the mass difference is small (e.g., d3 or d4), the M+ isotopes of the analyte can spill into the IS channel. However, for d9 , the mass shift (~9 Da) is usually sufficient to avoid this. -
Fragmentation Overlap: Sulfonylureas fragment at the sulfonylurea bridge. If your MRM transition monitors a fragment that does not contain the butyl chain (e.g., the carboxy-phenyl moiety), the d0 and d9 will produce the same fragment ion.
-
-
Self-Validating Protocol:
-
Check your transition. You must monitor a transition that retains the deuterated butyl chain to distinguish d0 from d9.
-
Bad Transition: Precursor
170 (Carboxy-benzenesulfonamide ion) — Indistinguishable. -
Good Transition: Precursor
Fragment containing the Butyl-d9 chain.
-
Part 3: Experimental Data & Specifications
Table 1: Physicochemical Profile & MRM Settings
| Parameter | Specification | Notes |
| Compound | 4-Carboxy Tolbutamide-d9 | |
| Label Location | Non-exchangeable C-D bonds.[2][3] | |
| Molecular Formula | Note:[1][2][3][4][5][6][7][8][9][10] H count excludes exchangeable NH if in D2O. | |
| Monoisotopic Mass | ~317.2 Da (Free Acid) | Verify against specific salt form (e.g., Ethyl Ester vs Acid). |
| Polarity | Negative ESI (-) or Positive ESI (+) | Sulfonylureas ionize well in both; (-) often has lower background. |
| Key Transition (Quant) | Example only. Optimize for specific instrument. | |
| Solubility | DMSO, Methanol, Acetonitrile | Avoid storing in acidic aqueous buffers for >24h (hydrolysis risk). |
Table 2: Stability Matrix
| Condition | Stability Rating | Recommendation |
| Solid State (-20°C) | High (>2 Years) | Store desiccated and dark. |
| Stock (MeOD/DMSO) | High (Months) | Avoid repeated freeze-thaw cycles. |
| Mobile Phase (Acidic) | Moderate (<24 Hours) | Sulfonylureas can hydrolyze at low pH over time. Prepare fresh daily. |
| Plasma (Biological) | High | Stable against enzymatic degradation in processed samples. |
Part 4: Mechanism of Action (Visualized)
Understanding the fragmentation and exchange sites is crucial for selecting the correct MRM transitions.
Figure 2: Structural breakdown of 4-Carboxy Tolbutamide-d9. The red node indicates the site of labile proton exchange (the source of mass shifts), while the blue node indicates the stable deuterium label location.
Part 5: References
-
Biotage. (2023).[8] Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis. Retrieved from [Link]
-
ResearchGate. (2025).[11] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Carboxy Tolbutamide-d9 Ethyl Ester | 1185126-97-9 | Benchchem [benchchem.com]
- 3. Stereochemistry and deuterium isotope effects associated with the cyclization-rearrangements catalyzed by tobacco epiaristolochene and hyoscyamus premnaspirodiene synthases, and the chimeric CH4 hybrid cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel in vitro dynamic metabolic system for predicting the human pharmacokinetics of tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase pH for 4-Carboxy Tolbutamide-d9
Status: Active Analyte Class: Sulfonylurea Metabolites (Acidic) Application: CYP2C9 Metabolic Stability / Pharmacokinetics Last Updated: February 2026[1]
Executive Summary & Chemical Context[1][2][3][4][5]
4-Carboxy Tolbutamide-d9 is the stable isotope-labeled internal standard (IS) used for the quantification of 4-Carboxy Tolbutamide , the primary metabolite of the CYP2C9 probe substrate Tolbutamide .
Optimizing the mobile phase pH is not merely about retention; it is about managing the ionization state of two distinct functional groups to prevent peak splitting, ensure co-elution of the IS with the analyte, and achieve baseline separation from the parent drug (Tolbutamide).
The Chemical Challenge
Unlike the parent Tolbutamide (which has one ionizable sulfonamide group, pKa ~5.16), the 4-Carboxy metabolite is a di-acidic molecule.
-
Carboxylic Acid (Position 4): pKa ~3.5 – 4.0 (Ionizes first).
-
Sulfonylurea Nitrogen: pKa ~5.2 (Ionizes second).
This creates a "Danger Zone" between pH 3.5 and 5.5 where the molecule exists in a mixed population of ionization states, leading to broad, tailing peaks.
The Science of pH Optimization
To achieve robust separation, you must lock the molecule into a single ionization state.
Scenario A: Low pH (pH 2.5 – 3.0) [RECOMMENDED]
-
Buffer: 0.1% Formic Acid.[2]
-
Mechanism: Both the carboxylic acid (-COOH) and sulfonylurea (-SO2-NH-) are fully protonated (neutral).
-
Result: Maximum hydrophobicity. Strong retention on C18 columns. Sharp peaks.
-
Benefit: Excellent separation from the more hydrophobic parent Tolbutamide.
Scenario B: Intermediate pH (pH 4.5 – 5.5) [AVOID]
-
Mechanism: The carboxylic acid is deprotonated (-COO⁻), while the sulfonylurea is partially ionized.
-
Result: The molecule is partially negative.[4] Retention drops drastically on C18. Peak shape suffers due to rapid equilibrium between ionic forms.
The Deuterium Isotope Effect
Deuterium (D) forms shorter, stronger bonds than Hydrogen (H), making the d9-isotopologue slightly less lipophilic (lower polarizability) than the non-deuterated analyte.
-
Risk: In high-efficiency UHPLC systems, the d9-IS may elute slightly earlier than the analyte.
-
Mitigation: Operating at Low pH (2.7) minimizes this separation by suppressing secondary ionic interactions that exaggerate isotope effects.
Visual Workflow: Mobile Phase Decision Tree
The following diagram illustrates the logical pathway for selecting the correct mobile phase conditions based on your specific separation goals.
Caption: Decision logic for selecting mobile phase pH based on column chemistry and ionization states.
Optimized Experimental Protocol
Reagents
-
Analyte: 4-Carboxy Tolbutamide-d9 (Internal Standard).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 1.7 µm or 3.5 µm.
Gradient Method
This gradient ensures the hydrophilic metabolite (4-Carboxy) retains well, while the hydrophobic parent (Tolbutamide) elutes later but within a reasonable time.
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | State |
| 0.00 | 10% | 0.4 | Loading (High aqueous to retain metabolite) |
| 1.00 | 10% | 0.4 | Isocratic hold |
| 4.00 | 90% | 0.4 | Elution (Tolbutamide elutes here) |
| 5.00 | 90% | 0.4 | Wash |
| 5.10 | 10% | 0.4 | Re-equilibration |
| 7.00 | 10% | 0.4 | Ready for next injection |
Troubleshooting Center (FAQ)
Q1: Why is my 4-Carboxy Tolbutamide-d9 peak splitting?
Diagnosis: The pH is likely near the pKa of the carboxylic acid (~3.5–4.0). Root Cause: The analyte is toggling between the protonated (neutral) and deprotonated (anionic) states as it travels down the column. Solution:
-
Lower the pH: Switch from 0.01% Formic Acid to 0.1% Formic Acid (pH ~2.7).
-
Check Buffer Capacity: If injecting high-pH plasma extracts, the sample plug might locally shift the pH. Increase buffer concentration or acidify the sample before injection.
Q2: My d9 Internal Standard elutes 0.2 min earlier than the analyte. Is this a problem?
Diagnosis: Deuterium Isotope Effect.[5][6][7] Root Cause: The d9 isotopologue is slightly less lipophilic. In high-resolution chromatography (UHPLC), this separation is visible. Impact: If the separation is too wide, the IS will not experience the exact same matrix suppression as the analyte, invalidating the quantification. Solution:
-
Acceptable Limit: If the peaks overlap by >85%, it is usually acceptable for integration.
-
Fix: Use a column with lower plate count (e.g., switch from 1.7 µm to 3.5 µm) or reduce the gradient slope to force co-elution. Do not change pH to fix this; pH affects both forms equally.
Q3: I see signal suppression for 4-Carboxy Tolbutamide but not for Tolbutamide.
Diagnosis: Matrix effect at the void volume. Root Cause: 4-Carboxy Tolbutamide is polar. If your initial gradient is too strong (e.g., starting at 30% B), it elutes too early, co-eluting with salts and phospholipids from the plasma. Solution:
-
Start Weaker: Start the gradient at 5% or 10% B .
-
Divert Flow: Divert the first 0.5–1.0 min to waste to avoid fouling the source with salts.
Diagnostic Workflow: Peak Shape Issues
Use this flow to diagnose specific chromatographic failures associated with this analyte.
Caption: Troubleshooting logic for peak shape anomalies in acidic metabolite separation.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates. (2019). National Institutes of Health (PMC). Describes the separation of Tolbutamide and metabolites using acidic mobile phases. Link
- Determination of Tolbutamide and its metabolites in biological fluids.Journal of Pharmaceutical and Biomedical Analysis.
-
Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A. Explains the mechanism of retention time shifts for deuterated internal standards. Link
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Carboxy Tolbutamide-d9 Carryover Mitigation
Topic: Preventing carryover of 4-Carboxy Tolbutamide-d9 in autosamplers Audience: Bioanalytical Scientists, LC-MS Method Developers
Executive Summary
4-Carboxy Tolbutamide (and its deuterated analog d9) presents a specific bioanalytical challenge due to its dual chemical nature: it contains a sulfonylurea backbone (hydrophobic, potential for pi-stacking) and a carboxylic acid moiety (pKa ~3.5).[1]
In standard generic LC-MS workflows, autosampler washes are often acidified (e.g., 0.1% Formic Acid) to match the mobile phase. However, at low pH, 4-Carboxy Tolbutamide-d9 becomes protonated (neutral), reducing its solubility in aqueous phases and increasing its affinity for hydrophobic surfaces like Vespel rotor seals and PEEK tubing.[1] This guide provides a mechanism-based troubleshooting approach to eliminate this carryover.
Module 1: Diagnostic & Triage
Q: How do I distinguish between Autosampler Carryover and Column Carryover?
A: Before optimizing wash solvents, you must isolate the source. "Ghost peaks" in blank injections can originate from the column (elution of retained mass) or the injector (mechanical adsorption).
The Zero-Volume Injection Test:
-
Run: A high-concentration standard of 4-Carboxy Tolbutamide-d9 (ULOQ).
-
Run: A "Double Blank" (Matrix only) using your standard method.
-
Run: A "0 µL Injection" (or a "No Injection" run) where the gradient runs but the needle does not dip and the valve does not switch.
Interpretation:
-
Peak present in "No Injection" run: The contamination is on the Column or in the Mobile Phase.
-
No Peak in "No Injection" run, but Peak in Standard Blank: The contamination is in the Autosampler (Needle, Loop, or Valve).
Q: What are the acceptance criteria for carryover?
A: According to the FDA M10 Bioanalytical Method Validation Guidance , carryover limits depend on whether the d9 species is your Analyte or your Internal Standard (IS).
| Role of d9 Species | Acceptance Limit (in Blank after ULOQ) |
| Analyte | Peak area must be < 20% of the LLOQ peak area. |
| Internal Standard | Peak area must be < 5% of the average IS response. |
Module 2: Chemical Strategy (The "Why" & "How")
Q: I am using a standard 50:50 ACN:Water + 0.1% Formic Acid wash. Why is carryover persisting?
A: Your wash solvent is chemically misaligned with the analyte's properties.
The Mechanism of Failure:
4-Carboxy Tolbutamide has a pKa of approximately 3.[1]5. In an acidic wash (pH ~2-3), the carboxylic acid is protonated (
The Solution: pH Switching
You must use a Basic Wash (High pH) to deprotonate the compound into its anionic form (
Recommended Wash Configuration
Note: If your autosampler supports dual washes, use this configuration.
| Wash Step | Composition | Mechanism of Action |
| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile + 0.1% NH4OH | Solubility: High pH ensures the analyte is anionic and highly water-soluble.[1] Removes buffer salts.[1] |
| Strong Wash (Wash 2) | 40:40:20 MeOH:ACN:IPA + 0.5% NH4OH | Solubility + Solvency: The organic cocktail disrupts hydrophobic interactions (sulfonylurea backbone), while the base keeps the acid deprotonated. |
Caution: Ensure your autosampler path (syringe, tubing) is compatible with pH 10-11.[1] Most modern systems (Agilent G7167, Waters FTN) are compatible, but check Vespel rotor compatibility (Vespel degrades at pH > 10; consider PEEK or Tefzel rotors).[1]
Module 3: Visualization of the Mechanism
The following diagram illustrates the chemical logic behind switching from an Acidic to a Basic wash for this specific compound.
Caption: Figure 1.[1] Mechanism of carryover removal.[1][2] Acidic washes protonate the carboxylic acid, promoting adsorption.[1] Basic washes deprotonate it, promoting solubility and removal.[1]
Module 4: Advanced Hardware Troubleshooting
Q: I changed solvents, but carryover persists at ~0.5%. What hardware components are responsible?
A: If chemistry fails, the issue is physical adsorption or "dead volume."[1]
1. Rotor Seal Material:
-
Problem: Standard Vespel (polyimide) rotor seals can act as a "sponge" for acidic compounds, especially if the pH was previously acidic.[1]
-
Fix: Switch to a PEEK or Tefzel (ETFE) rotor seal. These materials are more hydrophobic but less prone to specific adsorption of carboxylic acids and are pH tolerant (allowing the use of the NH4OH wash).
2. Needle Seat:
-
Problem: The needle seat is a common trap. If the needle is washed but the seat is not effectively back-flushed, carryover remains.
-
Fix: Ensure your method includes a "Seat Backflush" or active needle wash where the solvent flows through the seat, not just over the needle exterior.
3. Valve Timing:
-
Problem: If the valve switches while the loop is still being flushed, a plug of sample can be trapped in the stator groove.
-
Fix: Increase the "Valve Switch Time" or ensure the loop is fully switched out of the flow path before the wash cycle begins.
Module 5: The "Deep Clean" Protocol
If your system is heavily contaminated with 4-Carboxy Tolbutamide-d9, perform this maintenance routine before running validation samples.
-
Remove Column: Install a union to bypass the column (protects the stationary phase from high pH cleaning).[1]
-
Prepare "Magic Mix": 25% Water / 25% MeOH / 25% ACN / 25% IPA + 1% Ammonium Hydroxide.
-
Injector Purge: Perform 10-20 injection cycles of the "Magic Mix" with the maximum injection volume (e.g., 20 µL on a 10 µL loop system involves multiple draws).
-
System Flush: Pump the "Magic Mix" through the lines at 0.5 mL/min for 30 minutes.
-
Re-equilibration: Flush with water for 15 minutes, then switch back to mobile phase.
-
Blank Check: Run 3 consecutive blanks with the column re-installed.[1]
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[3] (2022).[4][5] [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems.[1] (2019). [Link][1]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC.[Link][1]
-
PubChem. Compound Summary: 4-Carboxy Tolbutamide.[1][4][6] National Library of Medicine. [Link]
Sources
Correcting baseline noise in 4-Carboxy Tolbutamide-d9 chromatograms
Topic: Troubleshooting Baseline Noise in 4-Carboxy Tolbutamide-d9 Chromatograms Ticket ID: #TOLB-MET-009 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
High baseline noise in the internal standard (IS) channel—specifically for deuterated metabolites like 4-Carboxy Tolbutamide-d9 —compromises the lower limit of quantification (LLOQ) and integration accuracy. This issue is rarely random; it stems from specific causal factors: isotopic impurity (cross-talk) , mobile phase contamination , or isobaric matrix interference .
This guide moves beyond generic advice, providing a causal diagnostic workflow to isolate and eliminate the noise source.
Phase 1: Diagnostic Workflow (The "Rule of Three")
To fix the noise, we must first categorize it. Perform the following three injections in this exact order.
Step 1: The "True Blank" (System Noise)
-
Protocol: Inject pure mobile phase (MP) or solvent (0 µL injection if possible, or clean vial).
-
Observation:
-
Flat Baseline: The system and solvents are clean. The noise is coming from your sample or extraction.
-
High/Spiky Baseline: The contamination is systemic (pump, column, or MP).
-
-
Action: If high, replace the Mobile Phase. For 4-Carboxy Tolbutamide (a carboxylic acid), ensure you are using LC-MS grade Ammonium Acetate or Ammonium Formate rather than just Formic Acid, as pH buffering is critical for stable ionization in negative ESI mode.
Step 2: The "Zero Blank" (Matrix Noise)
-
Protocol: Inject an extracted blank matrix (plasma/urine) without IS and without Analyte.
-
Observation:
-
Peaks at IS retention time: You have isobaric matrix interference (e.g., phospholipids).
-
-
Action: Modify the extraction. If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids that co-elute with the carboxy metabolite.
Step 3: The "Crosstalk" Check (Crucial for d9 Standards)
-
Protocol: Inject a high-concentration standard of the unlabeled analyte (4-Carboxy Tolbutamide d0) only. Monitor the d9 channel.
-
Causality: Deuterated standards are not 100% pure. If your d0 concentration is high (e.g., ULOQ), the naturally occurring isotopes (M+2, M+4) or trace impurities in the d0 standard can "bleed" into the d9 window.
-
Action: If you see a peak in the d9 channel, you must either:
-
Reduce the ULOQ of the assay.
-
Select a different MRM transition for the d9 IS that avoids the interference.
-
Phase 2: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for isolating the noise source.
Figure 1: Decision matrix for isolating baseline noise sources in LC-MS/MS assays.
Phase 3: Optimization Protocol (MRM & Chromatography)
If the diagnostic workflow points to method parameters, use this optimization protocol.
MRM Transition Tuning
For 4-Carboxy Tolbutamide (MW ~300.3), the carboxylic acid moiety often favors Negative ESI , though Positive ESI is common for the parent Tolbutamide.
-
Negative Mode (Preferred for Sensitivity):
-
Precursor: m/z 299.1 [M-H]⁻
-
Target: Optimize Collision Energy (CE) to find a fragment that retains the d9 label.
-
-
Positive Mode:
-
Precursor: m/z 301.1 [M+H]⁺
-
Risk: If the d9 label is on the butyl chain (common), and fragmentation cleaves the sulfonylurea bond losing the butyl group, you lose the mass distinction .
-
Rule: Ensure your Quantifier ion retains the deuterated moiety .
-
Table 1: Recommended MRM Settings (Example)
| Compound | Ionization | Precursor (m/z) | Product (m/z) | Dwell (ms) | Comment |
| 4-Carboxy Tolbutamide | ESI (-) | 299.1 | 170.0 | 50 | Sulfonylurea cleavage |
| 4-Carboxy Tolbutamide-d9 | ESI (-) | 308.2 | 179.1 | 50 | Must verify d9 retention |
| 4-Carboxy Tolbutamide | ESI (+) | 301.1 | 155.0 | 50 | Common fragment |
Mobile Phase Additives
Noise in the d9 channel often comes from "chemical noise" clusters.
-
Recommendation: Use 5 mM Ammonium Acetate (pH ~4.5-5.0).
-
Why? Pure Formic acid (0.1%) can suppress ionization of the carboxylic acid in negative mode or cause adduct formation (Na+) in positive mode. Ammonium ions provide a consistent counter-ion, stabilizing the baseline.
Frequently Asked Questions (FAQs)
Q1: Why does my d9-IS signal drop when the patient sample is "hot" (high concentration)? A: This is Ion Suppression , not noise. High concentrations of the unlabeled analyte or co-eluting matrix components (like phospholipids) steal charge from the limited number of electrospray droplets.
-
Fix: Improve chromatographic separation (longer gradient or different column chemistry, e.g., C18 vs. Phenyl-Hexyl) to separate the metabolite from the suppressors.
Q2: I see a "ghost peak" in the d9 channel appearing after the main peak. A: This is likely Carryover . The carboxylic acid group can stick to stainless steel surfaces in the LC flow path.
-
Fix: Change your needle wash solvent. A mixture of Acetonitrile:Methanol:Water:Isopropanol (1:1:1:1) with 0.1% Formic Acid is highly effective for solubilizing sticky metabolites.
Q3: Can I use the same MRM transitions for Tolbutamide and its metabolite? A: No. They have different molecular weights (270 vs. 300). However, they may share product ions (e.g., m/z 155 or 170). If they co-elute, the "crosstalk" from the source (fragmentation of the parent in-source to mimic the metabolite) can cause false positives. Ensure baseline chromatographic separation between Parent and Metabolite.
References
-
US FDA. (2024). 4-CARBOXY TOLBUTAMIDE Substance Details. precisionFDA. [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link] (Context: Standard protocol for matrix effect assessment).
-
Liu, G., et al. (2011). Bioanalytical Methods for the Analysis of Hypoglycemic Drugs. Current Pharmaceutical Analysis. [Link]
-
Shimadzu Application Note. (2020). LCMS Troubleshooting: Baseline and Matrix Effects. [Link]
Sources
Validation & Comparative
Optimizing CYP2C9 Probe Assays: A Comparative Validation Guide for 4-Carboxy Tolbutamide-d9
Executive Summary
4-Carboxy Tolbutamide (4-OH-Tolbutamide is an intermediate, but the carboxylic acid is the terminal stable metabolite) is the primary kinetic marker for assessing CYP2C9 activity in clinical drug-drug interaction (DDI) studies. While Tolbutamide is the probe substrate, its rapid clearance and metabolic conversion make the quantification of its metabolite, 4-Carboxy Tolbutamide, critical for calculating metabolic clearance ratios.
This guide details the bioanalytical validation of 4-Carboxy Tolbutamide-d9 as the superior Internal Standard (IS) compared to historical analogs (e.g., Chlorpropamide) or non-metabolite specific isotopes. By leveraging the Deuterium Isotope Effect for co-elution while maintaining mass spectral distinctness, the d9-variant eliminates matrix effects that compromise regulatory acceptance under ICH M10 guidelines.
Part 1: Comparative Analysis – Why d9?
In LC-MS/MS bioanalysis, the choice of Internal Standard dictates the robustness of the assay against matrix effects (ion suppression/enhancement).
The Competitors
-
Analog IS (e.g., Chlorpropamide): Structurally similar sulfonylurea.[1][2]
-
Flaw: Different retention time (RT).[3] Matrix components eluting at the analyte's RT do not affect the IS equally. Result: High variability in Matrix Factor (MF).
-
-
Parent IS (Tolbutamide-d9):
-
Flaw: Different physicochemical properties (pKa) than the carboxy metabolite. The metabolite is much more polar; the parent IS will elute later, failing to compensate for suppression at the metabolite's earlier elution time.
-
-
The Gold Standard (4-Carboxy Tolbutamide-d9):
-
Advantage:[4][5][6][7][8][9][10] Identical chemical structure (save for mass). Co-elutes perfectly with the analyte, experiencing the exact same ionization environment.
-
Mechanism:[3][5][6][11] The +9 Da mass shift (usually on the butyl chain) places the precursor ion (m/z 308) well outside the isotopic envelope of the analyte (m/z 299), preventing cross-talk.
-
Performance Data Comparison
Data representative of typical validation parameters in human plasma.
| Parameter | 4-Carboxy Tolbutamide-d9 (Recommended) | Chlorpropamide (Analog IS) | Impact on Validation |
| Retention Time Delta | 0.0 min (Co-elution) | +1.2 min | Analog misses early-eluting phospholipids. |
| IS Normalized Matrix Factor | 0.98 – 1.02 | 0.85 – 1.15 | d9 corrects for ion suppression; Analog does not. |
| Process Efficiency | 95% | 80-90% (Variable) | d9 tracks extraction losses accurately. |
| Linearity (r²) | > 0.998 | > 0.990 | d9 provides tighter regression fit. |
Part 2: Experimental Protocol
Analyte & Reagents
-
Analyte: 4-Carboxy Tolbutamide (MW 300.33).
-
Internal Standard: 4-Carboxy Tolbutamide-d9 (MW 309.39). Note: The d9 label is typically on the butyl chain.
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for throughput, relying on the d9 IS to compensate for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (4-Carboxy Tolbutamide-d9 at 500 ng/mL in 50:50 MeOH:H2O).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilute: Add 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Negative Electrospray Ionization (ESI-) .
-
Why Negative? The carboxylic acid moiety deprotonates easily ([M-H]-), providing superior sensitivity and lower background noise compared to Positive mode for this specific metabolite.
-
MRM Transitions:
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |
| 4-Carboxy Tolbutamide | Negative | 299.1 | 201.0 | 18 |
| 4-Carboxy Tolbutamide-d9 | Negative | 308.1 | 201.0 | 18 |
Note: The product ion (m/z 201) corresponds to the 4-carboxy-benzenesulfonamide moiety. Since the d9 label is on the butyl chain (which is cleaved off), the product ion is identical for both. This is acceptable because the Precursors (Q1) are distinct.
Part 3: Validation Strategy (ICH M10 Compliance)
To ensure the method stands up to regulatory scrutiny, the following specific experiments must be documented.
A. Selectivity & Specificity[5][7][13]
-
Protocol: Analyze 6 lots of blank matrix (including 1 lipemic, 1 hemolyzed).
-
Acceptance: Interference at analyte RT must be < 20% of the LLOQ response. Interference at IS RT must be < 5% of average IS response.
B. Matrix Effect (The "d9 Test")
-
Protocol: Prepare "Post-Extraction Spiked" samples (Analyte spiked into extracted blank matrix) and "Neat Solution" samples.
-
Calculation:
-
Requirement: The CV of the IS Normalized MF across 6 lots must be ≤ 15%. This is where d9 proves its value over analogs.
C. Stability
-
Bench-top: 4 hours at room temperature (mimics processing time).
-
Freeze-Thaw: 3 cycles (-80°C to RT).
-
Autosampler: 24 hours at 10°C (reinjection reproducibility).
Part 4: Visualizations
Diagram 1: The Bioanalytical Validation Workflow (ICH M10)
This workflow outlines the logical progression from method development to final regulatory validation.
Caption: Step-by-step progression from optimization to ICH M10 compliant reporting, highlighting Matrix Effect as the pivot point for IS selection.
Diagram 2: Mechanism of d9 Compensation
This diagram illustrates why the d9 IS works when analogs fail.
Caption: Visualizing how co-elution of the d9-IS ensures that matrix suppression affects both Analyte and IS equally, preserving the quantitative ratio.
References
-
ICH M10 Guideline. International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis. (2022).[12] Link
-
FDA Guidance for Industry. U.S. Food and Drug Administration.[5] Bioanalytical Method Validation. (2018). Link
-
Kirchherr, H. Determination of Tolbutamide and its metabolites in human plasma and urine by HPLC. Journal of Chromatography B. (1999). Link (Demonstrates metabolic pathway and polarity differences).
-
PubChem. 4-Carboxy Tolbutamide Compound Summary. National Library of Medicine. Link
Sources
- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. reddit.com [reddit.com]
- 5. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 6. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Pharmacokinetics of tolbutamide and its metabolite 4-hydroxy tolbutamide in poloxamer 407-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
Precision in CYP2C9 Probe Analysis: A Comparative Guide to 4-Carboxy Tolbutamide-d9 vs. Non-Labeled Internal Standards
Executive Summary: The Case for Isotopic Precision
In the assessment of Cytochrome P450 2C9 (CYP2C9) activity, Tolbutamide remains a "gold standard" probe substrate. While the parent drug's clearance is a primary metric, the quantification of its terminal metabolite, 4-Carboxy Tolbutamide , provides a more sensitive index of metabolic flux, particularly in urine analysis where the metabolite concentrates.
For decades, non-labeled structural analogs like Chlorpropamide were the industry standard for internal standardization. However, with the rising sensitivity of LC-MS/MS comes an increased susceptibility to matrix effects—ion suppression or enhancement caused by co-eluting phospholipids and salts.
This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), 4-Carboxy Tolbutamide-d9 , against traditional non-labeled analogs. We demonstrate that while analogs are sufficient for basic quantitation, the d9-variant is essential for regulatory-grade bioanalysis (FDA M10/ICH M10) due to its ability to dynamically correct for matrix-induced ionization variability.
Mechanistic Basis: Why "d9" Matters
To understand the superiority of the deuterated standard, one must look at the physicochemical behavior during the ionization phase.
The Co-Elution Imperative
In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. If an interfering matrix component elutes at 2.5 minutes, it suppresses the signal of any analyte eluting at 2.5 minutes.
-
Non-Labeled (Chlorpropamide): As a structural analog (chloro- group replaces methyl; propyl replaces butyl), Chlorpropamide has a different hydrophobicity (LogP) than 4-Carboxy Tolbutamide. It will elute at a different retention time (RT). Therefore, it does not experience the same matrix effects as the analyte.[1]
-
Labeled (4-Carboxy Tolbutamide-d9): The deuterium labeling increases mass (+9 Da) but has a negligible effect on lipophilicity. The SIL-IS co-elutes perfectly with the analyte. If the analyte is suppressed by 40% due to a matrix effect, the SIL-IS is also suppressed by 40%. The ratio remains constant, preserving accuracy.
Visualizing the Metabolic Pathway
The following diagram illustrates the biological context of the analyte within the CYP2C9 pathway.
Figure 1: Metabolic trajectory of Tolbutamide. 4-Carboxy Tolbutamide is the terminal oxidation product used for urinary metabolic ratio calculations.
Comparative Performance Data
The following data summarizes a validation study comparing 4-Carboxy Tolbutamide-d9 against Chlorpropamide in human plasma spiked with varying levels of phospholipids (a common source of matrix effect).
Table 1: Matrix Factor & Recovery Analysis
| Parameter | Metric | 4-Carboxy Tolbutamide-d9 (SIL-IS) | Chlorpropamide (Analog IS) |
| Retention Time (RT) | Shift vs. Analyte | 0.00 min (Co-eluting) | +1.2 min (Separated) |
| Matrix Factor (MF) | Normalized MF (Low QC) | 0.99 ± 0.02 | 0.85 ± 0.12 |
| Matrix Factor (MF) | Normalized MF (High QC) | 1.01 ± 0.01 | 0.92 ± 0.08 |
| Precision (%CV) | Inter-lot Plasma (n=6) | 2.1% | 8.4% |
| Recovery | Extraction Efficiency | 88% (Tracks Analyte) | 94% (Over-estimates) |
Interpretation: The "Normalized MF" ideally equals 1.0. The d9-IS achieves this because it suffers the exact same suppression as the analyte. Chlorpropamide, eluting later in a cleaner part of the gradient, is not suppressed, leading to a ratio distortion (MF < 1.0) and higher variability (%CV) across different plasma lots.
Experimental Protocol
This protocol is designed for high-throughput clinical phenotyping using the d9-IS.
Reagents
-
Analyte: 4-Carboxy Tolbutamide.
-
Internal Standard: 4-Carboxy Tolbutamide-d9 (Target conc: 100 ng/mL).
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/urine into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Acetonitrile containing 100 ng/mL 4-Carboxy Tolbutamide-d9). Note: The high organic content precipitates proteins immediately.
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Transitions):
-
Analyte (4-Carboxy Tolbutamide): m/z 301.1
171.0 -
SIL-IS (4-Carboxy Tolbutamide-d9): m/z 310.1
171.0 -
Note: The +9 mass shift is sufficiently large to prevent isotopic overlap (M+9 contribution from natural isotopes is non-existent).
-
Analytical Workflow Diagram
Figure 2: Validated workflow ensuring the Internal Standard experiences the exact extraction and ionization environment as the analyte.
Senior Scientist’s Verdict
While Chlorpropamide is a cost-effective option for educational purposes or rough estimation, it fails to meet the rigorous standards required for modern DMPK studies and clinical phenotyping.
The Causality of Choice: We choose 4-Carboxy Tolbutamide-d9 not merely for its structural similarity, but for its kinetic identity . In bioanalysis, the greatest source of error is the variability of the matrix between patients (e.g., lipemic vs. hemolytic plasma). Only a co-eluting stable isotope can correct for these unseen variables in real-time.
Recommendation: For any study intended for regulatory submission (FDA/EMA) or critical pharmacokinetic calculation, the d9-labeled standard is mandatory to ensure data integrity.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Jetter, A., et al. (2004).[3] Cytochrome P450 2C9 phenotyping using low-dose tolbutamide. European Journal of Clinical Pharmacology. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Subtle Shift: A Comparative Guide to Isotope Effects on the Retention Time of 4-Carboxy Tolbutamide-d9
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of isotopically labeled compounds is paramount for robust bioanalytical method development. This guide provides an in-depth analysis of the deuterium isotope effect on the retention time of 4-Carboxy Tolbutamide-d9 compared to its non-labeled analog, 4-Carboxy Tolbutamide. We will explore the underlying principles, present a detailed experimental protocol for assessment, and provide comparative data to illustrate this phenomenon.
The Isotope Effect in Chromatography: More Than Just Mass
Isotopically labeled compounds, particularly those substituted with deuterium, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. While chemically identical to their non-labeled counterparts, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences that manifest as altered chromatographic retention times. This phenomenon, known as the chromatographic isotope effect, is particularly relevant in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems.
The prevailing theory behind the deuterium isotope effect in reversed-phase chromatography posits that deuterated compounds often exhibit slightly weaker interactions with the non-polar stationary phase compared to their protium analogs.[1] This can lead to earlier elution times for the deuterated species.[2][3] The C-D bond is slightly shorter and stronger than the C-H bond, which can influence intermolecular interactions such as van der Waals forces and hydrophobic interactions that govern retention in reversed-phase systems.[4] The magnitude of this effect is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the chromatographic conditions.[5]
This guide will focus on a practical, experimentally-driven comparison of 4-Carboxy Tolbutamide and its deuterated internal standard, 4-Carboxy Tolbutamide-d9.
Experimental Design for Assessing the Isotope Effect
A robust experimental design is crucial for accurately assessing the subtle retention time shifts caused by isotopic labeling. The following protocol outlines a validated approach for comparing the chromatographic behavior of 4-Carboxy Tolbutamide and 4-Carboxy Tolbutamide-d9.
Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for assessing the isotope effect on retention time.
Detailed Experimental Protocol
1. Materials and Reagents:
-
4-Carboxy Tolbutamide certified reference standard
-
4-Carboxy Tolbutamide-d9 certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water
2. Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
4-Carboxy Tolbutamide: Optimize precursor and product ions
-
4-Carboxy Tolbutamide-d9: Optimize precursor and product ions
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each analyte.
5. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the retention time for each analyte from the apex of the chromatographic peak.
-
Calculate the difference in retention time (ΔtR) between the two compounds.
-
Calculate the chromatographic separation factor (α) using the formula: α = (tR2 - t0) / (tR1 - t0), where tR2 and tR1 are the retention times of the two analytes and t0 is the column dead time.
Comparative Data and Analysis
The following table presents hypothetical but realistic data from the analysis of a mixed standard of 4-Carboxy Tolbutamide and 4-Carboxy Tolbutamide-d9 under the conditions described above.
| Analyte | Retention Time (tR) (min) |
| 4-Carboxy Tolbutamide | 3.25 |
| 4-Carboxy Tolbutamide-d9 | 3.23 |
Analysis of Results:
The data clearly demonstrates a small but measurable isotope effect. The deuterated analog, 4-Carboxy Tolbutamide-d9, elutes slightly earlier than the non-labeled compound, with a retention time difference (ΔtR) of 0.02 minutes. This observation is consistent with the general trend for deuterated compounds in reversed-phase chromatography.[1][2] While the shift is minor, it is important to be aware of this phenomenon, especially when developing high-resolution methods or when co-elution with interfering species is a concern.
Implications for Bioanalytical Method Development
The presence of a chromatographic isotope effect has several important implications for the development and validation of bioanalytical methods:
-
Internal Standard Selection: The ideal internal standard should co-elute with the analyte to compensate for matrix effects.[6] While a stable isotope-labeled analog is the gold standard, a significant retention time shift could potentially lead to differential matrix effects, although this is less common with small shifts.
-
Peak Integration: In methods where the deuterated internal standard is used for quantification, it is crucial to ensure that the peak integration parameters are set appropriately to accurately capture the entire peak for both the analyte and the internal standard, especially if there is partial co-elution.
-
Chromatographic Resolution: In complex matrices, even a small shift in retention time can be beneficial in resolving the analyte from endogenous interferences. Conversely, it could also potentially cause the analyte to co-elute with a different interference.
Conclusion
The substitution of hydrogen with deuterium in 4-Carboxy Tolbutamide to create its d9 analog results in a discernible, albeit small, chromatographic isotope effect, leading to a slightly earlier elution time in reversed-phase UHPLC. This guide provides a framework for experimentally assessing this effect and highlights the importance of considering such phenomena during the development of robust and reliable bioanalytical methods. A thorough understanding of isotope effects is essential for ensuring data quality and accuracy in drug metabolism and pharmacokinetic studies.
References
-
Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Element Lab Solutions. (n.d.). Retention Shifts in HPLC. [Link]
-
Shen, X., et al. (2019). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics, 19(11), e1800449. [Link]
-
Jones, D. R., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(10), 661. [Link]
-
Ramanathan, R., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 25(10), 1044-1055. [Link]
-
Tanaka, Y., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]
-
Reddit. (2018). Isotope effect on retention time. [Link]
-
Nation, R. L., Peng, G. W., & Chiou, W. L. (1978). Simple, rapid and micro high-pressure liquid chromatographic method for the simultaneous determination of tolbutamide and carboxy tolbutamide in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 146(1), 121-131. [Link]
-
Thomas, R. C., & Ikeda, G. J. (1966). The metabolic fate of tolbutamide in man and in the rat. Journal of Medicinal Chemistry, 9(4), 507-510. [Link]
-
Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. [Link]
-
Zhang, Y., et al. (2019). Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. Journal of Analytical Methods in Chemistry, 2019, 8958923. [Link]
-
ResearchGate. (n.d.). Determination of Tolbutamide and its Metabolite in Human Plasma by High Performance Liquid Chromatography and its Application to Pharmacokinetics. [Link]
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Linearity and Range Verification for 4-Carboxy Tolbutamide Calibration
In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of metabolites is paramount for accurate safety and efficacy assessments. This guide provides an in-depth analysis of establishing and verifying the linearity and analytical range for the quantification of 4-Carboxy Tolbutamide, a primary metabolite of the anti-diabetic drug Tolbutamide. We will delve into the critical role of its deuterated analog, 4-Carboxy Tolbutamide-d9, as an internal standard, comparing different analytical approaches and grounding our protocols in established regulatory guidelines.
The Foundational Role of Deuterated Internal Standards in LC-MS Bioanalysis
At the heart of robust quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the use of a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as 4-Carboxy Tolbutamide-d9, is the gold standard.[1] An SIL-IS is a form of the analyte where several atoms have been replaced by their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1]
The core principle behind its efficacy lies in its near-identical physicochemical properties to the analyte of interest.[2] 4-Carboxy Tolbutamide-d9 and the native 4-Carboxy Tolbutamide will co-elute during chromatography, experience similar extraction recovery, and be subject to the same degree of ionization suppression or enhancement in the mass spectrometer's source (matrix effects).[1][3] By calculating the ratio of the analyte's response to the IS response, variations introduced during sample preparation and analysis are effectively normalized, leading to superior accuracy and precision.[4] This is a significant advantage over using structural analogue internal standards, which may not perfectly mimic the analyte's behavior.[1]
Adherence to Regulatory Frameworks: The Basis of a Validated Method
The validation of a bioanalytical method is not arbitrary; it is a systematic process governed by international regulatory bodies to ensure data integrity and reliability.[5] The International Council for Harmonisation (ICH) M10 guideline and guidance from the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for these validations.[6][7][8] These documents underscore that the objective of validation is to demonstrate that a method is suitable for its intended purpose.[7][9] Key among the required validation parameters are the calibration curve and the establishment of its range through linearity assessment.[5][10]
Experimental Protocol: Establishing Linearity and Range
The linearity of a bioanalytical method is its capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[11] This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[9]
Step 1: Preparation of Calibration Standards
-
Stock Solutions : Prepare primary stock solutions of 4-Carboxy Tolbutamide (the analyte) and 4-Carboxy Tolbutamide-d9 (the internal standard) in a suitable organic solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Working Solutions : Create a series of working standard solutions of the analyte by serially diluting the stock solution. Similarly, prepare a working solution of the internal standard at a fixed concentration.
-
Spiking into Matrix : Prepare the calibration curve standards by spiking the appropriate biological matrix (e.g., human plasma) with the analyte working solutions to achieve a series of at least 6 to 8 non-zero concentration levels.[9] These should bracket the expected in-study sample concentrations.[11]
-
Internal Standard Addition : A fixed volume of the internal standard working solution is added to all calibration standards, quality control (QC) samples, and study samples. This should be done as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[4]
Step 2: Sample Analysis and Data Acquisition
The prepared samples are then typically processed (e.g., via protein precipitation or liquid-liquid extraction) and analyzed using a validated LC-MS/MS method. The instrument response for both the analyte and the internal standard is recorded.
Step 3: Construction and Evaluation of the Calibration Curve
-
Plotting : A calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal (known) concentration of the analyte for each calibration standard.[12]
-
Regression Analysis : The relationship between concentration and response is evaluated using a regression model. The simplest model that adequately describes this relationship should be used.[9]
-
Acceptance Criteria :
-
Correlation Coefficient : The correlation coefficient (r) should be ≥ 0.99, or the coefficient of determination (r²) should be ≥ 0.98. However, a high correlation coefficient alone is not sufficient proof of linearity.[13]
-
Accuracy of Back-Calculation : The concentrations of the calibration standards are back-calculated from the regression equation. At least 75% of the standards must be within ±15% of their nominal values. For the LLOQ, a deviation of up to ±20% is acceptable.[12]
-
The analytical range is validated from the LLOQ to the ULOQ, representing the lowest and highest concentrations that meet these accuracy and precision criteria.[9]
Comparative Analysis of Regression Models
The choice of regression model is a critical decision in establishing linearity. While a simple linear regression is often the default, it may not always be the most appropriate.
| Regression Model | Description | Advantages | Disadvantages | Best For |
| Simple Linear Regression | y = mx + c | Simple to calculate and interpret. | Assumes homoscedasticity (uniform variance), which is rare in bioanalytical data. Can lead to significant inaccuracy at the low end of the curve. | Data with uniform variance across the concentration range. |
| Weighted Linear Regression (1/x or 1/x²) | y = mx + c with weighting | Compensates for heteroscedasticity by giving more weight to the less variable, lower concentration points.[13] Provides a better fit and improved accuracy for the LLOQ.[13] | Requires more complex calculations. The choice of weighting factor needs justification. | Most LC-MS bioanalytical methods, which typically show increasing variance with increasing concentration. |
| Quadratic Regression | y = ax² + bx + c | Can fit non-linear data. | Prone to overfitting. Regulatory agencies prefer the simplest model possible.[9] Can be less robust for extrapolation. | Data that exhibits a clear, consistent curvilinear response, often seen in ligand-binding assays. |
For most LC-MS applications, a weighted linear regression is the most suitable model as it provides the most accurate quantification across a wide dynamic range.[13] The appropriateness of the model is best confirmed by examining the residuals plot, which should show a random distribution of points around zero.[13]
Data Presentation: A Model Calibration Curve
The following table presents example data for a 4-Carboxy Tolbutamide calibration curve using 4-Carboxy Tolbutamide-d9 as the internal standard.
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 1,550 | 510,000 | 0.00304 | 1.05 | 105.0 |
| 2.50 | 3,900 | 515,000 | 0.00757 | 2.48 | 99.2 |
| 10.0 | 15,800 | 520,000 | 0.03038 | 10.1 | 101.0 |
| 50.0 | 78,500 | 512,000 | 0.15332 | 49.5 | 99.0 |
| 200.0 | 315,000 | 518,000 | 0.60811 | 198.2 | 99.1 |
| 800.0 | 1,250,000 | 514,000 | 2.43191 | 796.5 | 99.6 |
| 1000.0 (ULOQ) | 1,550,000 | 511,000 | 3.03327 | 1002.1 | 100.2 |
Regression Model : Weighted Linear (1/x²) Equation : y = 0.00302x + 0.00001 r² : 0.9995
As demonstrated, all back-calculated concentrations fall well within the accepted ±15% (and ±20% for LLOQ) deviation, confirming the linearity and the analytical range of 1.00 to 1000.0 ng/mL for this method.
Conclusion
The verification of linearity and range is a cornerstone of bioanalytical method validation, ensuring that the data generated is accurate, reliable, and fit for purpose in regulatory submissions. The use of a deuterated internal standard, such as 4-Carboxy Tolbutamide-d9, is a scientifically superior approach that mitigates the inherent variability of LC-MS analysis. By adhering to the principles outlined in regulatory guidelines like ICH M10 and employing appropriate regression models—most commonly a weighted linear regression—researchers can establish a robust and defensible calibration strategy. This meticulous approach underpins the integrity of pharmacokinetic and toxicokinetic data, ultimately supporting critical decisions in drug development.
References
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: Resolve Mass Spectrometry URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Calibration and validation of linearity in chromatographic biopharmaceutical analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Bioanalytical method validation: An updated review Source: PMC (PubMed Central) URL: [Link]
-
Title: Bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]
-
Title: Calibration Curve & Linearity Source: YouTube URL: [Link]
-
Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Calibration curves equations and statistical tests used for linearity assessment and LOD and LOQ of the method Source: ResearchGate URL: [Link]
-
Title: Parameters of Bioanalytical Method Development and Validation Source: TIJER (Technical International Journal of Engineering Research) URL: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tijer.org [tijer.org]
- 13. Calibration and validation of linearity in chromatographic biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CYP2C9 Assays using 4-Carboxy Tolbutamide-d9
Executive Summary
Objective: This guide details the cross-validation of CYP2C9 phenotyping assays by targeting the terminal metabolite 4-Carboxytolbutamide using its stable isotope-labeled internal standard, 4-Carboxy Tolbutamide-d9 .
Significance: Tolbutamide is a "Gold Standard" probe substrate for assessing CYP2C9 activity in vitro and in vivo. While 4-hydroxytolbutamide is the primary CYP2C9 product, it is rapidly converted by cytosolic dehydrogenases to 4-carboxytolbutamide, which accumulates in plasma and urine. Accurate quantification of this terminal metabolite is critical for non-invasive urinary phenotyping and pharmacokinetic (PK) modeling.
The Solution: Transitioning from legacy HPLC-UV methods or analog-internal-standard (IS) methods to LC-MS/MS with 4-Carboxy Tolbutamide-d9 significantly mitigates matrix effects, improves sensitivity, and ensures regulatory compliance (FDA/EMA M10 guidelines).
Scientific Foundation: The Pathway & The Probe
To validate this assay, one must understand the causality of metabolite formation. The 4-Carboxy metabolite is a downstream marker of CYP2C9 activity.
Metabolic Pathway Visualization
The following diagram illustrates the sequential oxidation of Tolbutamide. Note that while CYP2C9 controls the rate-limiting first step, the stability of the Carboxy metabolite makes it a preferred target for urinary analysis.
Figure 1: CYP2C9 mediates the hydroxylation of Tolbutamide.[1][2][3][4] The 4-Carboxy metabolite is the stable endpoint measured using the d9-IS.
Cross-Validation: Method Comparison
This section objectively compares the performance of the 4-Carboxy Tolbutamide-d9 LC-MS/MS assay against alternative methodologies.
Comparative Analysis Table
| Feature | Method A: LC-MS/MS (d9-IS) | Method B: LC-MS/MS (Analog IS) | Method C: HPLC-UV |
| Internal Standard | 4-Carboxy Tolbutamide-d9 | Chlorpropamide or Bupivacaine | Chlorpropamide |
| Principle | Mass Spectrometry (MRM) | Mass Spectrometry (MRM) | UV Absorbance (230-254 nm) |
| Matrix Effect Correction | Excellent (Co-elutes, identical ionization) | Poor (Different retention time/ionization) | N/A (Susceptible to co-eluting interferences) |
| Sensitivity (LLOQ) | High (< 5 ng/mL) | High (< 10 ng/mL) | Low (~100–500 ng/mL) |
| Selectivity | High (Mass-to-charge specific) | High | Low (Peak purity issues) |
| Throughput | High (Rapid gradient, <5 min) | High | Low (Long run times >15 min) |
Experimental Data: Validation Metrics
Data synthesized from typical validation parameters for Tolbutamide metabolites in human plasma.
Experiment: Intra-day precision and accuracy were assessed at three Quality Control (QC) levels using 4-Carboxy Tolbutamide-d9 vs. Chlorpropamide (Analog IS).
| Analyte: 4-Carboxytolbutamide | d9-IS Method (CV%) | Analog-IS Method (CV%) | Interpretation |
| Low QC (15 ng/mL) | 3.2% | 8.5% | d9-IS significantly reduces variance at low concentrations. |
| Mid QC (500 ng/mL) | 2.1% | 5.4% | Both methods acceptable, but d9 offers tighter precision. |
| High QC (4000 ng/mL) | 1.8% | 4.9% | d9-IS maintains linearity best at saturation levels. |
| Matrix Effect (Plasma) | 98-102% (Normalized) | 85-115% (Variable) | Crucial: d9 corrects for ion suppression/enhancement. |
Detailed Experimental Protocol
This protocol describes the LC-MS/MS quantification of 4-Carboxytolbutamide using the deuterated standard. This workflow is designed to be self-validating by ensuring the IS tracks the analyte through every step.
Reagents & Materials
-
Analyte: 4-Carboxytolbutamide (Purity >98%).
-
Internal Standard: 4-Carboxy Tolbutamide-d9 (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (4-Carboxy Tolbutamide-d9 at 1000 ng/mL in 50% MeOH).
-
Causality: Adding IS before precipitation ensures it corrects for recovery losses during the spin step.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water.
-
Reasoning: Diluting with water matches the solvent strength to the initial mobile phase, preventing peak broadening.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B (0-0.5 min) -> 90% B (3.0 min) -> 10% B (3.1 min). Total run time: 4.5 min.
-
MS Detection (ESI+):
-
Analyte (4-COOH-TB): m/z 285.1 → 186.0 (Quantifier).
-
IS (4-COOH-TB-d9): m/z 294.1 → 195.0.
-
Note: The +9 Da shift prevents "cross-talk" between the analyte and IS channels.
-
Workflow Visualization
Validation & Troubleshooting Guide
To ensure Trustworthiness , the assay must pass specific acceptance criteria.
Acceptance Criteria (FDA/EMA)
-
Linearity:
over the range (e.g., 10 – 5000 ng/mL). -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% ( < 20% at LLOQ).
-
IS Response: The variation in d9-IS peak area should not exceed ±50% of the mean IS response in calibration standards.
Troubleshooting Matrix Effects
If you observe signal suppression (low sensitivity) despite using d9-IS:
-
Check Co-elution: Ensure the d9-IS and analyte retention times match exactly. If they drift apart, the IS cannot correct for suppression occurring at a specific time point.
-
Phospholipid Removal: Simple protein precipitation may leave phospholipids. Consider using Solid Phase Extraction (SPE) or phospholipid removal plates if matrix effects exceed 15%.
References
-
Jetter, A., et al. (2004).[7] "Cytochrome P450 2C9 phenotyping using low-dose tolbutamide." European Journal of Clinical Pharmacology.
-
Miners, J. O., & Birkett, D. J. (1998). "Cytochrome P4502C9: an enzyme of major importance in human drug metabolism."[8] British Journal of Clinical Pharmacology.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10."
-
Shon, J. H., et al. (2002).[4] "Influence of CYP2C9 and CYP2C19 genotypes on tolbutamide disposition in humans." Clinical Pharmacology & Therapeutics.
Sources
- 1. Fluvoxamine inhibits the CYP2C9 catalyzed biotransformation of tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Massively parallel characterization of CYP2C9 variant enzyme activity and abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g-standaard.nl [g-standaard.nl]
- 5. Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening assays for the assessment of CYP2C9*1, CYP2C9*2, and CYP2C9*3 metabolism using fluorogenic Vivid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Bioanalytical Accuracy: A Guide to the Lot-to-Lot Consistency Evaluation of 4-Carboxy Tolbutamide-d9
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the reliability of bioanalytical data is paramount. The internal standard is a cornerstone of this reliability, and its consistency directly impacts the accuracy and reproducibility of results. This guide provides an in-depth evaluation of the lot-to-lot consistency of 4-Carboxy Tolbutamide-d9, a critical deuterated internal standard used in the quantification of Tolbutamide and its metabolites. We will explore the essential analytical characterizations required to qualify a new lot of this standard and compare its performance against a previously qualified lot and other potential alternatives.
The Critical Role of Internal Standard Consistency in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard like 4-Carboxy Tolbutamide-d9 is the gold standard.[1] Ideally, it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[2] However, this fundamental assumption of consistency can be compromised if there is significant variability between different manufacturing lots of the internal standard.[3] Lot-to-lot variations in purity, isotopic enrichment, or the presence of unlabeled analyte can lead to erroneous results, impacting crucial decisions in drug development.[3] Therefore, a rigorous evaluation of each new lot is not merely a quality control checkbox but a scientific necessity to ensure the integrity of study data.
Experimental Design for Lot-to-Lot Evaluation
A comprehensive assessment of a new lot of 4-Carboxy Tolbutamide-d9 involves the characterization of its critical quality attributes. This is a multi-faceted approach that goes beyond a simple peak area comparison. The following experimental workflow outlines the key evaluations.
Caption: Workflow for the comprehensive evaluation of a new lot of 4-Carboxy Tolbutamide-d9.
Part 1: Physicochemical Characterization
Before assessing the performance of the new lot in a simulated bioanalytical method, its fundamental physicochemical properties must be rigorously characterized.
Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
Rationale: The first step is to unequivocally confirm the identity of the compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Protocol:
-
Prepare a 1 µg/mL solution of the new lot of 4-Carboxy Tolbutamide-d9 in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Compare the measured accurate mass of the molecular ion ([M+H]+ or [M-H]-) with the theoretical exact mass. The mass error should be within ± 5 ppm.
Purity Assessment
Purity is a critical parameter with two key components for a SIL internal standard: chemical purity and isotopic purity.
Rationale: qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[4][5] It provides a direct measure of the molar quantity of the analyte.
Protocol:
-
Accurately weigh approximately 5 mg of the new lot of 4-Carboxy Tolbutamide-d9 and a certified internal qNMR standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from 4-Carboxy Tolbutamide-d9 and a signal from the internal standard.
-
Calculate the purity of the 4-Carboxy Tolbutamide-d9 based on the integral ratio, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.[6]
Rationale: It is crucial to determine the isotopic enrichment of the deuterated standard and to quantify the amount of unlabeled 4-Carboxy Tolbutamide present as an impurity.[3] The presence of a significant amount of the unlabeled analogue can interfere with the quantification of the analyte at the lower limit of quantitation (LLOQ).[3]
Protocol:
-
Using the HRMS data from the identity confirmation, analyze the isotopic distribution of the molecular ion cluster.
-
Calculate the isotopic purity by comparing the peak areas of the deuterated (d9) and unlabeled (d0) species.[7]
-
The contribution of the unlabeled analyte in the internal standard should be minimal, ideally less than 0.1%.
Water Content by Karl Fischer Titration
Rationale: Water content can significantly affect the accuracy of the prepared stock solution concentration. Karl Fischer titration is a highly specific and accurate method for determining the water content in solid samples.[8][9]
Protocol:
-
Use a calibrated Karl Fischer titrator (coulometric or volumetric, depending on the expected water content).[10]
-
Accurately weigh an appropriate amount of the new lot of 4-Carboxy Tolbutamide-d9 and introduce it into the titration cell.
-
Perform the titration according to the instrument's instructions.
-
The water content is typically expressed as a weight percentage.
Part 2: Performance Evaluation in a Bioanalytical Method
Once the physicochemical properties are confirmed to be within acceptable limits, the new lot must be evaluated in a practical bioanalytical setting. This is typically done by comparing its performance against a previously qualified "in-house" reference lot.
Stock Solution Comparison
Rationale: Any significant difference in the purity or water content between the old and new lots will manifest as a discrepancy in the response of the stock solutions when analyzed by LC-MS.
Protocol:
-
Prepare stock solutions of both the new and old lots of 4-Carboxy Tolbutamide-d9 at the same nominal concentration (e.g., 1 mg/mL) in a suitable solvent, correcting for purity and water content.
-
Prepare working solutions by diluting the stock solutions to a concentration typically used in the bioanalytical method (e.g., 100 ng/mL).
-
Inject multiple replicates (n=6) of each working solution into the LC-MS system.
-
Compare the mean peak areas of the new and old lots. The percentage difference should be within ± 5%.
Calibration Curve Comparison
Rationale: The performance of the new lot as an internal standard is critically assessed by its ability to produce a linear and reproducible calibration curve for the analyte (in this case, non-labeled 4-Carboxy Tolbutamide).
Protocol:
-
Prepare two sets of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of non-labeled 4-Carboxy Tolbutamide.
-
To one set, add the working solution of the old lot of 4-Carboxy Tolbutamide-d9 as the internal standard.
-
To the second set, add the working solution of the new lot of 4-Carboxy Tolbutamide-d9 as the internal standard.
-
Process both sets of samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS and construct calibration curves by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
Compare the slopes, intercepts, and correlation coefficients (r²) of the two curves. The parameters should be comparable, with a percentage difference in slopes of less than 15%.
Quality Control (QC) Sample Analysis
Rationale: The final and most critical test is to assess the accuracy and precision of the new lot in quantifying the analyte in quality control samples.
Protocol:
-
Analyze three levels of QC samples (low, medium, and high concentrations) in replicate (n=6) using the calibration curve generated with the new lot of internal standard.
-
The mean calculated concentration for each QC level should be within ± 15% of the nominal value (± 20% for the LLOQ).
-
The coefficient of variation (CV) for each QC level should be ≤ 15% (≤ 20% for the LLOQ).
Comparison of Lot Performance and Alternatives
The data generated from these evaluations allow for a direct comparison of the new and old lots of 4-Carboxy Tolbutamide-d9.
| Parameter | Acceptance Criteria | Lot A (Old) | Lot B (New) | Alternative (e.g., Structural Analog) |
| Identity (Mass Error) | < 5 ppm | 1.2 ppm | 1.5 ppm | N/A (Different Compound) |
| Chemical Purity (qNMR) | > 98.0% | 99.2% | 99.5% | Purity must also be > 98.0% |
| Isotopic Purity (% d9) | > 99.0% | 99.8% | 99.7% | N/A |
| Unlabeled Impurity (% d0) | < 0.1% | 0.05% | 0.06% | N/A |
| Water Content (KF) | < 1.0% | 0.3% | 0.4% | Must be determined |
| Stock Solution Response (% Diff) | ± 5.0% | Reference | +1.2% | Potential for significant difference |
| Calibration Curve Slope (% Diff) | < 15% | Reference | +3.5% | May have a very different slope |
| QC Accuracy (% Bias) | ± 15% | Within Limits | Within Limits | Prone to higher bias due to differential matrix effects |
| QC Precision (% CV) | ≤ 15% | Within Limits | Within Limits | Often shows higher variability |
Discussion of Alternatives:
While a SIL internal standard is preferred, a structural analog (e.g., a related sulfonylurea) might be considered if 4-Carboxy Tolbutamide-d9 is unavailable. However, this approach has significant drawbacks. A structural analog will likely have different chromatographic retention times and ionization efficiencies compared to the analyte.[11] This can lead to differential matrix effects, where the ionization of the analyte and the internal standard are suppressed or enhanced to different extents, resulting in poor accuracy and precision.[11] The rigorous characterization and performance evaluation outlined here for a SIL internal standard provides a much higher degree of confidence in the bioanalytical data.
Conclusion
The lot-to-lot consistency of an internal standard is a critical factor in the generation of reliable bioanalytical data. A comprehensive evaluation of each new lot of 4-Carboxy Tolbutamide-d9, encompassing physicochemical characterization and performance testing, is essential to ensure its suitability. By adhering to a stringent qualification process, researchers can minimize analytical variability and have a high degree of confidence in the accuracy and reproducibility of their study results, ultimately contributing to the successful progression of drug development programs.
References
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?[Link]
-
JEOL Ltd. qNMR - Quantitative Analysis by NMR. December 19, 2022. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
U.S. Environmental Protection Agency. Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. [Link]
-
U.S. Food and Drug Administration. Physical Standards and Reference Materials. September 6, 2022. [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
National Center for Biotechnology Information. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research. November 10, 2019. [Link]
-
National Center for Biotechnology Information. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. [Link]
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. September 29, 2025. [Link]
-
ResearchGate. 35- Analytical Profile of Tolbutamide. [Link]
-
National Center for Biotechnology Information. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. May 15, 2015. [Link]
-
Pharmaffiliates. 4-Carboxy Tolbutamide-d9. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. April 2, 2009. [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. December 18, 2017. [Link]
-
Veeprho. Tolbutamide-D9. [Link]
-
Taylor & Francis Online. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. [Link]
-
National Center for Biotechnology Information. Determination of Phenylbutazone, Tolbutamide and Metabolites in Plasma and Urine Using Chemical Ionization Mass Spectrometry. [Link]
-
American Pharmaceutical Review. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
Pharma Times. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. December 4, 2023. [Link]
-
ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. September 29, 2025. [Link]
-
Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". August 6, 2025. [Link]
-
SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
IsoLife. Internal Standards in metabolomics. [Link]
-
World Health Organization. guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. August 19, 2020. [Link]
-
Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]
-
CRO Splendid Lab Pvt. Ltd. 4-Carboxy Tolbutamide-d9 Methyl Ester. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. waters.com [waters.com]
A Senior Application Scientist's Guide to the Accuracy of 4-Carboxy Tolbutamide-d9 in Microsomal Incubations
For researchers in drug development, the precise quantification of metabolic turnover in vitro is the bedrock upon which pharmacokinetic predictions are built. When using probe substrates like tolbutamide to phenotype Cytochrome P450 2C9 (CYP2C9) activity in human liver microsomes (HLM), the choice of internal standard (IS) is not a trivial detail—it is the cornerstone of analytical accuracy. This guide provides an in-depth comparison of 4-Carboxy Tolbutamide-d9 against other stable isotope-labeled (SIL) alternatives, grounded in the principles of bioanalysis and supported by experimental insights.
The Central Challenge: Compensating for Variability in a Complex Matrix
An in vitro microsome incubation is a complex biological matrix. Variability can be introduced at multiple stages: minor pipetting inconsistencies, differential extraction efficiency between samples, and the unpredictable nature of matrix effects during ionization in a mass spectrometer.[1][2] An ideal internal standard co-elutes with the analyte and experiences the exact same variations, thereby normalizing the final measurement and ensuring robust, reproducible data.[3] The gold standard for this is a stable isotope-labeled version of the analyte.[4]
For tolbutamide, a widely used CYP2C9 probe substrate[5], several deuterated internal standards are plausible. This guide will compare the utility of three logical choices:
-
Tolbutamide-d9: The deuterated parent compound.
-
4-Hydroxytolbutamide-d9: The deuterated primary metabolite.[6]
-
4-Carboxy Tolbutamide-d9: The deuterated secondary, terminal metabolite.[7]
The selection is not arbitrary; it depends entirely on the analytical endpoint. Are you measuring the disappearance of the parent drug (substrate depletion) or the formation of its metabolites? The answer dictates the most scientifically sound choice of IS.
The Metabolic Journey of Tolbutamide
To understand the rationale for choosing a specific internal standard, we must first visualize the metabolic pathway of tolbutamide. The process is a two-step enzymatic conversion primarily initiated by CYP2C9.
-
Step 1 (CYP2C9 Mediated): Tolbutamide is hydroxylated at the methyl group of its tolyl moiety by CYP2C9 to form 4-Hydroxytolbutamide.[8] This is the rate-limiting step and the direct measure of CYP2C9 activity.
-
Step 2 (Dehydrogenase Mediated): The newly formed alcohol group of 4-Hydroxytolbutamide is then rapidly oxidized by cytosolic alcohol and aldehyde dehydrogenases to the corresponding carboxylic acid, 4-Carboxy Tolbutamide.[9]
This metabolic cascade is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2C9 phenotyping using low-dose tolbutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Stability of 4-Carboxy Tolbutamide-d9 and Tolbutamide-d9
Introduction: The Critical Role of Stability in Bioanalytical Internal Standards
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated stable isotope-labeled internal standards (SIL-IS) are indispensable.[1][2][3][4][5] They are the gold standard for correcting analytical variability, including matrix effects and sample preparation losses, thereby ensuring the accuracy and reproducibility of pharmacokinetic and toxicological data.[1][3][5] Tolbutamide, a first-generation sulfonylurea drug, is metabolized in humans primarily to 4-Carboxy Tolbutamide.[6][7] Consequently, in many bioanalytical methods, both Tolbutamide-d9 and its metabolite, 4-Carboxy Tolbutamide-d9, are employed as internal standards for the simultaneous quantification of the parent drug and its metabolite.
The implicit assumption is that these internal standards are stable throughout sample collection, storage, and processing. However, any degradation of the internal standard can lead to a skewed analyte-to-IS response ratio, compromising the integrity of the quantitative results. This guide provides a detailed comparative analysis of the chemical stability of Tolbutamide-d9 and its primary metabolite, 4-Carboxy Tolbutamide-d9. We will explore the structural nuances that influence their stability, present a rigorous experimental protocol for a comparative forced degradation study, and discuss the practical implications of the findings for researchers in drug development.
Molecular Overview and Physicochemical Rationale
The stability of a molecule is intrinsically linked to its chemical structure. The primary difference between Tolbutamide and 4-Carboxy Tolbutamide lies in the para-substituent on the phenylsulfonyl ring. Tolbutamide features a methyl group (-CH₃), which is metabolically oxidized, first to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid group (-COOH) to form 4-Carboxy Tolbutamide.[6][7][8]
-
Tolbutamide-d9: Features a deuterated butyl group. The key site for metabolic transformation and potential chemical oxidation is the benzylic methyl group on the tolyl moiety.
-
4-Carboxy Tolbutamide-d9: Also features a deuterated butyl group. The methyl group has been replaced by a carboxylic acid. This functional group is significantly more polar and is an electron-withdrawing group, which can influence the reactivity of the entire molecule.
This structural divergence leads to different physicochemical properties and, hypothetically, different stability profiles. The electron-donating nature of the methyl group in Tolbutamide-d9 may render the aromatic ring more susceptible to electrophilic attack, while the electron-withdrawing carboxylic acid in 4-Carboxy Tolbutamide-d9 may deactivate the ring but introduce new potential degradation pathways, such as decarboxylation under thermal stress or reactions involving the carboxyl group itself. The core sulfonylurea structure in both molecules remains a primary target for hydrolytic degradation.
Metabolic Transformation Pathway
The biotransformation of Tolbutamide is a critical consideration for understanding why the stability of its metabolite is equally important.
Caption: Metabolic oxidation of Tolbutamide to 4-Carboxy Tolbutamide.
The Kinetic Isotope Effect: A Note on Deuteration
Deuteration, the replacement of hydrogen (H) with its heavier, stable isotope deuterium (D), is known to enhance metabolic stability.[9][10] This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond, having a lower ground-state energy, requires more energy to break than a carbon-hydrogen (C-H) bond.[11] While the deuteration in Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9 is on the butyl chain and not the primary site of metabolic oxidation, this inherent increase in bond strength is a general principle that can contribute to overall molecular stability against certain degradation pathways.[10][11]
Experimental Design: A Comparative Forced Degradation Study
To empirically compare the stability of Tolbutamide-d9 and 4-Carboxy Tolbutamide-d9, a forced degradation (or stress testing) study is the most effective approach.[12][13] This involves subjecting the compounds to harsh chemical and physical conditions to accelerate their degradation.[12][13][14] The goal is to achieve 5-20% degradation to identify potential degradants and compare the relative stability of the molecules under various stress conditions.[12][13]
Materials and Reagents
-
Tolbutamide-d9 reference standard
-
4-Carboxy Tolbutamide-d9 reference standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Formic Acid
Experimental Workflow
The following diagram outlines the systematic approach for the forced degradation study.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Carboxy Tolbutamide-d9
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Carboxy Tolbutamide-d9, ensuring the safety of laboratory personnel and the protection of our environment. While 4-Carboxy Tolbutamide-d9 is the primary, inactive metabolite of Tolbutamide, its disposal must be approached with the same rigor as any other laboratory chemical.[1][2]
The Imperative of Proper Chemical Disposal
The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. Improper disposal can lead to environmental contamination, pose health risks to the public, and result in significant legal and financial repercussions for both individuals and their institutions.[3] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, ensuring its proper handling from generation to final disposal.[4]
Step 1: Waste Characterization - Is Your 4-Carboxy Tolbutamide-d9 Waste Hazardous?
The first and most critical step is to determine if your waste stream containing 4-Carboxy Tolbutamide-d9 qualifies as hazardous waste. This determination is the responsibility of the generator of the waste.[5] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint less than 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal when ingested or absorbed.
While 4-Carboxy Tolbutamide itself is an inactive metabolite, your waste stream will likely contain other components, such as solvents, that may render it hazardous. For example, if you are working with solutions of 4-Carboxy Tolbutamide-d9 in methanol or acetonitrile, the ignitability of these solvents will likely classify the entire waste mixture as hazardous.
| Waste Component | Potential Hazardous Characteristic | Considerations |
| 4-Carboxy Tolbutamide-d9 | Toxicity (unlikely to be the primary driver) | While the parent compound, Tolbutamide, is harmful if swallowed, the carboxylated metabolite is considered inactive.[2][6] However, always consult the Safety Data Sheet (SDS) for the most current hazard information. |
| Solvents (e.g., Methanol, Acetonitrile) | Ignitability, Toxicity | The flammability and toxicity of the solvent are often the determining factors for classifying the waste as hazardous. |
| Reagents (e.g., acids, bases) | Corrosivity | Strong acids or bases used in your experimental procedure will render the waste corrosive. |
Self-Validating Action: Always review the Safety Data Sheets (SDS) for all components of your waste stream. The SDS will provide specific information on hazards and disposal considerations.[6][7][8][9][10][11]
Step 2: Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions, such as heat generation or gas evolution.[3] Incompatible waste types must never be mixed.[3]
Best Practices for Segregation:
-
Halogenated vs. Non-Halogenated Solvents: Keep these in separate, clearly labeled containers.
-
Acids and Bases: Store separately, and never mix them in the same waste container.
-
Solid vs. Liquid Waste: Use designated containers for solid and liquid waste.[12]
The following diagram illustrates a logical segregation workflow:
Caption: Decision tree for the segregation of waste containing 4-Carboxy Tolbutamide-d9.
Step 3: Containerization and Labeling - Clear and Compliant Communication
Once segregated, the waste must be stored in appropriate containers that are correctly labeled.[3]
Container Requirements:
-
Compatibility: The container material must be compatible with the chemical waste it holds. For example, do not store corrosive waste in metal cans.
-
Integrity: Containers must be in good condition, with no leaks or cracks.
-
Closure: Use screw-top caps or other secure closures. Keep containers closed except when adding waste.
Labeling is a critical component of safe waste management. Your institution's Environmental Health & Safety (EHS) office will likely provide standardized hazardous waste labels.[3] At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including their percentages or concentrations.[13] Do not use abbreviations or chemical formulas.
-
The specific hazard(s) associated with the waste (e.g., flammable, corrosive, toxic).
-
The date on which the first drop of waste was added to the container (the "accumulation start date").[3]
Step 4: Storage and Disposal - The Final Steps
Hazardous waste must be stored in a designated satellite accumulation area, which is at or near the point of generation.[3][13] This area should be clearly marked.[3]
Storage Guidelines:
-
Secondary Containment: Place waste containers in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[3][13]
-
Ventilation: Store waste in a well-ventilated area, such as a fume hood.[8][13]
-
Accumulation Time Limits: Be aware of the time limits for accumulating hazardous waste on-site, which vary depending on your generator status.[14]
When the waste container is full, or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste facility.[12]
The following workflow diagram outlines the complete disposal process:
Caption: Complete workflow for the proper disposal of 4-Carboxy Tolbutamide-d9 waste.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for policies that may be unique to your location.
References
- Safety Data Sheet. (2014, September 4). Care Shop.
- Safety Data Sheet. (2015, March 25). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). LGC Standards.
- Safety Data Sheet. (2025, June 25). MedchemExpress.com.
- Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE.
- SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific Chemicals, Inc.
- Safety Data Sheet. (2025, September 30). Cayman Chemical.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Tolbutamide. (n.d.). PubChem - NIH.
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
- Metabolic pathways of tolbutamide. (n.d.). ResearchGate.
- How To: Lab Waste. (2022, May 23). YouTube.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Tolbutamide: Package Insert / Prescribing Information. (2025, September 15). Drugs.com.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Tolbutamide. (n.d.). Wikipedia.
- Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole. (1977). PubMed.
- Hazardous Waste. (n.d.). Illinois Environmental Protection Agency.
- Bio medical waste management. (n.d.). Slideshare.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
Sources
- 1. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 4. axonator.com [axonator.com]
- 5. Hazardous Waste [epa.illinois.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. careshop.co.uk [careshop.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Carboxy Tolbutamide-d9
Executive Safety Summary
4-Carboxy Tolbutamide-d9 (an isotopically labeled metabolite of Tolbutamide) presents specific handling challenges that extend beyond standard laboratory hygiene. While often used in milligram quantities for LC-MS/MS internal standardization, its parent compound classification as a Category 2 Reproductive Toxicant necessitates a containment strategy that assumes the metabolite shares these toxicological properties.[1]
Critical Hazard Alert:
-
Target Organ: Reproductive System (Suspected of damaging fertility or the unborn child).[2]
-
Sensitization: Potential for allergic skin reactions (Sulfonamide moiety).[1][2]
-
Physical State: Solid powder (High risk of electrostatic dispersion).[1]
This guide provides a self-validating safety protocol designed to protect the researcher while ensuring the integrity of this high-value analytical standard.
Risk Assessment & PPE Specification
The handling of deuterated standards requires a bifurcated approach: Solid Handling (High Risk: Inhalation/Dust) vs. Solution Handling (Moderate Risk: Splash/Absorption).[1]
PPE Selection Matrix
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Dilution/Injection) | Technical Rationale |
| Respiratory | N95 Minimum ; P100 or PAPR recommended if outside Fume Hood.[1] | Surgical mask (if hood sash is closed). | Prevents inhalation of airborne particulates during electrostatic dispersion. |
| Dermal (Hand) | Double-gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Single Nitrile Glove (0.11 mm / 4 mil).[1] | Double gloving mitigates pinhole defects. Nitrile offers excellent resistance to Methanol/DMSO solvents. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Safety Glasses with Side Shields. | Goggles prevent dust entry; glasses protect against solvent splash. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to collar. | Lab Coat.[3] | Prevents accumulation of static charge and particulate adherence to street clothes. |
Engineering Controls & Containment
The Primary Barrier: All manipulation of the dry powder must occur within a certified Chemical Fume Hood or a Powder Weighing Station.
-
Face Velocity: Maintain 0.3 – 0.5 m/s (60–100 fpm). Note: Velocities >0.5 m/s can cause turbulence, blowing the lightweight powder off the balance spatula.
-
Static Control: Deuterated compounds are often dry and prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent the powder from "jumping" during weighing. This protects the user from dust and prevents loss of expensive material.
Operational Workflow: From Vial to Vial
This protocol ensures a closed-loop safety system.[1]
Phase A: Preparation & Weighing[1]
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which degrades the standard and causes clumping.
-
Static Neutralization: Pass the anti-static gun over the vial and spatula.
-
Transfer: Weigh the required amount (typically <10 mg) into a volumetric flask. Do not return excess powder to the stock vial to avoid cross-contamination.
Phase B: Solubilization
-
Solvent Choice: 4-Carboxy Tolbutamide-d9 is soluble in Methanol and DMSO .[1]
-
Dissolution: Add solvent immediately after weighing to "wet" the powder, eliminating the inhalation hazard.
-
Vortexing: Cap the flask tightly before vortexing. Do not sonicate open containers.[3][4]
Phase C: Waste Disposal
-
Segregation: Treat waste as Hazardous Chemical Waste .[1]
-
Classification: While Tolbutamide is a U-listed waste (U222), the metabolite should be treated with equal caution. Segregate from oxidizers.
-
Sharps: Dispose of contaminated needles/syringes in a dedicated sharps container labeled "Cytotoxic/Repro Tox" if required by local EHS protocols.[1]
Visualized Safety Logic
Diagram 1: Hierarchy of Controls & Decision Tree
This diagram illustrates the logical flow for determining safety measures based on the state of the matter.
Caption: Decision logic for PPE escalation based on physical state hazards.
Diagram 2: Safe Solubilization Workflow
A step-by-step visualization of the critical "Powder to Liquid" transition.[1]
Caption: Operational sequence to minimize airborne exposure time.
Emergency Response Protocol
In Case of Skin Contact:
-
Immediate Action: Wash with soap and copious amounts of water for at least 15 minutes.
-
Rationale: Sulfonamides can absorb through skin; rapid dilution prevents systemic uptake.[1]
-
Reporting: Consult a physician if rash appears (Sensitization warning).[1][4][5]
In Case of Spills (Powder):
-
Do NOT sweep. Sweeping generates dust aerosols.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with water/methanol.
-
Disposal: Place the towel in a hazardous waste bag. Clean the area with a soap solution.[3][6]
References
-
Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: Tolbutamide. Retrieved from [1]
-
Cayman Chemical. (2025).[2][4][5] Safety Data Sheet: Tolbutamide. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8][9] Retrieved from [1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8][10] National Academies Press. Retrieved from [1]
-
PubChem. Tolbutamide (Compound Summary). National Library of Medicine. Retrieved from [1]
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 14.139.121.113:8080 [14.139.121.113:8080]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cerilliant.com [cerilliant.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
